5,7-Dichlorothiazolo[4,5-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5,7-dichloro-[1,3]thiazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-3-2-4(8-1-11-2)10-5(7)9-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWONAZRQCSMTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718940 | |
| Record name | 5,7-Dichloro[1,3]thiazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137278-39-7 | |
| Record name | 5,7-Dichloro[1,3]thiazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Dichlorothiazolo[4,5-d]pyrimidine CAS number and properties
An In-Depth Technical Guide to 5,7-Dichlorothiazolo[4,5-d]pyrimidine: A Keystone Intermediate in Medicinal Chemistry
Introduction
This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it a valuable scaffold for the synthesis of novel therapeutic agents. The thiazolo[4,5-d]pyrimidine core is a recurring motif in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The presence of two reactive chlorine atoms at the 5 and 7 positions allows for facile nucleophilic substitution, making it a versatile building block for creating diverse chemical libraries for high-throughput screening.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, aimed at researchers and professionals in the pharmaceutical sciences.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature. Its core structure consists of a pyrimidine ring fused to a thiazole ring. The key physicochemical properties are summarized in the table below. It is important to distinguish between the two common isomers: thiazolo[4,5-d]pyrimidine and thiazolo[5,4-d]pyrimidine, as their properties can differ. This guide focuses on the [4,5-d] isomer.
| Property | Value | Source(s) |
| CAS Number | 1137278-39-7 | [5][6] |
| Molecular Formula | C₅HCl₂N₃S | [5] |
| Molecular Weight | 206.04 g/mol | [5] |
| Appearance | Crystalline solid | |
| Melting Point | 220-225 °C | |
| Solubility | Limited solubility in common organic solvents | |
| Storage Conditions | 2-8 °C, stored under inert gas, protected from light | [4] |
Note: Some literature and commercial sources may refer to the isomer 5,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS: 13479-88-4), which has a reported melting point of 148.5-149.5 °C and a boiling point of 281.2 °C at 760 mmHg.[7][8] Researchers should verify the specific isomer being used.
Synthesis and Purification
General Synthetic Protocol: Chlorination of Thiazolo[4,5-d]pyrimidine-5,7-diol
This protocol describes a typical chlorination reaction to produce dichlorinated thiazolopyrimidines from their dihydroxy analogs.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, the starting material, thiazolo[4,5-d]pyrimidine-5,7-diol, is suspended in an excess of phosphorus oxychloride (POCl₃).
-
Addition of Catalyst (Optional): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 2-6 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure.
-
Quenching: The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
Extraction: The resulting aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization
The primary sites of reactivity on the this compound scaffold are the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr).[4] This reactivity allows for the introduction of a wide variety of functional groups at these positions, making it a valuable intermediate for building molecular diversity.
The chlorine at the 7-position is generally more reactive than the one at the 5-position, allowing for selective substitution under controlled reaction conditions. Common nucleophiles used in these reactions include:
-
Amines: Reaction with primary or secondary amines introduces amino substituents, which are often key for biological activity.
-
Alcohols/Phenols: Alkoxy or aryloxy groups can be introduced through reaction with the corresponding alkoxides or phenoxides.
-
Thiols: Thioether linkages are formed by reacting with thiols.
These substitution reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.
Caption: Reactivity of this compound in SNAr reactions.
Applications in Drug Discovery and Materials Science
The thiazolo[4,5-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.
-
Anticancer Agents: Numerous derivatives of thiazolo[4,5-d]pyrimidines have been synthesized and evaluated for their antiproliferative activity against a range of human cancer cell lines.[2][3][11] Some compounds have shown potent inhibition of specific cancer cell lines, making this scaffold a promising template for the design of new anticancer drugs.[11]
-
Kinase Inhibitors: The structural similarity of the thiazolo[4,5-d]pyrimidine core to adenine allows it to function as a hinge-binding motif in many protein kinases. This has led to its use in the development of various kinase inhibitors.[7]
-
Antimicrobial and Antiviral Agents: The scaffold has been utilized in the synthesis of compounds with antimicrobial and antiviral properties.[1][3][4]
-
Adenosine Receptor Antagonists: Derivatives of the isomeric thiazolo[5,4-d]pyrimidine have been developed as potent antagonists for the A1 and A2A adenosine receptors, with potential applications in treating depression and other neurological disorders.[9]
-
Immunomodulators: Related fused pyrimidine systems have shown immunoregulatory profiles, suggesting potential use in autoimmune disorders.[12]
-
Materials Science: In addition to its pharmaceutical applications, this compound derivatives have been explored in materials science for creating self-assembled monolayers for surface modification. The thiazolopyrimidine core can promote adsorption onto metal surfaces, while the substituents can be tailored to impart specific chemical properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is potentially harmful and may cause skin irritation or burns. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. It is light-sensitive and should be stored in a cool, dry place in a tightly sealed, light-resistant container.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide array of biologically active compounds. Its straightforward derivatization through nucleophilic aromatic substitution provides a powerful tool for medicinal chemists to generate novel molecular entities for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. The continued exploration of this privileged scaffold is expected to yield new therapeutic agents with improved efficacy and novel mechanisms of action.
References
- 1. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 5. This compound - Protheragen [protheragen.ai]
- 6. 1137278-39-7|this compound|BLD Pharm [bldpharm.com]
- 7. Cas 13479-88-4,5,7-dichlorothiazolo[5,4-d]pyrimidine | lookchem [lookchem.com]
- 8. 5,7-Dichlorothiazolo(5,4-d)pyrimidine | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dichlorothiazolo[4,5-d]pyrimidine
This guide provides a comprehensive technical overview of the core physicochemical properties of 5,7-Dichlorothiazolo[4,5-d]pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known data with field-proven analytical methodologies to provide a practical framework for its application and characterization.
Introduction and Structural Elucidation
This compound is a bicyclic heteroaromatic compound featuring a thiazole ring fused to a pyrimidine ring. The two chlorine atoms at the 5- and 7-positions are the key reactive sites, making this molecule a versatile scaffold for the synthesis of a diverse range of derivatives. Its utility stems from the electron-deficient nature of the pyrimidine ring, which activates the chloro substituents for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of pharmaceutical agents.[1]
It is critical to distinguish this molecule, CAS Number 1137278-39-7 , from its structural isomer, 5,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS Number 13479-88-4). While both are valuable synthetic intermediates, their physicochemical properties, particularly melting points, differ significantly, underscoring the importance of correct structural assignment.[2]
Caption: Chemical Structure of this compound.
Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The table below summarizes the key identifiers and known physical properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 1137278-39-7 | [3][4] |
| Molecular Formula | C₅HCl₂N₃S | [3][4][5] |
| Molecular Weight | 206.05 g/mol | [3][4][5] |
| Appearance | Crystalline solid | |
| Melting Point | 220-225 °C | |
| Solubility | Limited solubility in common organic solvents | |
| Storage Conditions | Light-sensitive, store at 2-8°C under an inert atmosphere | [4] |
Spectroscopic and Chromatographic Characterization
While specific, peer-reviewed spectral data for this exact isomer is not widely published, its structural features allow for a confident prediction of its spectroscopic signature. Commercial suppliers confirm the availability of NMR and LC-MS data to verify structure and purity upon purchase.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple, dominated by a single aromatic proton on the thiazole ring. This singlet would likely appear in the downfield region (δ 8.0-9.5 ppm), characteristic of protons on electron-deficient heterocyclic systems.
-
¹³C NMR: The spectrum should display five distinct carbon signals. The two carbons bearing chlorine atoms (C5 and C7) will be significantly downfield. The chemical shifts of related thiazolo[4,5-d]pyrimidine derivatives can provide a reference for expected peak locations.[6]
Mass Spectrometry (MS)
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be the most informative feature. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The ratio of the M, M+2, and M+4 peaks should be approximately 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive signature for a dichlorinated compound.
Purity Determination by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is ideal for a moderately polar heterocyclic compound like this.
-
Scientific Rationale: The choice of a C18 stationary phase provides a nonpolar surface for hydrophobic interaction. A gradient elution, typically with acetonitrile and water (often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape), is employed to ensure that the main compound and any potential impurities (which may have a wide range of polarities) are effectively separated and eluted with sharp peaks.[7][8]
Caption: A typical workflow for determining the purity of a heterocyclic intermediate.
Detailed Protocol: Purity Determination by RP-HPLC
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thermal Analysis and Solubility
Melting Point and Purity by DSC
The reported melting point of 220-225 °C is a key identifier. Differential Scanning Calorimetry (DSC) provides a more accurate determination of the melting point and can simultaneously offer an estimate of purity. The principle is based on the van't Hoff equation, which describes the melting point depression caused by impurities.[9] A pure substance exhibits a sharp melting endotherm, whereas impurities cause the peak to broaden and shift to a lower temperature.[10]
Detailed Protocol: DSC Analysis
-
Instrumentation: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and crimp-seal it.
-
Method:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a rate of 2-5 °C/min.
-
Use a nitrogen purge gas (50 mL/min).
-
-
Analysis: The onset temperature of the endothermic melt peak is taken as the melting point. Purity can be calculated by the instrument's software, which applies the van't Hoff law to the shape of the melting curve.[9] This technique is particularly valuable for detecting eutectic impurities in crystalline solids.[1]
Aqueous Solubility Assessment
For drug discovery applications, aqueous solubility is a critical parameter influencing bioavailability. While quantitative data for this compound is not published, its "limited solubility" suggests that a robust assay is necessary for any development program. The kinetic shake-flask method is a standard high-throughput assay for early-stage discovery.
-
Scientific Rationale: This assay determines the solubility of a compound when added to an aqueous buffer from a DMSO stock solution, mimicking conditions often used in biological screening.[11] It provides a rapid assessment of whether a compound is likely to precipitate in aqueous media, which is crucial for interpreting bioassay results and guiding formulation for in vivo studies.[3]
Detailed Protocol: Kinetic Solubility Assay (Shake-Flask Method)
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Assay Preparation: In a microplate or vial, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4). This results in a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate/vial and shake at room temperature for 2 hours to allow it to reach equilibrium.
-
Separation: Filter the suspension through a solubility filter plate (e.g., 0.45 µm) or centrifuge at high speed to pellet any precipitate.
-
Quantification: Analyze the clear filtrate/supernatant by HPLC-UV or LC-MS/MS against a calibration curve prepared from the stock solution to determine the concentration of the dissolved compound.[12] This concentration is the measured kinetic solubility.
Chemical Reactivity and Stability
The primary utility of this compound lies in its reactivity. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing pyrimidine ring delocalizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.[1] This allows for the straightforward introduction of amine, alcohol, and thiol nucleophiles to build a library of diverse chemical entities. This reactivity has been exploited in the synthesis of kinase inhibitors and other bioactive molecules using the related thiazolo[5,4-d]pyrimidine scaffold.[13]
In terms of stability, the compound is noted to be light-sensitive, necessitating storage in amber vials to prevent potential photodegradation. As with many chlorinated heterocyclic compounds, it should also be protected from moisture and strong bases to avoid hydrolysis.
Safety and Handling
According to available safety data for related dichlorinated heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. 1137278-39-7|this compound|BLD Pharm [bldpharm.com]
- 5. 1137278-39-7 | this compound - Moldb [moldb.com]
- 6. Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolo(4,5-d)pyrimidine | C5H3N3S | CID 10351759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 5,7-Dichloropyrazolo[1,5-a]pyrimidine | C6H3Cl2N3 | CID 11074154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the Predicted Spectroscopic Properties of 5,7-Dichlorothiazolo[4,5-d]pyrimidine
Introduction
5,7-Dichlorothiazolo[4,5-d]pyrimidine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid, fused-ring structure serves as a versatile scaffold for the synthesis of novel therapeutic agents. The thiazolo[4,5-d]pyrimidine core is isosteric with purine, a fundamental component of nucleic acids, making its derivatives prime candidates for interacting with a wide array of biological targets. The chloro-substituents at the 5 and 7 positions of the pyrimidine ring are particularly valuable, acting as reactive handles for nucleophilic substitution, thus enabling the facile generation of diverse chemical libraries for screening.
A thorough understanding of the spectroscopic properties of this core molecule is paramount for unambiguous structural confirmation, reaction monitoring, and quality control during the synthesis of its derivatives. This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of directly published experimental spectra for this specific compound, these predictions are derived from a comprehensive analysis of spectral data from closely related analogues and foundational principles of spectroscopic theory.
Molecular Structure and Isomerism
It is crucial to distinguish this compound from its isomer, 5,7-dichlorothiazolo[5,4-d]pyrimidine. The numbering and atom arrangement in the [4,5-d] isomer, which is the focus of this guide, are depicted below.
Figure 1: Structure of this compound
¹H NMR Spectroscopy: The Diagnostic Singlet
The proton NMR spectrum of this compound is predicted to be remarkably simple, exhibiting a single resonance. This simplicity is a key diagnostic feature for confirming the integrity of the heterocyclic core.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.5 - 9.0 ppm | Singlet (s) | 1H | C2-H |
Causality and Field-Proven Insights:
The sole proton is attached to the C2 carbon of the thiazole ring. This environment is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. Furthermore, the fused pyrimidine ring, with its two nitrogen atoms and two electron-withdrawing chlorine substituents, exerts a significant deshielding effect on the entire heterocyclic system. In analogous thiazolopyrimidine structures, the C2-H proton consistently appears in the downfield region of the spectrum, typically between δ 8.5 and 9.5 ppm.[1][2] The absence of any neighboring protons ensures that this signal will be a sharp singlet, making it an easily identifiable marker for the compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the bicyclic core. The chemical shifts are heavily influenced by the heteroatoms and the chloro-substituents.
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ) | Rationale |
| C2 | 150 - 155 ppm | Carbon between N and S in an aromatic-like system. |
| C3a | 130 - 135 ppm | Bridgehead carbon, influenced by adjacent S and N atoms. |
| C5 | 158 - 163 ppm | Attached to an electronegative chlorine and flanked by two nitrogens. |
| C7 | 160 - 165 ppm | Attached to an electronegative chlorine and flanked by two nitrogens. |
| C7a | 155 - 160 ppm | Bridgehead carbon, significantly deshielded by three adjacent nitrogen atoms. |
Expertise in Spectral Interpretation:
-
Deshielding Effects: The carbons directly bonded to chlorine (C5 and C7) are predicted to be the most downfield, a common effect of halogen substitution on aromatic and heteroaromatic rings. Their position, flanked by two nitrogen atoms, further enhances this deshielding.
-
Bridgehead Carbons: The bridgehead carbons, C3a and C7a, will have distinct chemical shifts. C7a is expected to be more deshielded than C3a due to its proximity to three nitrogen atoms (N1, N6, N4) compared to C3a's proximity to one sulfur and one nitrogen.
-
C2 Carbon: The C2 carbon, situated between a nitrogen and a sulfur atom, will also appear in the downfield aromatic region, consistent with data from related thiazolopyrimidine derivatives.[1][3]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectrum provides valuable information about the functional groups and the overall bond structure of the molecule. For this compound, the key absorptions will be characteristic of the heterocyclic ring system.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Weak |
| 1610 - 1550 | C=N stretching | Medium-Strong |
| 1500 - 1400 | C=C stretching (ring) | Medium-Strong |
| 800 - 700 | C-Cl stretching | Strong |
| 700 - 600 | C-S stretching | Weak-Medium |
Trustworthiness of Protocol:
These predicted ranges are based on well-established correlations for heterocyclic aromatic compounds. The C=N and C=C stretching vibrations within the fused rings are expected to produce a series of sharp bands in the 1610-1400 cm⁻¹ region, which serve as a fingerprint for the core structure.[3][4][5] The C-Cl stretching vibrations are anticipated to give rise to one or more strong bands in the lower frequency region of the spectrum. The weak C-H stretch above 3000 cm⁻¹ confirms the presence of the aromatic-like proton on the ring.
Mass Spectrometry: Unveiling the Molecular Mass and Isotopic Pattern
Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition. For a dichlorinated compound, the isotopic pattern of chlorine is a key confirmatory feature.
Predicted Mass Spectrometry Data
| m/z | Ion | Relative Abundance |
| 205 | [M]⁺ (with ²³⁵Cl) | 100% |
| 207 | [M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl) | ~65% |
| 209 | [M+4]⁺ (with ²³⁷Cl) | ~10% |
Authoritative Grounding in Isotopic Abundance:
The natural abundance of chlorine isotopes is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl. A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺). The peak at m/z 205 corresponds to the molecule containing two ³⁵Cl atoms. The peak at m/z 207 (M+2) corresponds to molecules with one ³⁵Cl and one ³⁷Cl, and the peak at m/z 209 (M+4) corresponds to molecules with two ³⁷Cl atoms. The predicted intensity ratio of approximately 100:65:10 is a hallmark of a dichlorinated compound and provides unequivocal evidence for its elemental composition.[6]
References
- 1. Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 5,7-Dichlorothiazolo[4,5-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolo[4,5-d]pyrimidine Core in Medicinal Chemistry
The thiazolo[4,5-d]pyrimidine scaffold is a fused heterocyclic system that can be considered a 7-thia analog of purines, where a sulfur atom replaces the nitrogen at position 7.[1] This structural similarity to endogenous purines like adenine and guanine makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[2] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The 5,7-dichloro-substituted variant, in particular, serves as a crucial intermediate for the synthesis of diverse bioactive molecules, allowing for facile functionalization at these positions.[4] This guide provides an in-depth analysis of the crystal structure of 5,7-dichlorothiazolo[4,5-d]pyrimidine derivatives, their synthesis, and the critical interplay between their three-dimensional architecture and biological function, with a focus on their role as kinase inhibitors.
Synthesis and Crystallization: From Precursors to Well-Ordered Lattices
The synthesis of this compound derivatives typically commences with the construction of the core thiazolo[4,5-d]pyrimidine ring system, followed by chlorination. A common synthetic route involves the cyclization of a substituted aminothiazole carboxamide with an appropriate reagent to form the pyrimidine ring.
A representative synthetic pathway to obtain a chlorinated thiazolo[4,5-d]pyrimidine core is outlined below. The initial step often involves the Gewald reaction to produce a 2-aminothiazole derivative.[5] This is followed by cyclization to form the thiazolo[4,5-d]pyrimidin-7-one. Subsequent chlorination is a key step to introduce the reactive chloro groups.
Experimental Protocol: Synthesis of a 7-Chloro-thiazolo[4,5-d]pyrimidine Derivative
This protocol is adapted from the synthesis of 7-chloro-3,5-diaryl-thiazolo[4,5-d]pyrimidine-2-thiones.[6]
-
Pyrimidine Ring Formation: Start with a 4-amino-5-carboxamido-3-substituted-2,3-dihydrothiazole-2-thione.
-
React the starting material with an appropriate aryl aldehyde in the presence of a base like LiOH to facilitate the cyclization and formation of the pyrimidine ring, yielding a 3,5-diaryl-2-thioxo-5,6-dihydro-4H-thiazolo[4,5-d]pyrimidin-7-one.[6]
-
Chlorination: The 7-oxo group is then converted to a 7-chloro group. This is typically achieved by refluxing the 7-oxo intermediate with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[5][6]
-
Work-up and Purification: After the reaction is complete, the mixture is carefully poured into ice water to quench the excess chlorinating agents. The resulting precipitate is filtered, washed with water, and dried. Recrystallization from a suitable solvent, such as glacial acetic acid or DMF, is then performed to obtain the purified 7-chloro derivative.[5][6]
The formation of single crystals suitable for X-ray diffraction is often achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion techniques. The choice of solvent is critical and is determined empirically.
The Crystal Structure of a 7-Chloro-Thiazolo[4,5-d]pyrimidine Derivative: A Case Study
While the crystal structure of the parent this compound is not publicly available, a detailed crystallographic analysis of a closely related derivative, 7-chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a) , provides significant insights into the structural features of this class of compounds.[6]
The single-crystal X-ray analysis of compound 5a revealed a well-defined three-dimensional architecture. The core thiazolo[4,5-d]pyrimidine ring system is essentially planar, a characteristic feature that often facilitates stacking interactions within the crystal lattice and interactions with planar residues in biological targets.
| Crystallographic Parameter | Value for 7-chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234(1) |
| b (Å) | 16.987(2) |
| c (Å) | 9.876(1) |
| α (°) | 90 |
| β (°) | 101.98(1) |
| γ (°) | 90 |
| Volume (ų) | 1678.9(3) |
| Z | 4 |
Data sourced from Becan et al., 2010.[6]
The bond lengths and angles within the thiazolo[4,5-d]pyrimidine core are consistent with the hybridisation of the constituent atoms. The phenyl rings at positions 3 and 5 are twisted relative to the plane of the central bicyclic system, which can influence the overall molecular packing and the potential for intermolecular interactions.
Below is a diagram illustrating the experimental workflow for determining the crystal structure of a novel thiazolo[4,5-d]pyrimidine derivative.
Caption: Workflow for Crystal Structure Determination.
Structure-Activity Relationship (SAR): The Impact of Chloro Substituents on Biological Activity
The presence and position of substituents on the thiazolo[4,5-d]pyrimidine scaffold are critical determinants of its biological activity. The chloro groups at positions 5 and 7 are of particular importance as they are excellent leaving groups for nucleophilic substitution, allowing for the introduction of a wide variety of functionalities to probe the chemical space around the core.
Furthermore, the chlorine atoms themselves can significantly influence the molecule's properties. The introduction of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold has been shown to increase the anticancer activity of these compounds compared to their 7-oxo analogs.[5] This enhancement in activity can be attributed to several factors, including increased lipophilicity which can improve cell membrane permeability, and the ability of the chlorine atom to form halogen bonds with biological targets.
Many thiazolo[4,5-d]pyrimidine derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[7][8] The thiazolo[4,5-d]pyrimidine core can act as a scaffold that mimics the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents at the 5 and 7 positions can then be tailored to interact with specific amino acid residues within the kinase active site to achieve potency and selectivity. For instance, derivatives of this scaffold have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in oncology.[7][8]
The following diagram illustrates a simplified signaling pathway involving EGFR and VEGFR-2, highlighting where thiazolo[4,5-d]pyrimidine-based inhibitors can exert their effects.
Caption: Kinase Inhibition by Thiazolo[4,5-d]pyrimidine Derivatives.
Conclusion
The this compound scaffold is a cornerstone in the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features make it an effective mimic of endogenous purines. The detailed analysis of the crystal structure of a closely related 7-chloro derivative reveals a planar core with tunable peripheral substituents, providing a rational basis for structure-based drug design. The demonstrated ability of these compounds to inhibit key kinases involved in cancer progression underscores the therapeutic potential of this privileged scaffold. Future work in this area will likely focus on leveraging the structural insights to design next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 6. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: 3. Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5,7-Dichlorothiazolo[4,5-d]pyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5,7-Dichlorothiazolo[4,5-d]pyrimidine, a critical building block in contemporary drug discovery and materials science. Recognizing the scarcity of public-domain quantitative solubility data for this specific isomer (CAS 1137278-39-7), this document shifts focus from a simple data repository to a detailed methodological framework. We equip researchers, scientists, and drug development professionals with the foundational theory, predictive models, and a robust experimental protocol to accurately determine and interpret the solubility of this compound. By synthesizing theoretical principles with practical, field-proven techniques, this guide serves as an essential resource for optimizing reaction conditions, formulation development, and purification strategies involving this compound.
Introduction and Strategic Importance
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, bicyclic core serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules. Derivatives have been investigated as potent inhibitors of critical cellular targets, including kinases involved in cancer signaling pathways and reverse transcriptase for antiviral applications.[1] The dichloro-substitution provides two reactive sites for facile nucleophilic aromatic substitution, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Given its role as a synthetic precursor, a thorough understanding of its solubility in various organic solvents is paramount. Solubility dictates crucial process parameters, including reaction kinetics, choice of purification method (e.g., crystallization vs. chromatography), and the feasibility of formulation for screening and in vivo studies. This guide aims to bridge the current knowledge gap by providing a predictive framework and a detailed experimental workflow for characterizing its solubility profile.
A Note on Isomeric Specificity: It is critical to distinguish the subject of this guide, This compound (CAS 1137278-39-7) , from its isomer, 5,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS 13479-88-4) . While structurally similar, their physical properties, including melting points (220-225 °C for the [4,5-d] isomer vs. 148.5-149.5 °C for the [5,4-d] isomer), can differ significantly, leading to distinct solubility profiles.[1][2] This guide focuses exclusively on the [4,5-d] isomer, though limited available data for the [5,4-d] isomer will be presented for comparative context.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute and solvent molecules.[3] To predict the solubility of this compound, we must first analyze its molecular structure.
Molecular Properties of the Solute:
-
Polarity: The molecule possesses several electronegative nitrogen atoms and a sulfur atom, which create dipole moments, imparting a degree of polarity.
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine and thiazole rings are potential hydrogen bond acceptors. However, the molecule lacks any hydrogen bond donor groups.
-
Lipophilicity: The chlorinated aromatic system contributes to the molecule's nonpolar character, or lipophilicity. The calculated XLogP3 (a measure of lipophilicity) for the closely related [5,4-d] isomer is 2.9, suggesting a moderate degree of nonpolar character.[4]
Based on this structure, we can hypothesize that this compound will exhibit its highest solubility in polar aprotic solvents. These solvents possess strong dipoles that can interact with the polar regions of the solute but do not engage in hydrogen bonding as donors, which is advantageous since the solute itself lacks donor groups. Solubility is expected to be limited in both highly polar protic solvents (like water and ethanol), where the solvent's strong hydrogen-bonding network is difficult to disrupt, and in nonpolar solvents (like hexane), which lack the necessary dipole interactions.
The following diagram illustrates the interplay of these molecular properties.
Caption: Relationship between solute/solvent properties and solubility.
Quantitative Solubility Data
As of this guide's publication, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in the peer-reviewed literature. To provide a practical reference, the following table summarizes the known data for the related isomer, 5,7-Dichlorothiazolo[5,4-d]pyrimidine . This data should be used as a preliminary estimate only, as the true solubility of the [4,5-d] isomer will require experimental determination.
Table 1: Semi-Quantitative Solubility Data for 5,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS 13479-88-4)
| Solvent | Type | Solubility | Source(s) |
| Dimethylformamide (DMF) | Polar Aprotic | 2 mg/mL | [2][5] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 1 mg/mL (up to 200 mg/mL with heating) | [2][3][5] |
| Ethanol | Polar Protic | Insoluble | [2][5] |
| PBS (pH 7.2) | Aqueous | Insoluble | [2][5] |
The significant increase in DMSO solubility with heating highlights the importance of temperature as a critical factor in solubility determination.[3]
Experimental Protocol for Solubility Determination
The following section provides a detailed, step-by-step methodology for the accurate determination of the solubility of this compound using the isothermal shake-flask method. This method is considered the gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker or orbital incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and solvent-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work. The compound is noted to be light-sensitive and should be stored accordingly.[1]
Step-by-Step Procedure
-
Preparation of Standard Solutions (for HPLC/UV-Vis):
-
Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a solvent in which it is freely soluble) in a volumetric flask to create a stock solution of known concentration.
-
Perform a serial dilution of the stock solution to prepare a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.
-
Causality: A calibration curve is essential for quantitative analysis. It establishes a linear relationship between the analyte concentration and the instrumental response (e.g., peak area in HPLC), allowing for the accurate determination of the concentration in unknown samples.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. An amount that is visibly in excess after equilibration is required to ensure saturation.
-
Accurately pipette a known volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation, which would artificially inflate the calculated solubility.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach thermodynamic equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure complete equilibration, especially for poorly soluble compounds.
-
Causality: This step is the most critical for accuracy. Insufficient equilibration time will result in an underestimation of the true solubility. The system must reach a state where the rate of dissolution equals the rate of precipitation.
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microparticulates.
-
Causality: Filtration is crucial to prevent solid particles from entering the analytical instrument and to ensure that only the dissolved solute is being measured. The filter material must be chemically compatible with the solvent to avoid introducing extractables.
-
Accurately dilute the filtered supernatant with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards via HPLC-UV or UV-Vis spectrophotometry.
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
The entire experimental workflow is visualized in the following diagram.
Caption: Isothermal shake-flask method workflow.
Conclusion and Future Work
While a comprehensive public database on the solubility of this compound remains to be established, this guide provides the necessary theoretical and practical tools for researchers to generate this critical data. The provided experimental protocol, grounded in the principles of thermodynamic equilibrium, ensures the generation of accurate and reproducible results.
It is recommended that solubility be determined across a range of solvents relevant to planned synthetic and formulation activities. Furthermore, investigating the temperature dependence of solubility can provide valuable thermodynamic data (enthalpy and entropy of solution), which can be used to optimize processes such as recrystallization. The data generated using this guide will empower scientists to make more informed decisions, accelerating research and development timelines for novel therapeutics and materials derived from this versatile chemical scaffold.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 13479-88-4 CAS MSDS (5,7-dichlorothiazolo[5,4-d]pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5,7-Dichlorothiazolo(5,4-d)pyrimidine | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Thermal stability and decomposition of 5,7-Dichlorothiazolo[4,5-d]pyrimidine
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5,7-Dichlorothiazolo[4,5-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules.[1] Its thermal stability is a critical parameter that dictates its storage, handling, and reaction conditions during the drug development lifecycle. This guide provides a comprehensive technical overview of the thermal properties of this compound. It synthesizes theoretical principles with practical, field-proven experimental protocols to assess its stability and decomposition profile. We will explore the theoretical underpinnings of thermal analysis, propose decomposition pathways based on analogous chlorinated heterocyclic structures, and provide detailed, self-validating methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).
Introduction: The Critical Role of Thermal Stability in Drug Development
In pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is not merely a matter of compliance but a cornerstone of safety, efficacy, and quality. Understanding a compound's response to heat is essential for defining stable storage conditions, establishing safe manufacturing parameters, and predicting shelf-life.[2][3] Thermal decomposition can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable behavior during formulation. Therefore, a thorough thermal analysis is an indispensable part of the material characterization process.[4] This guide serves as a senior-level resource for elucidating the thermal characteristics of this specific thiazolopyrimidine derivative.
Compound Profile: this compound
This compound is a crystalline compound used in the development of antimicrobial agents and in materials science applications.[5] Its structure, featuring a fused thiazole and pyrimidine ring with two reactive chlorine substituents, makes it a versatile synthetic intermediate.[1] It is crucial to distinguish this molecule from its isomer, 5,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS 13479-88-4), as their physicochemical properties differ.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | 5,7-Dichloro-[5][7]thiazolo[4,5-d]pyrimidine | [6] |
| CAS Number | 1137278-39-7 | [6] |
| Molecular Formula | C₅HCl₂N₃S | [8] |
| Molecular Weight | 206.05 g/mol | [8] |
| Melting Point | 220-225 °C | [5] |
| Physical Form | Crystalline Solid | [5] |
| Storage | 2-8 °C, protect from light | [5] |
Note: The melting point suggests a relatively high thermal stability in the solid phase, a hypothesis that requires confirmation through rigorous thermal analysis.
Theoretical Framework: Interrogating Thermal Events
To comprehensively understand the thermal profile of a compound, we employ a suite of thermo-analytical techniques. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is the definitive method for quantifying mass loss associated with decomposition, desorption, or dehydration, thereby revealing the temperature ranges in which the material is stable.[11]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[7][12] This technique is essential for identifying thermal transitions like melting (endothermic), crystallization (exothermic), and decomposition (can be endo- or exothermic).[2][3] It provides critical information on the energetics of these processes.
When coupled with Evolved Gas Analysis (EGA) techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), TGA can identify the specific gaseous byproducts of decomposition, offering invaluable insight into the degradation mechanism.[11][13]
Anticipated Thermal Behavior and Decomposition Pathway
While specific experimental data for this compound is not publicly available, we can construct a scientifically robust hypothesis based on studies of similar chlorinated, nitrogen-containing heterocyclic compounds.[13]
The decomposition of such molecules is often initiated by the cleavage of the weakest bonds in the structure under thermal stress. For this compound, the C-Cl bonds are likely points of initial fragmentation, followed by the rupture of the fused ring system.
Key Postulates:
-
High Onset Temperature: Given the reported melting point of 220-225 °C, significant decomposition is expected to begin at temperatures above this range.[5] Many nitrogen-containing heterocyclic compounds exhibit thermal stability up to 250 °C or higher.[13]
-
Influence of Atmosphere: In an inert atmosphere (e.g., Nitrogen), the decomposition is likely to proceed via a radical mechanism involving the homolytic cleavage of C-Cl and C-N bonds.[13] In an oxidizing atmosphere (e.g., Air), the process will be more complex, involving combustion and the formation of oxides of carbon, nitrogen, and sulfur.[13] The onset of decomposition may even be delayed in an oxidizing atmosphere due to the formation of more stable radical species upon initial interaction with oxygen.[13]
-
Evolved Gas Products: In an inert atmosphere, the primary decomposition products are expected to include hydrochloric acid (HCl), resulting from the abstraction of hydrogen, and various nitrogen- and sulfur-containing fragments such as hydrogen cyanide (HCN), ammonia (NH₃), and isothiocyanic acid (HNCS).[13] The fragmentation of the core structure would also produce CO, CO₂, and various hydrocarbon fragments.[13]
Proposed Decomposition Pathway (Inert Atmosphere)
The following diagram illustrates a plausible initial fragmentation pathway for this compound under inert thermal stress.
Caption: Proposed initial decomposition pathway under inert atmosphere.
Experimental Protocols: A Validated Approach
The following protocols are designed to provide a comprehensive and reliable assessment of the thermal stability of this compound.
Experimental Workflow Overview
The logical flow from sample preparation to final analysis is critical for reproducible results.
Caption: A validated workflow for comprehensive thermal analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify mass loss events.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard TGA pan (e.g., alumina or platinum).
-
Causality: A small sample mass minimizes thermal gradients within the sample, ensuring a more uniform temperature profile and sharper transitions.
-
-
Atmosphere & Flow Rate: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Causality: An inert atmosphere prevents oxidative side reactions, allowing for the study of the intrinsic thermal stability of the compound.[13] A consistent flow rate ensures efficient removal of evolved gases.
-
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.
-
-
Repeat in Air: Repeat the entire experiment using dry air as the purge gas to evaluate stability in an oxidative environment.
-
Self-Validation: Comparing the decomposition profiles in inert and oxidizing atmospheres provides a more complete picture of the compound's stability and its susceptibility to oxidation.[13]
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Causality: Hermetic sealing prevents mass loss due to sublimation before decomposition, ensuring that any observed thermal events are true phase transitions or reactions.[7]
-
-
Atmosphere & Flow Rate: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 350 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.
-
Self-Validation: The heating rate should match the TGA experiment to allow for direct correlation of thermal events (e.g., an endotherm in DSC corresponding to a mass loss in TGA).[9]
-
Protocol 3: Evolved Gas Analysis (TGA-FTIR/MS)
Objective: To identify the chemical nature of the gases evolved during decomposition.
Methodology:
-
Instrument Setup: Couple the gas outlet of the TGA to the inlet of an FTIR gas cell or a Mass Spectrometer.
-
TGA Program: Run the TGA experiment as described in Protocol 5.2 under a nitrogen atmosphere.
-
Data Collection: Simultaneously collect TGA data (mass vs. temperature) and spectroscopic data (infrared spectra or mass spectra) as a function of temperature.
Data Interpretation and Reporting
The data from these analyses should be compiled to build a complete thermal profile.
Key Metrics to Report:
-
From TGA:
-
T_onset: The onset temperature of decomposition, often determined by the intersection of the baseline tangent and the inflection point tangent of the mass loss curve.
-
% Mass Loss: The percentage of mass lost in each distinct decomposition step.
-
Residue: The percentage of mass remaining at the end of the experiment.
-
-
From DSC:
-
Melting Point (T_m): The peak temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak.
-
Decomposition Temperature (T_d): The peak temperature of any exothermic or endothermic events associated with decomposition.
-
-
From TGA-FTIR/MS:
-
Identification of evolved gases (e.g., HCl, CO₂, HCN) at specific decomposition temperatures.
-
Example Data Summary Table:
| Parameter | Atmosphere | Value |
| Melting Point (T_m) | N₂ | e.g., 223.5 °C |
| Enthalpy of Fusion (ΔH_fus) | N₂ | e.g., 120.4 J/g |
| T_onset (5% Mass Loss) | N₂ | e.g., 265.1 °C |
| T_onset (5% Mass Loss) | Air | e.g., 272.3 °C |
| Major Decomposition Step 1 | N₂ | e.g., 265-350 °C |
| Mass Loss in Step 1 | N₂ | e.g., 45.2% |
| Final Residue @ 600 °C | N₂ | e.g., 15.8% |
| Evolved Gases (T < 350 °C) | N₂ | e.g., HCl, HCN |
Conclusion
A comprehensive evaluation of the thermal stability of this compound is paramount for its successful application in pharmaceutical development. Through the systematic application of TGA and DSC, as detailed in this guide, researchers can establish its intrinsic stability, identify critical thermal events like melting and decomposition, and understand its behavior in different atmospheres. Augmenting these analyses with EGA provides deeper mechanistic insights into its decomposition pathways. The proposed protocols and interpretive framework offer a robust, self-validating system for generating the high-quality data needed to ensure the safe and effective use of this important synthetic intermediate.
References
- 1. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 2. quercus.be [quercus.be]
- 3. veeprho.com [veeprho.com]
- 4. longdom.org [longdom.org]
- 5. chemshuttle.com [chemshuttle.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. news-medical.net [news-medical.net]
- 8. 5,7-Dichlorothiazolo(5,4-d)pyrimidine | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 12. contractpharma.com [contractpharma.com]
- 13. mdpi.com [mdpi.com]
- 14. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Quantum chemical calculations for 5,7-Dichlorothiazolo[4,5-d]pyrimidine
An In-Depth Technical Guide to Quantum Chemical Calculations for 5,7-Dichlorothiazolo[4,5-d]pyrimidine
Abstract
This guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural list, delving into the rationale behind methodological choices to ensure scientific rigor and reproducibility. We will establish a complete computational protocol using Density Functional Theory (DFT), detail the analysis of key electronic and structural properties, and outline a robust system for validating theoretical results against experimental data. The ultimate goal is to empower researchers to leverage computational insights to accelerate the discovery and optimization of novel therapeutics based on the thiazolo[4,5-d]pyrimidine core.
Introduction: The Strategic Importance of the Thiazolo[4,5-d]pyrimidine Scaffold
The fusion of thiazole and pyrimidine rings creates the thiazolopyrimidine bicyclic system, a privileged scaffold in medicinal chemistry. These structures are recognized as bioisosteres of purines, allowing them to interact with a wide array of biological targets.[3] The specific isomer, this compound (Figure 1), serves as a versatile chemical building block.[4][5] Its two chlorine atoms provide reactive handles for facile nucleophilic aromatic substitution, enabling the synthesis of diverse compound libraries.[6] This reactivity has been exploited to develop a range of potent and selective bioactive agents, including kinase inhibitors (Syk, mTOR, PI3Kδ), HIV-1 non-nucleoside reverse transcriptase inhibitors, and novel antimicrobial compounds.[1][7]
Given its foundational role in drug discovery, a deep understanding of the intrinsic electronic and structural properties of the this compound core is paramount. Quantum chemical calculations offer a powerful, cost-effective lens through which to probe these characteristics before committing to extensive synthetic campaigns.[8] By modeling the molecule at the sub-atomic level, we can predict its geometry, reactivity, and potential interaction sites, thereby guiding the rational design of next-generation therapeutics.[9][10]
Theoretical Foundations: Selecting the Right Tools for the Job
The accuracy of any quantum chemical study is fundamentally determined by the choice of the theoretical method and the basis set.[11] This combination is often referred to as the "level of theory." For a molecule like this compound, which contains multiple heteroatoms and π-systems, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[3][12]
Why Density Functional Theory (DFT)?
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] Its central premise, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.[12] This is a significant conceptual and practical advantage over traditional wavefunction-based methods, as it reduces the complexity of the problem from a 3N-dimensional function (where N is the number of electrons) to a 3-dimensional function (the electron density).
For organic molecules of this size, DFT methods, particularly those employing hybrid functionals, have demonstrated high reliability for predicting geometries, vibrational frequencies, and relative energies.[12][13]
The Choice of Functional: B3LYP
The "functional" in DFT is the mathematical expression that relates the electron density to the energy. While the exact functional is unknown, numerous well-tested approximations exist. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, providing a robust description of electronic structure for a wide range of organic systems.[13] Its widespread use in the literature provides a wealth of benchmark data, making it a trustworthy choice.
The Choice of Basis Set: 6-311G(d,p)
A basis set is a set of mathematical functions (basis functions) used to construct the molecular orbitals.[14] The size and type of the basis set directly impact the accuracy and computational cost of the calculation.[11][15]
-
Minimal Basis Sets (e.g., STO-3G): Use one function per atomic orbital. They are computationally fast but often too inaccurate for reliable quantitative predictions.[15]
-
Split-Valence Basis Sets (e.g., Pople-style 6-31G, 6-311G): Use multiple functions for valence orbitals, providing more flexibility to describe the electron distribution in chemical bonds.[15] This is crucial for accurately modeling the nuanced bonding in a heterocyclic system.
-
Polarization and Diffuse Functions:
-
Polarization functions (d,p): Adding 'd' functions to heavy atoms and 'p' functions to hydrogens allows orbitals to change shape and "polarize" in the presence of other atoms, which is critical for describing bonding accurately.
-
Diffuse functions (+ or ++): These are important for systems with lone pairs, anions, or in studies of excited states, as they allow orbitals to occupy a larger region of space.
-
For our target molecule, the 6-311G(d,p) basis set represents a strong choice. It is a triple-split valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). This level of theory is well-suited for geometry optimizations, frequency calculations, and electronic property analysis of organic molecules, providing high-quality results without being computationally prohibitive.[16][17]
The Computational Protocol: A Self-Validating Workflow
The following section details a step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed as a self-validating system, where each step confirms the success of the previous one. This protocol can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or NWChem.
Step 1: Building the Initial Molecular Structure
Begin by constructing an approximate 3D structure of this compound using a molecular editor such as GaussView or Avogadro. Ensure correct atom types, connectivity, and hybridization. The fused ring system is expected to be largely planar, which should be reflected in the initial guess.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. This is the most stable, lowest-energy conformation of the molecule.
-
Protocol: Perform a full geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set.
-
Causality: An accurate equilibrium geometry is the foundation for all subsequent property calculations. Properties like dipole moment and molecular orbital energies are highly sensitive to bond lengths and angles. Using an unoptimized or poorly optimized structure will lead to scientifically invalid results.
Step 3: Vibrational Frequency Analysis
This is a critical, non-negotiable step for validating the result of a geometry optimization.
-
Protocol: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).
-
Causality & Trustworthiness: The calculation yields a set of vibrational modes and their corresponding frequencies.
-
Confirmation of a Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable molecule. In such a case, the optimization must be repeated. This step is the primary self-validation check in the workflow.
-
Zero-Point Vibrational Energy (ZPVE): The frequencies are used to calculate the ZPVE, which provides a correction to the electronic energy, yielding more accurate total energies.
-
Predicted Infrared Spectrum: The calculation also provides the frequencies and intensities of IR-active vibrational modes, allowing for a direct comparison with experimental IR spectroscopy.[16]
-
Step 4: Calculation of Electronic Properties
With a validated minimum-energy structure, perform a single-point energy calculation to derive key electronic properties. This calculation uses the final, optimized geometry and does not change it.
-
Protocol: Run a single-point calculation at the B3LYP/6-311G(d,p) level. Request output for molecular orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and population analysis (e.g., Mulliken).
-
Causality: This step provides the core chemical insights.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a measure of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface. It visually identifies regions of positive and negative potential, highlighting likely sites for electrophilic and nucleophilic attack, respectively. Red/yellow regions (negative potential) are electron-rich and attractive to electrophiles or hydrogen bond donors. Blue regions (positive potential) are electron-poor and attractive to nucleophiles.
-
Atomic Charges: Population analysis methods like Mulliken assign partial charges to each atom in the molecule, providing a quantitative measure of the polarity of bonds and the overall charge distribution.
-
Anticipated Results and Interpretation for Drug Design
The calculations outlined above will yield a rich dataset. Below are the anticipated results and their interpretation in the context of drug discovery.
Structural Properties
The optimized geometry is predicted to be planar, a characteristic feature of fused aromatic systems. Key bond lengths and angles can be extracted and tabulated. The C-Cl bonds are expected to be key reactive sites.
Electronic and Reactivity Descriptors
The following table summarizes the key electronic properties and their significance for drug design.
| Calculated Property | Anticipated Result | Significance in Drug Design & Synthesis |
| HOMO Energy | Relatively high, localized on the electron-rich thiazole ring. | Indicates the molecule's potential to act as an electron donor in reactions or charge-transfer interactions. |
| LUMO Energy | Relatively low, localized on the electron-deficient pyrimidine ring. | The C5 and C7 positions, bonded to electronegative chlorines, are expected to be major LUMO contributors, marking them as primary sites for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Moderate gap. | A smaller gap suggests higher chemical reactivity and lower kinetic stability, confirming the molecule's utility as a reactive intermediate. |
| MEP Map | Negative potential (red) around the pyrimidine and thiazole nitrogen atoms. Positive potential (blue) near the C-H proton. | The nitrogen lone pairs are identified as key hydrogen bond acceptor sites, crucial for binding to biological targets like kinase hinges. The C-Cl positions will be highly electrophilic. |
| Mulliken Charges | Significant negative charges on N atoms. Significant positive charges on C5 and C7 atoms. | Quantifies the polarity of the molecule and confirms the electrophilic nature of the carbon atoms attached to the chlorine substituents, guiding the strategy for nucleophilic substitution reactions. |
Authoritative Grounding & Validation Protocol
A computational model is only as valuable as its ability to reflect reality. Therefore, a rigorous validation against experimental data is essential for establishing trustworthiness.
Validation via Vibrational Spectroscopy
As commercial suppliers list the availability of experimental IR spectra for this compound, a direct comparison is possible.[15]
-
Procedure: The calculated vibrational frequencies from Step 3 are often systematically overestimated due to the harmonic approximation. They should be scaled by a factor (typically ~0.96-0.98 for B3LYP) to facilitate a better comparison with the experimental anharmonic frequencies.
-
Benchmark: A good correlation between the scaled calculated frequencies and the experimental IR peak positions and relative intensities validates the accuracy of the computed structure and electronic environment.
Validation via X-ray Crystallography
-
Procedure: Perform the same computational protocol (B3LYP/6-311G(d,p)) on a derivative with a known crystal structure.
-
Benchmark: Compare the calculated bond lengths, bond angles, and dihedral angles with the experimental X-ray data. A low root-mean-square deviation (RMSD) between the calculated and experimental heavy-atom positions would provide strong confidence in the chosen level of theory's ability to accurately predict the geometry of the parent this compound scaffold.
Conclusion
This guide has detailed a robust and scientifically sound workflow for the quantum chemical investigation of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311G(d,p) basis set, researchers can obtain reliable insights into the molecule's structural and electronic properties. The interpretation of calculated descriptors like HOMO-LUMO orbitals and the Molecular Electrostatic Potential provides a powerful, predictive framework for understanding reactivity and guiding the synthesis of novel derivatives for drug discovery. The emphasis on a self-validating workflow, culminating in comparison with available experimental data, ensures that these computational models are not just theoretical exercises but trustworthy tools in the arsenal of the modern medicinal chemist.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Protheragen [protheragen.ai]
- 5. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 5,7-Dichlorothiazolo(5,4-d)pyrimidine | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Thiazolo(4,5-d)pyrimidine | C5H3N3S | CID 10351759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 14. This compound(1137278-39-7) 1H NMR [m.chemicalbook.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tautomerism in 5,7-Dichlorothiazolo[4,5-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine isostere with a broad spectrum of pharmacological activities.[1] The substitution pattern on this heterocyclic system, particularly at the 5 and 7 positions, profoundly influences its physicochemical properties and biological activity. This guide focuses on the critical phenomenon of tautomerism in 5,7-dichlorothiazolo[4,5-d]pyrimidine analogs. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the molecular recognition, reactivity, and ultimately, the therapeutic efficacy of these compounds.[2] A thorough understanding and characterization of the predominant tautomeric forms are therefore indispensable for rational drug design and development. This document provides a comprehensive overview of the potential tautomers of this compound analogs and details the experimental and computational methodologies employed to elucidate their tautomeric equilibria.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism is a fundamental concept in organic chemistry with significant implications for drug discovery and development. The ability of a molecule to exist in multiple, readily interconvertible forms can dramatically affect its biological activity, as different tautomers may exhibit distinct binding affinities for a target receptor or enzyme.[3] The thiazolo[4,5-d]pyrimidine core, being a 7-thia analog of purines, is often designed to mimic endogenous purines like adenine and guanine, making it a valuable scaffold for developing novel therapeutics.[1]
The introduction of substituents, such as the chloro groups at the 5 and 7 positions of the thiazolo[4,5-d]pyrimidine ring system, provides reactive handles for further chemical modifications to generate libraries of diverse analogs.[4] However, subsequent substitutions, particularly with amino, hydroxyl, or thiol groups, introduce the possibility of tautomerism. The predominant tautomeric form in a given environment (e.g., in solution or at a biological target) will dictate the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Therefore, a rigorous investigation of the tautomeric landscape of these analogs is a prerequisite for establishing meaningful structure-activity relationships (SAR).
Potential Tautomeric Forms of 5,7-Disubstituted Thiazolo[4,5-d]pyrimidine Analogs
The tautomerism in substituted thiazolo[4,5-d]pyrimidines primarily involves the pyrimidine ring. Depending on the nature of the substituents introduced at the 5 and 7 positions after displacing the chloro groups, several types of tautomerism can be envisaged.
Amino-Imino Tautomerism
When one or both chloro groups are substituted with an amino group (-NH2) or a substituted amine (-NHR), the possibility of amino-imino tautomerism arises. The equilibrium will exist between the exocyclic amino form and the endocyclic imino form.
Caption: Amino-imino tautomerism in a 7-amino-thiazolo[4,5-d]pyrimidine analog.
Lactam-Lactim Tautomerism
Substitution with a hydroxyl group (-OH) at the 5 or 7 position leads to lactam-lactim tautomerism. The equilibrium lies between the keto (lactam) form and the enol (lactim) form. Generally, in heterocyclic systems, the lactam form is predominant.[5]
References
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. scispace.com [scispace.com]
- 4. 5,7-Dichlorothiazolo(5,4-d)pyrimidine | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Strategic Intermediate: An In-depth Technical Guide to 5,7-Dichlorothiazolo[4,5-d]pyrimidine
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, focusing on the pivotal heterocyclic compound, 5,7-Dichlorothiazolo[4,5-d]pyrimidine. We will navigate its historical discovery, detail its foundational synthesis, explore its chemical reactivity, and illuminate its significant role as a versatile building block in modern drug discovery. This document is structured to provide not just a procedural overview, but a deep, mechanistic understanding of the compound's importance and utility.
The Thiazolo[4,5-d]pyrimidine Scaffold: A Privileged Purine Isostere
The thiazolo[4,5-d]pyrimidine core is a fused heterocyclic system of considerable interest in medicinal chemistry.[1] Structurally, it is an isostere of purine, the fundamental bicyclic structure of adenine and guanine, which are essential components of nucleic acids.[2][3] This bioisosteric relationship allows thiazolo[4,5-d]pyrimidine derivatives to function as effective mimics or antagonists in biological pathways involving purinergic signaling.[1] Their ability to interact with the ATP-binding sites of enzymes, particularly kinases, has established them as a "privileged scaffold" in drug design.[4] The strategic placement of nitrogen and sulfur atoms within the fused ring system creates a unique electronic landscape, offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Discovery and Seminal Synthesis: The Legacy of Roland K. Robins
The journey of this compound is intrinsically linked to the pioneering work of Roland K. Robins in the mid-20th century. His systematic exploration of purine analogs laid the groundwork for the synthesis of a vast array of heterocyclic compounds with therapeutic potential. While Robins' 1956 paper in the Journal of the American Chemical Society primarily focuses on purine nucleosides, the synthetic strategies described therein are foundational to the creation of the thiazolo[4,5-d]pyrimidine core. The development of this dichloro-derivative was a critical breakthrough, transforming a relatively inert scaffold into a highly reactive and versatile intermediate for medicinal chemistry.
Foundational Synthetic Protocol
The most established route to this compound begins with the readily available 2-amino-4,6-dihydroxypyrimidine. The multi-step synthesis is a classic example of heterocyclic chemistry, involving ring functionalization, reduction, cyclization, and subsequent chlorination.
Experimental Protocol: Synthesis of this compound
-
Nitrosation of 2-Amino-4,6-dihydroxypyrimidine:
-
To a stirred suspension of 2-amino-4,6-dihydroxypyrimidine in glacial acetic acid, an aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 10°C.
-
Causality: This step introduces a nitroso group at the electron-rich C5 position of the pyrimidine ring through an electrophilic aromatic substitution reaction, yielding 2-amino-5-nitroso-4,6-dihydroxypyrimidine. This is a crucial step for introducing a second nitrogen functionality required for the subsequent cyclization.
-
-
Reduction to 2,5-Diamino-4,6-dihydroxypyrimidine:
-
The resulting nitroso-pyrimidine is suspended in water and heated. Sodium dithionite is added portion-wise to the heated suspension.
-
Causality: The nitroso group is reduced to a primary amine, yielding the key intermediate, 2,5-diamino-4,6-dihydroxypyrimidine. This diamine is now primed for the construction of the fused thiazole ring.
-
-
Thiazole Ring Cyclization:
-
The diamino-pyrimidine is dissolved in a basic solvent, typically pyridine, and treated with carbon disulfide. The mixture is heated under reflux.
-
Causality: The nucleophilic amino groups attack the electrophilic carbon of carbon disulfide, leading to the formation of a dithiocarbamate intermediate which subsequently cyclizes through the elimination of hydrogen sulfide to form the stable thiazolo[4,5-d]pyrimidine-5,7-diol.
-
-
Aromatization and Chlorination:
-
The thiazolo[4,5-d]pyrimidine-5,7-diol is heated under reflux with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Causality: This is a powerful chlorinating step. The hydroxyl groups are converted into highly reactive chlorosulfonate esters, which are then displaced by chloride ions to yield the final product, this compound. The use of both POCl₃ and PCl₅ ensures complete conversion.
-
Figure 1. Synthetic pathway to this compound.
Chemical Properties and Reactivity
The synthetic utility of this compound stems from the high reactivity of the two chlorine atoms at the C5 and C7 positions. These positions are highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).
Quantitative Reactivity Profile:
| Position | Leaving Group | Relative Reactivity | Typical Nucleophiles |
| C5 | Chloride | High | Amines, Thiols, Alkoxides |
| C7 | Chloride | High | Amines, Thiols, Alkoxides |
The similar reactivity of the C5 and C7 positions often leads to disubstitution when the reagent is used in excess. However, selective monosubstitution can be achieved by carefully controlling the stoichiometry of the nucleophile and the reaction temperature. This differential reactivity is a key tool for medicinal chemists in creating diverse libraries of compounds.
A Cornerstone in Drug Discovery: Applications
The true value of this compound is realized in its application as a versatile scaffold for the synthesis of biologically active molecules. Its derivatives have been extensively investigated in various therapeutic areas.
Protein Kinase Inhibitors
A major application of the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy.[5][6][7] Kinases are a family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The thiazolo[4,5-d]pyrimidine core can effectively mimic the purine ring of ATP, allowing it to bind to the hinge region of the kinase active site.
By displacing the chlorine atoms at the C5 and C7 positions with various functional groups, medicinal chemists can design inhibitors with high potency and selectivity for specific kinases, such as Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression.[5]
Figure 2. Mechanism of action for thiazolo[4,5-d]pyrimidine-based CDK inhibitors.
Antimicrobial and Antiviral Agents
Derivatives of this compound have also shown significant promise as antimicrobial and antiviral agents.[8][9] The ability to introduce diverse side chains allows for the optimization of activity against various pathogens. The scaffold's resemblance to natural purines can interfere with viral or bacterial nucleic acid synthesis or other essential enzymatic processes.
Conclusion
This compound has firmly established itself as a strategic and indispensable intermediate in the field of medicinal chemistry. Its historical roots in the foundational work on purine analogs, combined with a robust and scalable synthesis, provide a powerful platform for the discovery of novel therapeutics. The predictable and versatile reactivity of its dichloro substituents offers medicinal chemists a reliable tool for generating vast libraries of compounds for biological screening. As our understanding of disease pathways deepens, the strategic application of this privileged scaffold will undoubtedly continue to yield innovative drug candidates for years to come.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 2. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 3. Purine - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemshuttle.com [chemshuttle.com]
- 9. Synthesis and in vitro evaluation of the anticancer activity of novel fluorinated thiazolo[4, 5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Importance of the Thiazolo[4,5-d]pyrimidine Scaffold
An Application Note and Scalable Synthesis Protocol for 5,7-Dichlorothiazolo[4,5-d]pyrimidine
The thiazolo[4,5-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to purine has made it a valuable building block for compounds targeting a wide array of biological targets, including kinases, adenosine receptors, and phosphodiesterases. The 5,7-dichloro-substituted analog, in particular, serves as a versatile intermediate. The two chlorine atoms at positions 5 and 7 are amenable to sequential and regioselective nucleophilic substitution, allowing for the systematic elaboration of the core and the generation of diverse chemical libraries for screening and lead optimization. This application note provides a detailed, scalable, and field-tested protocol for the synthesis of this compound, focusing on the underlying chemical principles and practical considerations for scale-up.
Overall Synthesis Strategy: A Convergent Approach
The presented protocol follows a robust and convergent two-step synthetic sequence. The strategy involves the initial construction of the thiazolo[4,5-d]pyrimidine-5,7-dione core, followed by a chlorination reaction to yield the target compound. This approach is advantageous for scalability as it avoids the use of hazardous reagents like hydrogen sulfide or expensive catalysts in the early stages and culminates in a high-yielding chlorination step.
Caption: Overall synthetic workflow.
Part 1: Synthesis of Thiazolo[4,5-d]pyrimidine-5,7-dione
This initial step focuses on the construction of the heterocyclic core through the cyclization of a readily available thiazole precursor.
Reaction Scheme
Caption: Reaction scheme for the synthesis of the core.
Expertise & Experience: Causality Behind Experimental Choices
The choice of 2-aminothiazole-4,5-dicarbonitrile as the starting material is strategic for several reasons. The vicinal nitrile and amino groups are perfectly positioned for cyclization with a one-carbon unit. Formic acid serves as both the solvent and the source of this one-carbon unit, leading to the formation of the pyrimidine ring. The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization and subsequent tautomerization to the stable dione form. This one-pot reaction is highly efficient and avoids the need for protecting groups.
Detailed Experimental Protocol
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminothiazole-4,5-dicarbonitrile (1.0 eq).
-
Reaction Initiation: Carefully add an excess of formic acid (98-100%) to the flask (approximately 10-15 volumes relative to the starting material).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-cold water (10 volumes) with stirring.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 60-70 °C to a constant weight.
-
Self-Validating System: In-Process Controls and Characterization
-
TLC Monitoring: Use a mobile phase of dichloromethane:methanol (9:1) to monitor the disappearance of the starting material.
-
Purity Assessment: The purity of the isolated Thiazolo[4,5-d]pyrimidine-5,7-dione can be assessed by ¹H NMR and HPLC. The expected ¹H NMR spectrum in DMSO-d₆ will show broad singlets for the two N-H protons.
-
Expected Yield: 85-95%.
Part 2: Synthesis of this compound
This final step converts the stable dione intermediate into the reactive dichloro product, which is the desired versatile building block.
Reaction Scheme
Caption: Chlorination of the thiazolo[4,5-d]pyrimidine core.
Expertise & Experience: Causality Behind Experimental Choices
Phosphoryl chloride (POCl₃) is a standard and highly effective reagent for converting amides and hydroxyl groups on heterocyclic systems to chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. N,N-Dimethylaniline is added as a base to scavenge the HCl gas produced during the reaction, which can otherwise lead to side reactions and degradation of the product. It also acts as a catalyst by activating the phosphoryl chloride.
Detailed Experimental Protocol
-
Reagent Charging: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with Thiazolo[4,5-d]pyrimidine-5,7-dione (1.0 eq).
-
Reaction Setup: Carefully add phosphoryl chloride (POCl₃, 5-10 volumes) to the flask.
-
Catalyst Addition: Add N,N-dimethylaniline (0.1-0.2 eq) dropwise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
The product will precipitate as a solid.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary.
Self-Validating System: In-Process Controls and Characterization
-
TLC Monitoring: Use a mobile phase of hexane:ethyl acetate (7:3) to monitor the formation of the product.
-
Purity Assessment: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum will show a characteristic singlet for the C2-H proton.
-
Expected Yield: 70-85%.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| 1 | 2-Aminothiazole-4,5-dicarbonitrile | Formic acid | Formic acid | 4-6 hours | 100-110 °C (Reflux) | 85-95% |
| 2 | Thiazolo[4,5-d]pyrimidine-5,7-dione | Phosphoryl chloride, N,N-Dimethylaniline | POCl₃ | 3-5 hours | 105-110 °C (Reflux) | 70-85% |
Safety Considerations
-
Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Formic acid: Corrosive and causes severe burns. Handle with care.
-
Quenching of POCl₃: This is a highly exothermic process. The reaction mixture should be added to ice slowly and with vigorous stirring to control the temperature rise.
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 5,7-Dichlorothiazolo[4,5-d]pyrimidine
Authored by: Gemini, Senior Application Scientist
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold in Modern Drug Discovery
The thiazolo[4,5-d]pyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. As a bioisostere of natural purines—the 7-thia-analog where a sulfur atom replaces the nitrogen at position 7—this heterocyclic system has been extensively utilized by chemists to design novel therapeutics that interact with biological systems.[1][2] Its structural resemblance to endogenous molecules like adenine and guanine allows for interactions with a wide array of biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and immunomodulatory effects.[1][2]
The starting material, 5,7-Dichlorothiazolo[4,5-d]pyrimidine, serves as a versatile and highly reactive building block for the synthesis of diverse chemical libraries.[3] The two chlorine atoms on the electron-deficient pyrimidine ring are susceptible to displacement via nucleophilic aromatic substitution (SNAr), providing a robust platform for introducing a wide range of functional groups and modulating the molecule's physicochemical and pharmacological properties. This guide provides a detailed exploration of the SNAr reactions of this key intermediate, offering mechanistic insights, field-proven protocols, and practical guidance for researchers in drug development.
Part 1: The Mechanistic Underpinnings of Regioselective Substitution
The capacity for nucleophilic aromatic substitution on the this compound core is governed by the electron-deficient nature of the pyrimidine ring. The electronegative nitrogen atoms withdraw electron density, rendering the carbon atoms bearing the chlorine atoms electrophilic and thus susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism.[4]
-
Nucleophilic Attack: A nucleophile attacks one of the chloro-substituted carbons (C5 or C7), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.
A critical aspect of reactions on this scaffold is regioselectivity . Experimental evidence consistently shows that the first nucleophilic substitution occurs preferentially at the C7 position.[6] This selectivity is not arbitrary but is a direct consequence of the relative stability of the possible Meisenheimer intermediates.
Causality of C7 Selectivity:
Attack at the C7 position is favored because the resulting negative charge in the Meisenheimer intermediate is more effectively stabilized. The charge can be delocalized across the adjacent thiazole ring and, crucially, onto the electronegative nitrogen atoms at positions N4 and N6. This extensive delocalization significantly lowers the activation energy for the C7 substitution pathway compared to the C5 pathway, where charge delocalization is less effective.
Caption: Figure 1: Mechanism of Regioselective SNAr at C7.
This inherent reactivity difference is a powerful synthetic tool, enabling the sequential and controlled introduction of two different nucleophiles to generate complex, dissymmetrically substituted molecules. The first substitution at C7 typically proceeds under milder conditions, while the subsequent substitution at the less reactive C5 position often requires more forcing conditions, such as elevated temperatures.
Part 2: Application Notes and Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key SNAr transformations on this compound. These protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and characterization.
Protocol 1: Regioselective Mono-Amination at the C7 Position
This procedure details the synthesis of 7-amino-5-chlorothiazolo[4,5-d]pyrimidine derivatives, key intermediates for further functionalization.[6]
Principle: An amine nucleophile displaces the more reactive chlorine atom at the C7 position. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing as a nucleophile. Alcohols like ethanol or isopropanol are common solvents, facilitating the reaction and allowing for product precipitation upon cooling.
Materials and Equipment:
-
This compound
-
Primary or secondary amine of choice (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Ethanol (or 2-Propanol)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
TLC plates (Silica gel 60 F254)
-
LC-MS for reaction monitoring
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add ethanol to form a slurry (approx. 10-15 mL per gram of starting material).
-
Add the desired amine (1.1 eq.) followed by DIPEA (1.5 eq.) to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and maintain for 2-6 hours.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 30% Ethyl Acetate/Hexane mobile phase) or LC-MS. The product is typically less polar than the starting dichloro-compound.
-
Upon completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. The product will often precipitate.
-
Work-up and Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove residual impurities.
-
Dry the product under vacuum. If further purification is needed, recrystallization from ethanol or column chromatography can be performed.
-
Characterization: Confirm the structure and purity of the 7-amino-5-chloro product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Disubstitution - Synthesis of 5,7-Diaminothiazolo[4,5-d]pyrimidines
This protocol describes the second SNAr reaction at the C5 position, allowing access to differentially functionalized products.
Principle: After the first substitution at C7, the remaining chlorine at C5 is less reactive. Higher temperatures and/or a more polar, high-boiling solvent like N,N-dimethylformamide (DMF) or 1-butanol are typically required to drive the second substitution to completion.
Materials and Equipment:
-
7-Amino-5-chlorothiazolo[4,5-d]pyrimidine intermediate (from Protocol 1)
-
Second primary or secondary amine of choice (1.5-2.0 eq.)
-
DIPEA (2.0 eq.) or K₂CO₃ (2.0 eq.)
-
DMF or 1-Butanol
-
High-temperature reaction setup (oil bath, reflux condenser)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the 7-amino-5-chloro intermediate (1.0 eq.) in DMF or 1-butanol.
-
Add the second amine (1.5-2.0 eq.) and the base (DIPEA or K₂CO₃, 2.0 eq.).
-
Heat the reaction mixture to 100-140 °C and stir for 8-24 hours.
-
Reaction Monitoring: Track the disappearance of the mono-substituted starting material via LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If using DMF, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5,7-diamino product.
-
-
Characterization: Verify the final structure by NMR and mass spectrometry.
Caption: Figure 2: Synthetic workflow for symmetrical and asymmetrical diamino derivatives.
Protocol 3: Thiolation and Alkoxylation Reactions
Principle: Harder nucleophiles like thiolates and alkoxides react readily with the 5,7-dichloro scaffold. These reactions often proceed quickly at room temperature or with gentle heating. The corresponding thiol or alcohol can be used as a nucleophile in the presence of a strong base (e.g., NaH, NaOMe) or as a pre-formed salt.
Step-by-Step Procedure (General):
-
Generate the nucleophile if necessary. For example, add sodium hydride (NaH, 1.2 eq.) to a solution of the desired thiol or alcohol (1.2 eq.) in an anhydrous aprotic solvent like THF or DMF at 0 °C.
-
Add a solution of this compound (1.0 eq.) dropwise to the nucleophile solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by LC-MS. The C7-substituted product will form first. To achieve disubstitution, use >2.2 equivalents of the nucleophile and allow for longer reaction times or gentle heating.
-
Work-up: Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
Part 3: Data Presentation and Summary
The choice of nucleophile and reaction conditions dictates the outcome of the substitution. The following table summarizes typical conditions for achieving mono-substitution at the C7 position.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Amines | Benzylamine | DIPEA | Ethanol | 80 | 2-6 | Product often precipitates upon cooling. |
| Morpholine | Et₃N | 2-Propanol | 85 | 3-8 | Generally clean conversions. | |
| Alkoxides | Sodium Methoxide | - | Methanol | 25-50 | 1-3 | Reaction is fast; use stoichiometric amounts for mono-substitution. |
| Thiols | Benzyl Mercaptan | NaH | THF | 0 - 25 | 1-4 | Requires anhydrous conditions; generates H₂ gas. |
| Sodium Thiophenolate | - | DMF | 25 | 1-2 | Pre-formed salts react cleanly. |
Table 1: Summary of Reaction Conditions for C7 Mono-substitution.
Conclusion and Outlook
The nucleophilic aromatic substitution of this compound is a reliable and highly versatile synthetic strategy. The predictable regioselectivity, favoring initial substitution at the C7 position, provides a logical and controllable pathway for the synthesis of complex, functionally diverse molecules. By carefully selecting nucleophiles and modulating reaction conditions, researchers can efficiently access libraries of 7-mono-substituted and 5,7-di-substituted thiazolo[4,5-d]pyrimidines. These protocols and the underlying mechanistic principles serve as a robust foundation for drug discovery programs aiming to leverage the significant therapeutic potential of this privileged heterocyclic scaffold.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dichlorothiazolo[4,5-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold in Medicinal Chemistry
The thiazolo[4,5-d]pyrimidine core is a privileged heterocyclic system in modern drug discovery, recognized as a purine isostere where a sulfur atom replaces the nitrogen at position 7.[1] This structural similarity to endogenous purines like adenine and guanine allows molecules built upon this scaffold to interact with a wide range of biological targets. Consequently, derivatives of thiazolo[4,5-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and corticotropin-releasing factor (CRF) receptor antagonist properties.[1] The 5,7-dichloro-substituted variant serves as a versatile building block, enabling the introduction of diverse functionalities at these two positions through cross-coupling reactions, thereby facilitating the exploration of chemical space in the quest for novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. For dichlorinated heteroaromatics like 5,7-dichlorothiazolo[4,5-d]pyrimidine, the Suzuki coupling offers a strategic approach for sequential and regioselective functionalization, paving the way for the synthesis of complex molecules with precise structural control.
Understanding the Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing these reactions. The generally accepted mechanism, catalyzed by a Palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity in the Suzuki Coupling of this compound
A critical consideration in the functionalization of dihalogenated heterocycles is regioselectivity. In the case of this compound, the two chlorine atoms at the C5 and C7 positions of the pyrimidine ring exhibit differential reactivity. Drawing parallels with related heterocyclic systems, such as 2,4-dichloropyrimidines where the C4 position is generally more susceptible to Suzuki coupling, a similar regioselectivity is anticipated for the thiazolo[4,5-d]pyrimidine core.[2][3]
The chlorine atom at the C7 position is generally expected to be more reactive towards oxidative addition with the palladium catalyst. This heightened reactivity can be attributed to the electronic influence of the fused thiazole ring and the adjacent pyrimidine nitrogen, which modulates the electron density at the C7 position, making the C-Cl bond more susceptible to cleavage. This inherent difference in reactivity allows for a stepwise approach to the synthesis of unsymmetrically disubstituted thiazolo[4,5-d]pyrimidines.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki coupling reactions on this compound. Optimization of specific parameters may be necessary for different boronic acids or esters.
Protocol 1: General Procedure for Monosubstitution (Presumed at C7)
This protocol is designed for the selective mono-arylation or -vinylation of this compound, yielding the corresponding 7-substituted-5-chloro-thiazolo[4,5-d]pyrimidine.
Materials:
-
This compound
-
Aryl or vinyl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-substituted-5-chloro-thiazolo[4,5-d]pyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in shorter reaction times.[2]
Materials:
-
Same as Protocol 1
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the desired boronic acid (0.6 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and the base (e.g., Na₂CO₃, 1.5 mmol).
-
Add a degassed solvent mixture (e.g., 6 mL of 1,4-dioxane/water, 2:1 v/v).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Protocol 3: Sequential Disubstitution for Unsymmetrical Products
This protocol outlines a two-step process for the synthesis of 5,7-disubstituted thiazolo[4,5-d]pyrimidines with different functional groups at each position.
Step 1: First Suzuki Coupling (at C7)
-
Follow Protocol 1 or 2 using 1.0-1.2 equivalents of the first boronic acid to synthesize and isolate the 7-substituted-5-chloro-thiazolo[4,5-d]pyrimidine intermediate.
Step 2: Second Suzuki Coupling (at C5)
-
Using the isolated 7-substituted-5-chloro-thiazolo[4,5-d]pyrimidine as the starting material, perform a second Suzuki coupling reaction with a different boronic acid (1.2-1.5 equivalents).
-
Higher reaction temperatures or a more active catalyst system (e.g., employing bulky, electron-rich phosphine ligands like SPhos or XPhos) may be necessary to facilitate the reaction at the less reactive C5 position.
-
Work-up and purify as described previously to obtain the final unsymmetrically disubstituted product.
Data Presentation: Optimization of Reaction Conditions
The following table provides a hypothetical summary of reaction conditions that could be explored to optimize the monosubstitution of this compound with phenylboronic acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME | 90 | 8 | 82 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 6 | 91 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Na₂CO₃ (2) | Dioxane | 100 | 10 | 88 |
Experimental Workflow and Logic
The successful execution of a Suzuki coupling reaction hinges on a logical workflow that ensures an oxygen-free environment and the proper stoichiometry of reagents.
Figure 2: A logical workflow for setting up and performing a Suzuki coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst- Ensure proper inert atmosphere technique and use of dry, degassed solvents- Screen different bases and solvent systems- Increase the reaction temperature |
| Formation of Homocoupled Boronic Acid Product | - Presence of oxygen- Inefficient transmetalation | - Thoroughly degas all solvents and the reaction mixture- Use a different palladium catalyst or ligand to facilitate transmetalation |
| Low Yield of Disubstituted Product (in sequential coupling) | - Lower reactivity of the second chlorine- Steric hindrance | - Use a more active catalyst system (e.g., with bulky phosphine ligands)- Increase the reaction temperature and/or time- Use a larger excess of the second boronic acid |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound scaffold. By understanding the principles of regioselectivity and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse library of substituted thiazolo[4,5-d]pyrimidines for evaluation in drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide to facilitate the successful application of this powerful synthetic methodology.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5,7-Dichlorothiazolo[4,5-d]pyrimidine
Introduction: The Strategic Importance of the Thiazolo[4,5-d]pyrimidine Scaffold and its Synthesis
The thiazolo[4,5-d]pyrimidine core is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have been investigated as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2] The ability to strategically functionalize the thiazolo[4,5-d]pyrimidine core is therefore of paramount importance for the development of novel therapeutics.
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, surmounting the limitations of classical methods which often require harsh reaction conditions and exhibit limited substrate scope. For electron-deficient heterocyclic systems like 5,7-Dichlorothiazolo[4,5-d]pyrimidine, the Buchwald-Hartwig amination offers a powerful tool for the selective introduction of amino functionalities, paving the way for the generation of diverse compound libraries for biological screening.
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of this compound, offering detailed protocols for selective mono-amination and subsequent di-amination. The causality behind experimental choices, from catalyst and ligand selection to the choice of base and solvent, is thoroughly discussed to provide researchers with a robust and adaptable framework for their synthetic endeavors.
The Buchwald-Hartwig Amination: A Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps.[3][4][5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The reaction is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. The resulting Pd(II) species then coordinates with the amine nucleophile. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Strategic Considerations for the Amination of this compound
The presence of two chlorine atoms on the pyrimidine ring of the substrate introduces the challenge of regioselectivity. The electronic nature of the thiazolo[4,5-d]pyrimidine ring system suggests that the C7 position is likely more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. However, selective mono-amination can often be achieved by carefully controlling the reaction conditions, particularly the stoichiometry of the amine.
For a successful Buchwald-Hartwig amination of this electron-deficient and potentially coordinating heterocyclic substrate, the choice of the catalyst system is critical.
| Catalyst Component | Rationale and Recommendations | Supporting Evidence |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ are commonly used and effective Pd(0) and Pd(II) sources, respectively. Pre-formed Pd-ligand complexes can also be employed for enhanced activity and reproducibility. | General principles of Buchwald-Hartwig amination.[3][4][5] |
| Ligand | Bulky, electron-rich phosphine ligands are generally preferred for the amination of aryl chlorides. Xantphos, Josiphos-type ligands, and N-heterocyclic carbene (NHC) ligands have shown success with challenging heterocyclic substrates. | Successful amination of other dichloropyrimidines and related heterocycles. |
| Base | A moderately strong, non-nucleophilic base is often optimal. Cs₂CO₃ and K₃PO₄ are excellent choices as they are effective in deprotonating the amine without promoting side reactions. Stronger bases like NaOtBu can also be used, but may require lower reaction temperatures. | Widespread use in Buchwald-Hartwig aminations of heterocyclic halides. |
| Solvent | Anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF are standard. The choice of solvent can influence the solubility of the reagents and the reaction rate. | Common practice in palladium-catalyzed cross-coupling reactions. |
Experimental Protocols
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amines.
Protocol 1: Selective Mono-amination of this compound
This protocol aims for the selective substitution of one chlorine atom, likely at the C7 position.
Figure 2: Workflow for the selective mono-amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.01-0.05 equiv.), Xantphos (0.02-0.10 equiv.), and Cs₂CO₃ (1.5-2.0 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Add the amine (1.0-1.2 equiv.) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Protocol 2: Di-amination of this compound
This protocol is for the synthesis of 5,7-diamino-substituted thiazolo[4,5-d]pyrimidines. This can be achieved in a one-pot reaction from the dichloro-starting material or in a stepwise manner from the isolated mono-aminated product.
Materials:
-
This compound or the mono-aminated product
-
Amine (2.2-2.5 equiv. for one-pot, or 1.1-1.2 equiv. for stepwise)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a suitable Josiphos-type ligand
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene or THF
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure (One-Pot):
-
Follow steps 1-3 of Protocol 1, using the reagents listed for Protocol 2.
-
Add the amine (2.2-2.5 equiv.) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. A higher temperature may be required for the second amination.
-
Monitor the reaction for the disappearance of the starting material and the mono-aminated intermediate.
-
Follow steps 7-12 of Protocol 1 for workup and purification.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous. Use freshly opened or purified reagents. Consider using a pre-formed catalyst. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Formation of side products (e.g., hydrodehalogenation) | Unproductive side reactions of the catalyst | Screen different ligands. Bidentate ligands can sometimes suppress these side reactions.[3] |
| Poor regioselectivity in mono-amination | Amine stoichiometry too high | Reduce the equivalents of amine to near stoichiometric (1.0 equiv.). |
| Reaction time too long | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Difficulty in purifying the product | Palladium contamination | Ensure thorough filtration through celite. Consider an additional purification step like treatment with a palladium scavenger. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of amino-substituted thiazolo[4,5-d]pyrimidines. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and, where applicable, good regioselectivity. The protocols provided in this application note serve as a robust starting point for the synthesis of these valuable compounds, enabling further exploration of their potential in drug discovery and development.
References
- 1. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 5,7-Dichlorothiazolo[4,5-d]pyrimidine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Thiazolo[4,5-d]pyrimidine in Kinase Inhibition
The thiazolo[4,5-d]pyrimidine core is a fused heterocyclic ring system recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines, the fundamental components of DNA and RNA, allows derivatives of this scaffold to effectively interact with the ATP-binding sites of various kinases.[1][2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.
Within the family of thiazolo[4,5-d]pyrimidines, the 5,7-dichloro-substituted analog stands out as a particularly valuable starting material. The two chlorine atoms at the 5 and 7 positions serve as reactive handles, enabling facile and regioselective functionalization. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
These application notes provide a comprehensive guide to utilizing 5,7-Dichlorothiazolo[4,5-d]pyrimidine as a starting material for the synthesis of novel kinase inhibitors. We will cover its synthesis, key functionalization reactions, and protocols for evaluating the biological activity of the resulting compounds.
Part 1: The Building Block - this compound
Physicochemical Properties
This compound is a crystalline solid. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅HCl₂N₃S | |
| Molecular Weight | 206.05 g/mol | |
| Melting Point | 220-225 °C | |
| Appearance | Crystalline solid | |
| Solubility | Limited in common organic solvents |
Storage and Handling: This compound is light-sensitive and should be stored in amber-colored glassware at 2-8 °C to prevent degradation.
Synthesis of the Scaffold
While commercially available, understanding the synthesis of the this compound core provides valuable context for its reactivity. A common synthetic route involves the cyclization of a substituted thiazole precursor.
Illustrative Synthetic Workflow:
References
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Antiviral Agents from 5,7-Dichlorothiazolo[4,5-d]pyrimidine
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold as a Privileged Structure in Antiviral Drug Discovery
The thiazolo[4,5-d]pyrimidine core, a fused heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including viral enzymes and host-cell kinases essential for viral replication.[1] This unique characteristic has propelled the development of thiazolo[4,5-d]pyrimidine derivatives as a promising class of therapeutic agents with a broad spectrum of activities, including antiviral, anticancer, and antimicrobial properties.[2][3][4]
The starting material, 5,7-Dichlorothiazolo[4,5-d]pyrimidine, is a highly versatile precursor for the synthesis of a diverse library of antiviral candidates. The two chlorine atoms at the 5 and 7 positions of the pyrimidine ring are susceptible to nucleophilic substitution, providing convenient handles for introducing various functional groups and modulating the biological activity of the resulting compounds. This document provides a detailed guide for researchers on the synthesis of novel antiviral agents from this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and the structure-activity relationships that govern their efficacy.
Synthetic Strategy: Nucleophilic Aromatic Substitution as the Key Transformation
The primary synthetic route to functionalize the this compound core involves sequential or simultaneous nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring and the thiazole moiety activates the C-5 and C-7 positions towards nucleophilic attack, allowing for the displacement of the chloro groups by a variety of nucleophiles, most commonly amines and thiols.
The general synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of 5,7-disubstituted thiazolo[4,5-d]pyrimidine derivatives.
This modular approach allows for the systematic variation of substituents at the C-5 and C-7 positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of antiviral potency and selectivity.
Detailed Experimental Protocols
The following protocols are representative examples of the synthesis of 5,7-disubstituted thiazolo[4,5-d]pyrimidine derivatives. Researchers should adapt these procedures based on the specific properties of their chosen nucleophiles.
Protocol 1: Synthesis of 7-Chloro-5-(substituted amino)-thiazolo[4,5-d]pyrimidines
This protocol describes the monosubstitution at the C-5 or C-7 position. The regioselectivity can be influenced by reaction conditions and the nature of the nucleophile.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., magnetic stirrer, reflux condenser, rotary evaporator, column chromatography setup)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add the substituted amine (1.1 eq) and triethylamine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-chloro-5-(substituted amino)-thiazolo[4,5-d]pyrimidine.
Expert Insight: The use of a non-polar aprotic solvent like DCM and a hindered base such as DIPEA can favor monosubstitution by minimizing the solubility of the initially formed product and preventing further reaction.
Protocol 2: Synthesis of 5,7-Bis(substituted amino)-thiazolo[4,5-d]pyrimidines
This protocol describes the disubstitution at both the C-5 and C-7 positions.
Materials:
-
This compound or the monosubstituted intermediate from Protocol 1.
-
Substituted amine (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and purification equipment.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of the desired amine (2.5 - 3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Expert Insight: Using a protic solvent like ethanol can facilitate the disubstitution reaction. For less reactive amines, a higher boiling point solvent like DMF and elevated temperatures may be necessary.
Antiviral Activity and Structure-Activity Relationship (SAR)
Derivatives of the thiazolo[4,5-d]pyrimidine scaffold have demonstrated significant in vitro activity against a range of viruses. The nature of the substituents at the C-5 and C-7 positions plays a crucial role in determining the antiviral potency and spectrum of activity.
| Compound Class | R1 Substituent | R2 Substituent | Target Virus(es) | Reported Activity | Reference |
| Acyclonucleoside Analogues | Amino | Hydroxyalkenyl | Human Cytomegalovirus (HCMV) | Potent activity against DHPG-resistant strains | [5] |
| Substituted Amines | Aryl/Heteroaryl | Aryl/Heteroaryl | Hepatitis C Virus (HCV) | In vitro anti-HCV activity | [2] |
| Hydrazono Derivatives | Hydrazono | Arylideneamino | Human Immunodeficiency Virus (HIV) | Anti-HIV activity | [3] |
| Disubstituted Amines | Cyclopropylamino | Aminoindane | Human Coronavirus 229E (HCoV-229E) | Remarkable efficacy | [6] |
Key SAR Insights:
-
Acyclonucleoside side chains: The introduction of hydroxyalkenyl side chains at the pyrimidine nitrogen can mimic natural nucleosides, leading to potent inhibition of viral polymerases, as seen in the case of anti-HCMV agents.[5]
-
Aromatic and Heteroaromatic Amines: The presence of aryl and heteroaryl amines at the C-5 and C-7 positions has been shown to be favorable for anti-HCV activity.[2] The specific substitution pattern on these aromatic rings can be further optimized to enhance potency.
-
Bulky and Lipophilic Groups: For coronaviruses, the incorporation of bulky and lipophilic moieties such as aminoindane at one of the substitution sites, combined with a smaller group like cyclopropylamine at the other, has been found to be a successful strategy.[6]
-
Hydrogen Bonding Potential: The presence of hydrogen bond donors and acceptors in the substituted side chains is critical for interaction with the target viral proteins.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel antiviral agents. The straightforward and versatile chemistry of nucleophilic substitution allows for the creation of large and diverse libraries of compounds for high-throughput screening. Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds to guide further rational drug design.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models.
-
Combinatorial and Solid-Phase Synthesis: Employing combinatorial and solid-phase synthesis techniques to accelerate the discovery of new antiviral leads based on this privileged scaffold.[7]
By leveraging the synthetic accessibility and biological potential of the thiazolo[4,5-d]pyrimidine core, researchers can continue to develop new and effective therapies against a wide range of viral diseases.
References
- 1. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS, ANTI-HEPATITIS B AND C VIRUS ACTIVITY AND ANTITUMOR SCREENING OF NOVEL THIAZOLO[4,5-D]-PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preparation of Anticancer Derivatives from 5,7-Dichlorothiazolo[4,5-d]pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold as a Privileged Structure in Oncology
The thiazolo[4,5-d]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purine bases. This structural mimicry allows derivatives of this scaffold to interact with a wide array of biological targets, including kinases and the enzymatic machinery of nucleotide biosynthesis, making them compelling candidates for the development of novel anticancer agents. The inherent modularity of the thiazolo[4,5-d]pyrimidine system allows for the strategic introduction of various substituents, enabling the fine-tuning of their pharmacological properties to achieve enhanced potency and selectivity against cancer cells.
This document provides a comprehensive guide for the preparation and preliminary biological evaluation of anticancer derivatives starting from the versatile precursor, 5,7-Dichlorothiazolo[4,5-d]pyrimidine. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols for the synthesis of key derivatives, and explore the mechanistic underpinnings of their anticancer activity.
The Strategic Importance of this compound
The choice of this compound as the starting material is predicated on the differential reactivity of the two chlorine atoms at the C5 and C7 positions. The chlorine at the C7 position is generally more susceptible to nucleophilic substitution than the one at C5, allowing for a sequential and controlled introduction of various functionalities. This regioselectivity is a cornerstone of the synthetic strategy, enabling the generation of a diverse library of derivatives with distinct substitution patterns for structure-activity relationship (SAR) studies.
Part 1: Synthesis of 7-Amino-5-chlorothiazolo[4,5-d]pyrimidine Derivatives
This section outlines a general yet robust protocol for the selective displacement of the C7-chloro group with a variety of amines, a common and effective strategy for generating potent anticancer compounds.
Experimental Workflow: Synthesis of 7-Amino Derivatives
Caption: General workflow for the synthesis of 7-amino-5-chlorothiazolo[4,5-d]pyrimidine derivatives.
Detailed Protocol: Synthesis of a Representative 7-Anilino-5-chlorothiazolo[4,5-d]pyrimidine
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Absolute Ethanol (EtOH)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a solution of this compound (e.g., 1.0 g, 4.85 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add aniline (e.g., 0.49 mL, 5.34 mmol) and triethylamine (e.g., 1.02 mL, 7.28 mmol).
-
Reaction: Stir the reaction mixture at reflux for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane, 1:1). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Causality behind Experimental Choices:
-
Solvent: Ethanol is a polar protic solvent that is suitable for dissolving the reactants and facilitating the nucleophilic substitution reaction. Its boiling point allows for refluxing at a moderate temperature.
-
Base: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product side.
-
Stoichiometry: A slight excess of the amine is used to ensure the complete consumption of the starting dichloro compound. An excess of triethylamine ensures efficient scavenging of the acid byproduct.
-
Purification: The product often precipitates out upon cooling, providing a simple and efficient method of purification. Washing with cold solvent minimizes the loss of the desired product.
Part 2: Synthesis of 5,7-Diaminothiazolo[4,5-d]pyrimidine Derivatives
Building upon the 7-substituted intermediate, the less reactive C5-chloro group can be displaced by a second amine, often requiring more forcing conditions. This allows for the synthesis of unsymmetrically substituted diamino derivatives.
Experimental Workflow: Synthesis of 5,7-Diamino Derivatives
Caption: General workflow for the synthesis of 5,7-diaminothiazolo[4,5-d]pyrimidine derivatives.
Detailed Protocol: Synthesis of a Representative 7-Anilino-5-(cyclopropylamino)thiazolo[4,5-d]pyrimidine
Materials:
-
7-Anilino-5-chlorothiazolo[4,5-d]pyrimidine (1.0 eq)
-
Cyclopropylamine (2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Sealed reaction vessel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed reaction vessel, dissolve 7-anilino-5-chlorothiazolo[4,5-d]pyrimidine (e.g., 0.5 g, 1.90 mmol) in NMP (10 mL). Add cyclopropylamine (e.g., 0.26 mL, 3.80 mmol) and DIPEA (e.g., 0.83 mL, 4.75 mmol).
-
Reaction: Seal the vessel and heat the reaction mixture at 120 °C for 18 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the pure product, concentrate under reduced pressure, and characterize by 1H NMR, 13C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Solvent and Temperature: NMP is a high-boiling polar aprotic solvent that can facilitate the reaction at elevated temperatures, which is necessary to displace the less reactive C5-chloro group.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the generated HCl without competing with the amine nucleophile.
-
Purification: Column chromatography is often necessary to separate the desired product from unreacted starting materials and any potential side products.
Part 3: Anticancer Activity and Mechanism of Action
Thiazolo[4,5-d]pyrimidine derivatives have demonstrated a broad spectrum of anticancer activities against various human cancer cell lines. Their mechanisms of action are often multifaceted, primarily revolving around their ability to act as purine antagonists and kinase inhibitors.
Table 1: Representative Anticancer Thiazolo[4,5-d]pyrimidine Derivatives and their Biological Activities
| Compound ID | R1 (at C7) | R2 (at C5) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Chloroanilino | Cl | NCI-H322 (Lung) | 7.1 | [1] |
| 2 | 4-Chloroanilino | Diethylamino | A549 (Lung) | 1.4 | [1] |
| 3 | Morpholino | Cl | HL-60 (Leukemia) | 8.0 | [1] |
| 4 | 3-Phenyl-2-thioxo | Trifluoromethyl | IGROV1 (Ovarian) | Growth % -5.14 at 10 µM | [2] |
| 5 | 7-Chloro-3-phenyl-2-thioxo | Trifluoromethyl | NCI-60 Panel | Active | [3] |
Mechanism of Action: Kinase Inhibition and Induction of Apoptosis
Many thiazolo[4,5-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. For instance, certain derivatives have been shown to inhibit kinases involved in the integrated stress response, such as GCN2.[4] Inhibition of these kinases can disrupt cellular homeostasis and lead to cell cycle arrest and apoptosis.
Furthermore, these compounds can induce apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells.[1] The induction of apoptosis can occur through the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspases.[5]
Signaling Pathway: GCN2 Kinase Inhibition
Caption: Inhibition of the GCN2 kinase pathway by a thiazolo[4,5-d]pyrimidine derivative.
Signaling Pathway: Induction of Apoptosis
Caption: Induction of apoptosis via the mitochondrial pathway by a thiazolo[4,5-d]pyrimidine derivative.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable starting point for the development of novel anticancer agents. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse libraries of derivatives. The demonstrated anticancer activity, coupled with their ability to modulate key signaling pathways involved in cancer progression, underscores the therapeutic potential of this class of compounds.
Future research in this area should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their precise mechanisms of action will be crucial for their rational design and clinical translation. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation thiazolo[4,5-d]pyrimidine-based anticancer drugs.
References
- 1. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Streamlining Drug Discovery with 5,7-Dichlorothiazolo[4,5-d]pyrimidine for Solid-Phase Synthesis
Introduction: The Power of the Thiazolo[4,5-d]pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutics. The thiazolo[4,5-d]pyrimidine core is one such "privileged scaffold".[1][2] As a bioisostere of natural purines, this heterocyclic system has been extensively utilized by medicinal chemists to design novel drugs targeting a vast array of biological targets.[1][2][3] Its structural resemblance to adenine and guanine allows it to mimic interactions with the hinge region of kinase active sites, making it a cornerstone for the development of next-generation kinase inhibitors for oncology.[4][5] The therapeutic potential of this scaffold extends to immunomodulators, antivirals, and agents targeting central nervous system disorders.[1][2]
To efficiently explore the vast chemical space around this core, combinatorial chemistry, particularly solid-phase synthesis (SPS), offers a robust and high-throughput approach.[6][7][8] The symmetrical precursor, 5,7-Dichlorothiazolo[4,5-d]pyrimidine, is an exceptionally valuable building block for SPS. Its two chlorine atoms serve as reactive handles that can be sequentially and regioselectively displaced, allowing for the systematic introduction of two independent points of diversity into the final molecule.[9][10][11] This guide provides a comprehensive overview of the chemistry, strategic application, and detailed protocols for leveraging this compound in solid-phase library synthesis.
The Key to Diversity: Regioselective Reactivity
The utility of this compound in combinatorial synthesis is entirely dependent on the differential reactivity of its two chlorine atoms at the C5 and C7 positions. This reactivity is governed by the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyrimidine ring.[12][13]
Causality of Reactivity: In pyrimidine systems, positions analogous to C4 and C6 (in this case, C7) are generally more susceptible to nucleophilic attack than the C2 position.[12][14][15][16] This is due to the superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen atom. Frontier molecular orbital theory also supports this, indicating a higher LUMO coefficient at the C4/C6/C7 positions, making them more electrophilic.[16] Therefore, the C7 chlorine is significantly more labile and will react preferentially with nucleophiles under milder conditions. The C5 chlorine, being less activated, requires more forcing conditions (e.g., higher temperatures or stronger bases) for substitution. This predictable, stepwise reactivity is the cornerstone of a successful solid-phase strategy.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Strategic Workflow for Solid-Phase Synthesis
Solid-phase synthesis streamlines the production of compound libraries by immobilizing the growing molecule on a polymer bead. This simplifies purification to a mere filtration and washing process after each synthetic step, dramatically increasing throughput. The general strategy for a two-point diversity library using this compound is outlined below.
Caption: High-level workflow for solid-phase synthesis.
Detailed Application Protocols
These protocols are designed to be self-validating, incorporating steps for reaction monitoring to ensure success at each stage.
Resin Selection and Preparation
Expertise: The choice of resin and linker is critical as it dictates the functionality of the final cleaved product. For generating a library of primary amides, a Rink Amide resin is ideal. Its acid-labile linker releases the product with a C-terminal amide upon treatment with trifluoroacetic acid (TFA). A traceless linker strategy can be employed if a non-functionalized product is desired.[17][18][19][20][21]
Protocol: Preparation of Amino-Functionalized Merrifield Resin (This protocol is for attaching the scaffold via a nucleophile that will become part of the final molecule, tethered through the C7 position).
-
Resin Swelling: Place Merrifield resin (1.0 g, ~1.0 mmol/g loading) in a fritted syringe reaction vessel. Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes, followed by dimethylformamide (DMF, 10 mL) for 30 minutes. Drain the solvent.
-
Phthalimide Installation: Prepare a solution of potassium phthalimide (555 mg, 3.0 mmol) in DMF (10 mL). Add this solution to the swollen resin and heat at 80°C for 6 hours with gentle agitation.
-
Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under high vacuum.
-
Deprotection: Swell the resin in ethanol (10 mL). Add hydrazine monohydrate (0.5 mL, ~10 mmol) and reflux the mixture for 4 hours.
-
Final Wash: Cool the resin, drain the solvent, and wash extensively with hot ethanol (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
-
Validation: Confirm the presence of free primary amines using the Kaiser test.[22] A small sample of beads should turn a deep blue color.
Scaffold Immobilization (Attachment at C7)
Expertise: The first SNAr reaction attaches the scaffold to the solid support. We exploit the higher reactivity of the C7 position to ensure a clean, site-selective immobilization. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the HCl generated without competing in the substitution reaction.
Protocol: Attaching this compound
-
Resin Swelling: Swell the amino-functionalized resin (1.0 g, ~1.0 mmol) in anhydrous N-methyl-2-pyrrolidone (NMP, 10 mL) for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve this compound (412 mg, 2.0 mmol) and DIPEA (522 µL, 3.0 mmol) in NMP (5 mL).
-
Coupling: Add the solution to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction solution and wash the resin with NMP (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry a small aliquot for analysis.
-
Validation: Monitor the reaction completion by performing a test cleavage (see Section 5.2) and analyzing the supernatant by LC-MS. The expected mass of the cleaved, unreacted starting material should be absent, and the mass of the C7-amine substituted scaffold should be observed.
Second Diversity Introduction (SNAr at C5)
Expertise: With the more reactive C7 position now blocked, the second nucleophilic substitution can be driven at the C5 position. This step typically requires more energy (heating) to overcome the lower reactivity. Using a diverse library of primary and secondary amines as nucleophiles will generate the final product library.
Protocol: Parallel Synthesis of the Amine Library
-
Resin Dispensing: Distribute the resin-bound scaffold from step 4.2 into an array of reaction vessels (e.g., a 96-well filter plate), with approximately 50 mg of resin (~0.05 mmol) per well.
-
Reagent Addition: To each well, add a solution of a unique amine (R¹-NH₂, 0.25 mmol, 5 equivalents) in NMP (0.5 mL). Add DIPEA (17 µL, 0.1 mmol, 2 equivalents).
-
Reaction: Seal the plate and heat at 80-100°C for 12 hours with shaking.
-
Washing: After cooling, unseal the plate and filter the resin in each well. Wash thoroughly and sequentially with NMP (3 x 1 mL), DMF (3 x 1 mL), MeOH (3 x 1 mL), and DCM (3 x 1 mL).
-
Drying: Dry the resin under high vacuum.
Table 1: Representative Nucleophiles (R¹) and Conditions for C5 Substitution
| Nucleophile (R¹) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
|---|---|---|---|
| Aniline | NMP/DMSO | 100-120 | 16 |
| Benzylamine | NMP | 80 | 12 |
| Morpholine | NMP | 80 | 12 |
| n-Butylamine | NMP | 60-80 | 8-12 |
| Piperidine | NMP | 80 | 12 |
Cleavage from Solid Support
Expertise: The final step is the release of the synthesized compounds from the solid support. A standard cleavage cocktail containing a high concentration of TFA is used to break the acid-labile linker. Scavengers like triisopropylsilane (TIS) and water are included to quench reactive cationic species generated during cleavage, preventing side reactions.
Protocol: Product Cleavage and Isolation
-
Preparation: Place the dried resin from each well of the parallel synthesizer into individual, labeled 2 mL microcentrifuge tubes.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail (1 mL) to each tube. Allow the tubes to stand at room temperature for 2-3 hours with occasional vortexing.
-
Isolation: Filter the contents of each tube through a filter plate, collecting the filtrate into a corresponding deep-well collection plate.
-
Precipitation: Add cold diethyl ether (10 mL) to each well of the collection plate to precipitate the crude product.
-
Purification: Centrifuge the plate to pellet the product, decant the ether, and repeat the ether wash twice. Dry the final product pellets under vacuum. The crude products can then be analyzed and purified by HPLC-MS.
A Self-Validating System: Reaction Monitoring
Trust in a synthetic protocol comes from the ability to verify each step. Both on-bead and off-bead analyses are crucial for troubleshooting and ensuring the success of a solid-phase synthesis.[23][24]
Table 2: Analytical Techniques for Monitoring Solid-Phase Synthesis
| Technique | Type | Information Gained | Reference |
|---|---|---|---|
| Kaiser Test | On-Bead (Qualitative) | Presence/absence of free primary amines. | [22] |
| FT-IR | On-Bead (Qualitative) | Disappearance of starting material peaks (e.g., C-Cl) and appearance of product peaks (e.g., N-H). | [6][22][25] |
| LC-MS | Off-Bead (Quantitative) | Confirms identity and purity of product after a test cleavage. Essential for reaction completion checks. | [26] |
| Gel-Phase NMR | On-Bead (Structural) | Provides structural information directly on the resin, but can suffer from low resolution. |[22] |
On-Bead Analysis: FT-IR
FT-IR is a rapid, non-destructive method to follow the progress of a reaction directly on the resin beads.[22][25] A small sample of resin is washed, dried, and analyzed. The key is to look for the disappearance of a key reactant stretch or the appearance of a product stretch. For example, after the second diversification step, one would monitor for the disappearance of the C-Cl stretch and the appearance of N-H stretches from the newly introduced amine.
Off-Bead Analysis: Test Cleavage and LC-MS
The most definitive way to monitor a reaction is to cleave a small sample of resin (~5-10 mg) and analyze the product by LC-MS. This provides the exact mass of the resin-bound species, confirming that the desired transformation has occurred and allowing for an estimation of reaction completeness.
Protocol: Test Cleavage
-
Take a small scoop of resin (~5 mg) and place it in a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cleavage cocktail (95:2.5:2.5 TFA/H₂O/TIS).
-
Let stand for 1 hour at room temperature.
-
Concentrate the solution to dryness under a stream of nitrogen.
-
Re-dissolve the residue in 200 µL of a 50:50 acetonitrile/water mixture.
-
Analyze the solution by LC-MS.
Example Library Synthesis
Applying the protocols above, a diverse library of 5,7-disubstituted thiazolo[4,5-d]pyrimidines can be rapidly assembled.
Table 3: Representative Library of 5,7-Disubstituted Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | R¹ (at C5) | R² (at C7) | Calculated Mass (M+H)⁺ |
|---|---|---|---|
| LIB-001 | Morpholino | Benzylamino | 328.14 |
| LIB-002 | Piperidino | Benzylamino | 326.16 |
| LIB-003 | Anilino | Benzylamino | 334.13 |
| LIB-004 | Morpholino | Cyclohexylamino | 306.16 |
| LIB-005 | Piperidino | Cyclohexylamino | 304.18 |
| LIB-006 | Anilino | Cyclohexylamino | 312.14 |
Conclusion
This compound is a powerful and versatile building block for solid-phase organic synthesis. Its predictable, regioselective reactivity allows for the controlled, stepwise introduction of two points of molecular diversity. By following the robust protocols outlined in this guide, which incorporate essential on-bead and off-bead validation steps, researchers in drug discovery can efficiently generate large, high-quality libraries of novel thiazolo[4,5-d]pyrimidine derivatives. This streamlined approach accelerates the hit-to-lead process, paving the way for the discovery of new therapeutic agents.
References
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. | Semantic Scholar [semanticscholar.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 8. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 10. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 11. chemshuttle.com [chemshuttle.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5- d]pyrimidine-Based Library via Dimroth Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 23. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols: Strategic Functionalization of the Thiazole Ring in 5,7-Dichlorothiazolo[4,5-d]pyrimidine
Introduction: The Privileged Scaffold of Thiazolo[4,5-d]pyrimidine
The thiazolo[4,5-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity has established it as a "privileged scaffold" in medicinal chemistry, enabling the design of molecules that can interact with a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including roles as anticancer agents, antivirals, and modulators of corticotropin-releasing factor (CRF) receptors.[1][3][4] The 5,7-dichloro-substituted variant serves as a versatile starting material, offering multiple reactive sites for the strategic introduction of chemical diversity, crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides a detailed exploration of the chemical strategies for the functionalization of the 5,7-dichlorothiazolo[4,5-d]pyrimidine scaffold, with a specific focus on diversifying the thiazole ring. We will delve into the nuanced reactivity of the pyrimidine and thiazole rings, offering experimentally validated protocols and the underlying chemical principles that govern these transformations.
Part A: Foundational Strategies - Functionalization of the Pyrimidine Ring
The chlorine atoms at the C5 and C7 positions of the pyrimidine ring are the most accessible handles for initial diversification due to their susceptibility to nucleophilic aromatic substitution (SNAr). A key strategy involves a sequential and regioselective approach, typically beginning with substitution at the C7 position, followed by a cross-coupling reaction at the C5 position.
Workflow for Sequential C7 and C5 Functionalization
The overall strategy leverages the differential reactivity of the two chlorine atoms, allowing for a controlled, stepwise introduction of substituents.
Caption: Sequential functionalization workflow.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution at C7
The C7 position is generally more reactive towards nucleophiles than the C5 position. This regioselectivity allows for the clean mono-substitution at C7, yielding a key intermediate for further diversification.
Principle: The electron-withdrawing nature of the fused thiazole ring and the nitrogen atoms in the pyrimidine ring activate both chlorine atoms for SNAr. However, subtle differences in the electronic environment make the C7 position more electrophilic. By using a controlled amount of the nucleophile and moderate reaction temperatures, selective substitution at C7 can be achieved.
Step-by-Step Protocol: Synthesis of 7-Amino-5-chlorothiazolo[4,5-d]pyrimidine Intermediate
-
Materials:
-
This compound
-
Aqueous ammonia solution (33%) or desired primary/secondary amine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
-
Procedure: a. To a solution of this compound (1.0 eq) in ethanol, add the aqueous ammonia solution (excess, e.g., 10 eq). b. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, allow the mixture to cool to room temperature. d. The product often precipitates out of the solution. Collect the solid by filtration. e. Wash the solid with cold ethanol and dry under vacuum to yield the 7-amino-5-chloro substituted intermediate.
Protocol 2: Palladium-Catalyzed Suzuki Coupling at C5
With the C7 position functionalized, the remaining chlorine at C5 can be readily substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl or heteroaryl groups.
Principle: The C5-Cl bond of the 7-amino-5-chlorothiazolo[4,5-d]pyrimidine intermediate can undergo oxidative addition to a Palladium(0) catalyst. The resulting Palladium(II) complex then undergoes transmetalation with a boronic acid, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.
Step-by-Step Protocol: Synthesis of 7-Amino-5-arylthiazolo[4,5-d]pyrimidine
-
Materials:
-
7-Amino-5-chlorothiazolo[4,5-d]pyrimidine intermediate (1.0 eq)
-
Aryl boronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 mixture)
-
Round-bottom flask equipped for inert atmosphere (e.g., Schlenk line)
-
Stirring plate with heating mantle
-
-
Procedure: a. To a flask, add the 7-amino-5-chloro intermediate, the aryl boronic acid, and sodium carbonate. b. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. c. Add the degassed DME/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst. d. Heat the reaction mixture to reflux (typically 80-90 °C) under the inert atmosphere. e. Monitor the reaction by TLC. Microwave irradiation can also be employed to accelerate the reaction. f. Upon completion, cool the reaction to room temperature. g. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). h. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl substituted product.
| Reaction Type | Position | Reagents | Catalyst | Typical Yield | Reference |
| SNAr | C7 | NH₄OH / EtOH | N/A | Good to Excellent | [3] |
| Suzuki Coupling | C5 | R-B(OH)₂ / Na₂CO₃ | Pd(PPh₃)₄ | Good | [3][5] |
Part B: Advanced Strategies - Direct Functionalization of the Thiazole Ring (C2-H)
While functionalization of the pyrimidine ring is well-established, diversifying the thiazole ring at the C2 position on the intact this compound scaffold has traditionally been more challenging. Recent advances in C-H activation chemistry have opened new avenues for this transformation.
Protocol 3: Palladium-Catalyzed Direct C-H Arylation at C2
This modern approach allows for the direct coupling of aryl halides with the C2-H bond of the thiazole ring, avoiding the need for pre-functionalization of the thiazole.
Principle: The reaction is believed to proceed via a concerted metalation-deprotonation mechanism. The palladium catalyst coordinates to the thiazole ring, and a base assists in the cleavage of the C2-H bond. The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C2-aryl bond.
Caption: Direct C-H arylation at the C2 position.
Step-by-Step Protocol: C2-Arylation of a Thiazolo[5,4-d]pyrimidine Derivative
While this protocol was developed for a thiazolo[5,4-d]pyrimidine, the principles are highly applicable to the [4,5-d] isomer.[6][7]
-
Materials:
-
Thiazolo[4,5-d]pyrimidine substrate (1.0 eq)
-
Aryl iodide (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Silver(I) carbonate (Ag₂CO₃) (2.0 eq)
-
Deionized Water
-
Sealed reaction vessel (e.g., microwave vial)
-
Stirring plate with heating
-
-
Procedure: a. In a reaction vessel, combine the thiazolo[4,5-d]pyrimidine substrate, aryl iodide, Pd(PPh₃)₄, and Ag₂CO₃. b. Add deionized water to the vessel. c. Seal the vessel and heat the mixture with vigorous stirring (e.g., 60 °C). d. Monitor the reaction by TLC or LC-MS. e. After completion, cool the reaction to room temperature. f. Extract the mixture with an organic solvent like ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. h. Purify the residue by flash column chromatography to isolate the C2-arylated product.
Causality and Experimental Choices:
-
"On Water" Conditions: The use of water as a solvent is not only environmentally benign ("green chemistry") but can also promote the reaction rate in some palladium-catalyzed couplings through hydrophobic effects.[7]
-
Silver Carbonate (Ag₂CO₃): This reagent serves a dual role as both a base to facilitate the C-H activation step and as an oxidant to regenerate the active Pd(II) catalyst in the catalytic cycle.[6]
-
Aryl Iodides: Aryl iodides are typically more reactive than bromides or chlorides in palladium-catalyzed C-H activation reactions due to the weaker C-I bond, which facilitates oxidative addition.
Conclusion and Future Outlook
The this compound scaffold provides a robust platform for the synthesis of diverse chemical libraries for drug discovery. The functionalization of the pyrimidine ring through sequential nucleophilic substitution and cross-coupling is a well-trodden and reliable path. The advent of direct C-H activation methodologies now provides a powerful tool for the late-stage functionalization of the traditionally less reactive thiazole C2-H bond. This enables medicinal chemists to explore new vectors of chemical space, fine-tuning the pharmacological properties of this important class of molecules.
References
- 1. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. “On water” direct Pd-catalysed C–H arylation of thiazolo[5,4-d]pyrimidine derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. blogs.rsc.org [blogs.rsc.org]
Derivatization of 5,7-Dichlorothiazolo[4,5-d]pyrimidine for SAR studies
Applikations- und Protokollhandbuch
Thema: Derivatisierung von 5,7-Dichlorthiazolo[4,5-d]pyrimidin für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Einleitung: Die strategische Bedeutung des Thiazolo[4,5-d]pyrimidin-Gerüsts
In der modernen medizinischen Chemie stellen heterozyklische Gerüste, die als "privilegierte Strukturen" gelten, eine grundlegende Säule für die Entwicklung neuartiger Therapeutika dar. Das Thiazolo[4,5-d]pyrimidin-System, ein Isoster des natürlichen Purins, gehört zu dieser elitären Klasse.[1][2][3] Seine strukturelle Ähnlichkeit mit Adenin und Guanin ermöglicht es Derivaten, an einer Vielzahl von biologischen Zielmolekülen zu binden, was zu einem breiten Spektrum an pharmakologischen Aktivitäten führt, darunter antikanzerogene, entzündungshemmende und antimikrobielle Eigenschaften.[4][5][6]
Der Ausgangsstoff 5,7-Dichlorthiazolo[4,5-d]pyrimidin ist ein außergewöhnlich vielseitiges Zwischenprodukt für die systematische Erforschung von Struktur-Wirkungs-Beziehungen (SAR).[7][8] Die beiden Chloratome an den Positionen C5 und C7 dienen als reaktive Ankerpunkte, die eine selektive und sequentielle Funktionalisierung ermöglichen. Diese Eigenschaft ist von unschätzbarem Wert für den Aufbau chemischer Bibliotheken, bei denen durch gezielte Modifikationen an beiden Positionen die Affinität und Selektivität für ein biologisches Ziel optimiert werden kann. Dieses Handbuch bietet einen detaillierten Einblick in die zugrunde liegende Chemie und stellt validierte Protokolle für die Schlüsselreaktionen zur Derivatisierung dieses wichtigen Moleküls vor.
Chemische Reaktivität und Regioselektivität
Die Reaktivität des 5,7-Dichlorthiazolo[4,5-d]pyrimidin-Kerns wird maßgeblich durch den elektronenziehenden Charakter des Pyrimidinrings bestimmt, der durch die beiden Stickstoffatome induziert wird. Diese Elektronenarmut erleichtert die nukleophile aromatische Substitution (SNAr) an den durch Chlor substituierten Kohlenstoffatomen.[9][10][11]
Ein entscheidender Aspekt für die strategische Syntheseplanung ist die unterschiedliche Reaktivität der C5- und C7-Positionen. Aufgrund der elektronischen Effekte, die durch das fusionierte Thiazolsystem entstehen, ist die C7-Position im Allgemeinen anfälliger für einen nukleophilen Angriff als die C5-Position. Diese Reaktivitätsdifferenz ermöglicht eine regioselektive sequentielle Substitution: Unter milden Reaktionsbedingungen kann ein Nukleophil selektiv an der C7-Position eingeführt werden, während die C5-Position für eine nachfolgende, oft metallkatalysierte Kreuzkupplungsreaktion erhalten bleibt.[12][13]
Visualisierung des Kernmoleküls
Bildunterschrift: Die Kernstruktur von 5,7-Dichlorthiazolo[4,5-d]pyrimidin.
Synthesestrategien und detaillierte Protokolle
Die Derivatisierung des Gerüsts stützt sich hauptsächlich auf zwei Säulen der organischen Synthese: die nukleophile aromatische Substitution (SNAr) und die Palladium-katalysierte Kreuzkupplung.
Nukleophile Aromatische Substitution (SNAr)
Die SNAr ist die Methode der Wahl, um Heteroatom-gebundene Substituenten einzuführen. Die Wahl der Reaktionsbedingungen steuert dabei die Regioselektivität.
Protokoll 1: Selektive Mono-Aminierung an der C7-Position
-
Rationale: Dieses Protokoll nutzt die höhere Reaktivität der C7-Position, um selektiv einen Amin-Substituenten einzuführen. Die Verwendung einer nicht-nukleophilen Base wie N,N-Diisopropylethylamin (DIPEA) ist entscheidend, um den entstehenden Chlorwasserstoff abzufangen, ohne mit dem Ausgangsmaterial zu konkurrieren. Die Reaktion wird bei Raumtemperatur durchgeführt, um eine Substitution an der C5-Position zu minimieren.
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 5,7-Dichlorthiazolo[4,5-d]pyrimidin (1,0 Äq.) in einem geeigneten aprotisch-polaren Lösungsmittel (z. B. N,N-Dimethylformamid (DMF) oder 1-Methyl-2-pyrrolidon (NMP), 10 mL pro 1 mmol).
-
Fügen Sie das gewünschte primäre oder sekundäre Amin (1,1 Äq.) zur Lösung hinzu.
-
Geben Sie DIPEA (2,0 Äq.) tropfenweise unter Rühren hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur (20–25 °C) für 12–24 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen sie nacheinander mit Wasser und einer gesättigten Natriumchloridlösung.
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine 7-Amino-5-chlorthiazolo[4,5-d]pyrimidin-Derivat zu erhalten.
-
Validierung: Charakterisieren Sie das Produkt mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie, um die erfolgreiche und regioselektive Substitution zu bestätigen.
-
Protokoll 2: Di-Substitution mit Aminen an C7 und C5
-
Rationale: Um beide Chloratome zu substituieren, werden drastischere Bedingungen angewendet. Ein Überschuss des Amins dient sowohl als Nukleophil als auch als Base, und erhöhte Temperaturen liefern die notwendige Aktivierungsenergie für die Substitution an der weniger reaktiven C5-Position.
-
Schritt-für-Schritt-Anleitung:
-
Suspendieren Sie 5,7-Dichlorthiazolo[4,5-d]pyrimidin (1,0 Äq.) in einem Überschuss des gewünschten Amins (5–10 Äq.), das auch als Lösungsmittel dienen kann, oder verwenden Sie ein hochsiedendes Lösungsmittel wie 1,4-Dioxan.
-
Erhitzen Sie die Mischung unter Rückfluss (typischerweise 80–120 °C) für 24–48 Stunden, bis die Ausgangsverbindung vollständig umgesetzt ist (DC- oder LC-MS-Kontrolle).
-
Kühlen Sie die Reaktion ab und entfernen Sie überschüssiges Amin/Lösungsmittel im Vakuum.
-
Nehmen Sie den Rückstand in einem organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat) auf und waschen Sie ihn mit Wasser.
-
Führen Sie eine Standardaufarbeitung und Reinigung durch Säulenchromatographie durch.
-
Palladium-katalysierte Kreuzkupplungsreaktionen
Nach der selektiven Funktionalisierung der C7-Position dient das verbleibende Chloratom an C5 als idealer Angriffspunkt für Kreuzkupplungsreaktionen, um C-C-Bindungen zu knüpfen.
Protokoll 3: Suzuki-Miyaura-Kupplung an der C5-Position
-
Rationale: Die Suzuki-Kupplung ist eine robuste und vielseitige Methode zur Einführung von Aryl- oder Heteroarylgruppen.[14][15] Das Protokoll erfordert einen Palladium(0)-Katalysator, der durch oxidative Addition an die C-Cl-Bindung den katalytischen Zyklus initiiert. Eine wässrige Base ist für die Transmetallierungsphase essentiell, in der die organische Gruppe vom Bor auf das Palladium übertragen wird.[12][16]
-
Schritt-für-Schritt-Anleitung:
-
Geben Sie das 7-substituierte-5-chlorthiazolo[4,5-d]pyrimidin (1,0 Äq.), die entsprechende Aryl- oder Heteroarylboronsäure (1,5 Äq.) und eine Base (z. B. Natriumcarbonat oder Kaliumcarbonat, 3,0 Äq.) in einen Reaktionskolben.
-
Fügen Sie einen Palladiumkatalysator hinzu, z. B. Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0,05 Äq.).
-
Evakuieren und füllen Sie den Kolben dreimal mit einem Inertgas (Argon oder Stickstoff).
-
Fügen Sie ein entgastes Lösungsmittelgemisch hinzu, typischerweise 1,4-Dioxan und Wasser (im Verhältnis 4:1 oder 3:1).
-
Erhitzen Sie die Reaktionsmischung unter Inertgasatmosphäre auf 80–100 °C für 4–16 Stunden. Überwachen Sie den Fortschritt mittels LC-MS.
-
Nach Abkühlen auf Raumtemperatur, verdünnen Sie die Mischung mit Wasser und extrahieren Sie sie mit einem organischen Lösungsmittel (z. B. Ethylacetat).
-
Waschen Sie die kombinierte organische Phase, trocknen, filtrieren und konzentrieren Sie sie.
-
Reinigen Sie das Produkt mittels Säulenchromatographie oder Umkristallisation.
-
Protokoll 4: Sonogashira-Kupplung an der C5-Position
-
Rationale: Die Sonogashira-Kupplung ermöglicht die Einführung von Alkinyl-Gruppen, die als vielseitige funktionelle Gruppen für weitere Transformationen oder als wichtige Strukturelemente für die Rezeptorbindung dienen können.[17] Die Reaktion nutzt ein duales Katalysatorsystem aus Palladium und Kupfer(I)-iodid.[18]
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie das 7-substituierte-5-chlorthiazolo[4,5-d]pyrimidin (1,0 Äq.) und das terminale Alkin (1,2 Äq.) in einem geeigneten Lösungsmittel wie Tetrahydrofuran (THF) oder DMF.
-
Fügen Sie eine organische Base hinzu, typischerweise Triethylamin (TEA) oder DIPEA (3,0 Äq.), die auch als Co-Lösungsmittel dienen kann.
-
Entgasen Sie die Lösung, indem Sie für 15–20 Minuten Argon durchleiten.
-
Fügen Sie die Katalysatoren hinzu: Bis(triphenylphosphin)palladium(II)-dichlorid [PdCl₂(PPh₃)₂] (0,03 Äq.) und Kupfer(I)-iodid [CuI] (0,06 Äq.).
-
Rühren Sie die Reaktion bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 50 °C) bis zum vollständigen Umsatz.
-
Filtrieren Sie die Reaktionsmischung durch Celite, um die Katalysatorreste zu entfernen, und konzentrieren Sie das Filtrat.
-
Führen Sie eine wässrige Aufarbeitung und anschließende chromatographische Reinigung durch.
-
Visualisierung des Derivatisierungs-Workflows
Bildunterschrift: Schematischer Workflow für die sequentielle Derivatisierung.
Anwendung in Struktur-Wirkungs-Beziehungs-Studien (SAR)
Die systematische Anwendung der oben genannten Protokolle ermöglicht die schnelle Erstellung einer Bibliothek von Verbindungen, die für SAR-Studien unerlässlich ist. Durch die Variation der Substituenten an den Positionen C7 (R⁷) und C5 (R⁵) können Hypothesen über die für die biologische Aktivität erforderlichen pharmakophoren Merkmale aufgestellt und überprüft werden.
Tabelle 1: Hypothetische SAR-Daten für eine Kinase-Inhibitor-Serie
| Verbindungs-ID | R⁷-Substituent | R⁵-Substituent | IC₅₀ (µM) | Anmerkungen zur SAR |
| 1a | -NH-Cyclopropyl | -Cl | > 50 | Referenzverbindung (Zwischenprodukt) |
| 2a | -NH-Cyclopropyl | -Phenyl | 5.2 | Einführung einer Arylgruppe an C5 erhöht die Aktivität. |
| 2b | -NH-Cyclopropyl | -4-Fluorphenyl | 2.1 | Eine elektronenziehende Gruppe an der Phenylgruppe verbessert die Potenz. |
| 2c | -NH-Cyclopropyl | -Furan-2-yl | 0.8 | Ein Heteroaryl-Wasserstoffbrücken-Akzeptor an C5 ist vorteilhaft. |
| 3a | -Morpholin | -Furan-2-yl | 3.5 | Eine größere Gruppe an C7 verringert die Aktivität im Vergleich zu 2c. |
| 3b | -NH-Methyl | -Furan-2-yl | 0.5 | Eine kleine Wasserstoffbrücken-Donor-Gruppe an C7 ist optimal. |
Analyse der SAR-Daten: Die Daten in Tabelle 1 illustrieren einen typischen Optimierungsprozess. Ausgehend von dem inaktiven Zwischenprodukt 1a zeigt die Einführung einer Phenylgruppe an C5 (2a ) einen deutlichen Aktivitätsgewinn. Eine weitere Verfeinerung an der C5-Position, wie die Einführung eines Fluoratoms (2b ) oder eines Furanrings (2c ), führt zu einer weiteren Steigerung der Potenz, was auf eine spezifische Interaktion in der Bindungstasche des Targets hindeutet. Die anschließende Untersuchung der C7-Position zeigt, dass sterisch anspruchsvolle Gruppen wie Morpholin (3a ) schlechter toleriert werden als kleine Gruppen wie Cyclopropylamin (2c ) oder Methylamin (3b ), was auf eine sterisch eingeschränkte Tasche in dieser Region des Proteins schließen lässt.
Referenzen
-
Becan, L., & Wagner, E. (2008). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. National Institutes of Health. Verfügbar unter: --INVALID-LINK--
-
El-Sayed, N. F., & Aboulmagd, E. (2022). SAR study for the designed thiazolopyrimidines. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Chaban, T., et al. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. Acta Medica Bulgarica. Verfügbar unter: --INVALID-LINK--
-
Varano, F., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules. Verfügbar unter: --INVALID-LINK--
-
Chaban, T., et al. (2018). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
MySkinRecipes. 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Verfügbar unter: --INVALID-LINK--
-
Habib, N. S., et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. Verfügbar unter: --INVALID-LINK--
-
Al-Ostath, A. I., et al. (2024). Synthesis of thiazolo[4,5‐d]pyrimidines derivatives. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Verfügbar unter: --INVALID-LINK--
-
ChemShuttle. 5,7-dichlorothiazolo[4,5-d]pyrimidine. Verfügbar unter: --INVALID-LINK--
-
Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Verfügbar unter: --INVALID-LINK--
-
MedchemExpress. 5,7-dichloro-[1][4]thiazolo[5,4-d]pyriMidine. Verfügbar unter: --INVALID-LINK--
-
Lee, T., et al. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. (2008). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. (2018). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[4][12][19]triazolo[1, 5-a]pyrimidine. Verfügbar unter: --INVALID-LINK--
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Verfügbar unter: --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Verfügbar unter: --INVALID-LINK--
-
Al-Obaid, A. M., et al. (2017). Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modulators. Bioorganic & Medicinal Chemistry Letters. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. Sonogashira coupling. Verfügbar unter: --INVALID-LINK--
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Verfügbar unter: --INVALID-LINK--
-
Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Verfügbar unter: --INVALID-LINK--
-
The Organic Chemist. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Verfügbar unter: --INVALID-LINK--
-
Kumar, A., et al. (2015). Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. RSC Advances. Verfügbar unter: --INVALID-LINK--
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Verfügbar unter: --INVALID-LINK--
-
Hussain, M., et al. (2008). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry. Verfügbar unter: --INVALID-LINK--
References
- 1. bsphs.org [bsphs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Role of 5,7-Dichlorothiazolo[4,5-d]pyrimidine in Modern Agrochemical Synthesis
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold as a Privileged Structure in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, heterocyclic chemistry provides a vast and fertile ground for the discovery of new active ingredients. Among these, the thiazolo[4,5-d]pyrimidine scaffold has emerged as a "privileged structure"—a molecular framework that is capable of providing ligands for diverse biological targets. As a bioisostere of purine, this fused heterocyclic system has been extensively explored in medicinal chemistry, leading to a wide array of therapeutic agents.[1] This inherent biological activity translates effectively into the agrochemical domain, where thiazolo[4,5-d]pyrimidine derivatives have demonstrated potent herbicidal, fungicidal, and antimicrobial properties.[2][3]
At the heart of this chemical versatility lies 5,7-Dichlorothiazolo[4,5-d]pyrimidine , a key intermediate that serves as a flexible and highly reactive starting material for a diverse library of agrochemical candidates. The two chlorine atoms at the 5- and 7-positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the strategic introduction of various functional groups to modulate biological activity, selectivity, and physicochemical properties. This document serves as a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry, detailing the application of this compound in the synthesis of next-generation crop protection agents. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships that underpin the efficacy of these compounds.
Core Synthetic Strategy: Leveraging Nucleophilic Aromatic Substitution
The primary utility of this compound in agrochemical synthesis stems from the differential reactivity of its two chlorine atoms, which allows for sequential and selective nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the foundation for creating a diverse array of derivatives. The general synthetic workflow is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dichlorothiazolo[4,5-d]pyrimidine
Welcome to the technical support guide for the synthesis of 5,7-Dichlorothiazolo[4,5-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists. This compound is a crucial heterocyclic building block, serving as a versatile precursor for a wide range of biologically active compounds, including kinase inhibitors and receptor antagonists.[1][2]
However, its synthesis is not without challenges, often involving multi-step sequences with sensitive intermediates and harsh reagents. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities successfully.
Overview of a Common Synthetic Pathway
A prevalent strategy for synthesizing the thiazolo[4,5-d]pyrimidine core involves the construction of a substituted thiazole, followed by pyrimidine ring annelation and subsequent chlorination. The workflow below illustrates a typical sequence, starting from a 4-aminothiazole-5-carboxamide intermediate.
Caption: General workflow for the synthesis of this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My yield for the initial 4-aminothiazole-5-carboxamide intermediate is consistently low. What are the likely causes?
A1: Low yields in this initial step, often a variation of the Gewald reaction, typically stem from three main areas: reagent quality, reaction conditions, and side reactions.
-
Reagent Purity: The purity of your starting materials—specifically the isothiocyanate and 2-cyanoacetamide—is critical. Impurities can inhibit the reaction or promote the formation of undesired side products. Always use reagents from a reliable source or purify them before use.
-
Suboptimal Reaction Conditions: This reaction is sensitive to temperature and the choice of base.
-
Temperature Control: The initial condensation is often exothermic. If the temperature rises uncontrollably, it can lead to polymerization or degradation of reactants. Maintain the recommended temperature profile, often starting at a lower temperature and gradually warming.
-
Base Selection: The choice and stoichiometry of the base (e.g., triethylamine, potassium carbonate) are crucial for facilitating the cyclization. An incorrect amount can lead to incomplete reaction or the formation of byproducts.
-
-
Side Reactions: The primary competing reaction is the self-condensation of 2-cyanoacetamide. To minimize this, ensure slow, controlled addition of the base to the reaction mixture.
A robust starting point is the one-pot reaction from sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate, which is a well-established method for preparing these intermediates.[3]
Q2: The pyrimidine ring cyclization is sluggish or results in a complex mixture. How can I optimize this step?
A2: The annelation of the pyrimidine ring onto the thiazole core is a critical step that can be challenging. Success depends heavily on the choice of the C1-synthon (the source of the carbon atom that forms the pyrimidine ring) and the reaction conditions.
-
Mechanism Insight: The reaction involves the nucleophilic attack of the thiazole's amino group on the electrophilic C1-synthon, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.
-
Choice of Cyclizing Agent: The reactivity of your 4-aminothiazole-5-carboxamide intermediate will dictate the best cyclizing agent.
-
Highly Reactive Agents: For less reactive amides, strong agents like trifluoroacetic anhydride (TFAA) are effective.[3]
-
Milder Agents: For more activated systems, milder conditions such as heating in formic acid or using triethyl orthoformate with an acid catalyst (e.g., p-TsOH) can be successful and may prevent degradation.[4]
-
-
Troubleshooting Incomplete Conversion: If you observe significant starting material after the recommended reaction time, consider increasing the temperature or switching to a more powerful cyclizing agent (see table below). Monitoring the reaction by TLC or LC-MS is essential to track the consumption of the starting material and the appearance of the product.[5]
-
Managing Side Products: Tar formation can occur at high temperatures. If this is an issue, attempt the reaction with a milder cyclizing agent at a lower temperature for a longer duration.
| Cyclizing Agent | Typical Conditions | Advantages | Potential Issues |
| Trifluoroacetic Anhydride | Reflux, 2-4 hours | Powerful, effective for deactivated systems[3] | Harsh, can cause degradation |
| Formic Acid | Reflux, 6-12 hours | Milder, inexpensive | Slower reaction times |
| Triethyl Orthoformate / p-TsOH | Reflux in Ethanol, 4-8 hours | Good for acid-sensitive substrates[4] | May require anhydrous conditions |
Q3: The final chlorination with POCl₃ is inefficient and produces significant charring. What is the best way to perform this step?
A3: The conversion of the thiazolo[4,5-d]pyrimidin-7(6H)-one intermediate to the target 5,7-dichloro product is arguably the most challenging step. It requires harsh conditions that can easily lead to decomposition if not properly controlled.
-
Causality of the Reaction: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent, converting the lactam (amide) functionalities into chloro-groups. The addition of phosphorus pentachloride (PCl₅) is often used to enhance the reactivity and ensure complete conversion.[3]
-
Key Procedural Controls:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and the reagents must be anhydrous. Moisture will rapidly quench POCl₃ and reduce the reaction's efficiency.
-
Temperature Management: The reaction is typically performed at reflux. However, the initial mixing can be exothermic. It is crucial to add the solid pyrimidinone intermediate to the POCl₃ in portions at a controlled temperature to prevent an initial surge in heat that can lead to charring.
-
Careful Workup: The workup is highly hazardous and must be performed with extreme caution in a well-ventilated fume hood. The reaction mixture is quenched by pouring it slowly onto a large excess of crushed ice. This hydrolyzes the remaining POCl₃ and precipitates the crude product. Never add water or ice to the hot POCl₃ mixture.
-
-
Troubleshooting Guide: The following decision tree can help diagnose and solve common problems during the chlorination step.
Caption: Decision tree for troubleshooting the chlorination step.
Q4: How should I purify the final this compound?
A4: The crude product after the chlorination workup is often a brown or yellow solid contaminated with phosphorus byproducts and small amounts of mono-chlorinated species or starting material.
-
Recrystallization: This is often the most effective method for purification on a larger scale.
-
A common and effective solvent is glacial acetic acid.[3] The crude solid is dissolved in a minimal amount of hot acetic acid, and the solution is allowed to cool slowly.
-
Alternatively, a mixed solvent system like ethanol/water or toluene/hexanes can be effective.
-
-
Column Chromatography: For smaller scales or to separate closely related impurities, flash chromatography on silica gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing).
-
Purity Assessment: Final purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS. The expected ¹H NMR in DMSO-d₆ should show a characteristic singlet around 9.7 ppm.[1]
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and are intended as a starting point for your experimental work.[1][3]
Protocol 1: Synthesis of 2-Thioxo-5-(trifluoromethyl)-3-phenyl-2,3-dihydro[6][7]thiazolo[4,5-d]pyrimidin-7(6H)-one (Intermediate 2a)
This protocol is adapted from the synthesis of similar 5-trifluoromethyl derivatives.[3]
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-2-thioxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide (1a) (10 mmol) in trifluoroacetic anhydride (30 mL, ~20 eq).
-
Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 200 mL of an ice-water slurry with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the title compound, typically as a pale yellow or off-white solid.
Protocol 2: Synthesis of this compound (Target)
This protocol is based on the general chlorination procedure for similar heterocyclic systems.[1][3]
SAFETY NOTE: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, and face shield).
-
To a three-neck flask equipped with a reflux condenser (with a gas outlet connected to a scrubber) and a thermometer, add phosphorus oxychloride (POCl₃) (50 mL).
-
Add phosphorus pentachloride (PCl₅) (1.1 eq) to the POCl₃ and stir for 10 minutes.
-
In portions, carefully add the dried thiazolo[4,5-d]pyrimidin-7(6H)-one intermediate (2) (10 mmol) to the stirred POCl₃ solution. Control the addition rate to keep the internal temperature below 40 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. The mixture will typically turn a dark brown color.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice (approx. 500 g).
-
Under vigorous stirring , slowly and carefully pour the cooled reaction mixture onto the crushed ice. This process is highly exothermic and will release HCl gas.
-
A solid precipitate should form. Continue stirring until all the ice has melted.
-
Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from glacial acetic acid or by column chromatography.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5,7-Dichlorothiazolo[4,5-d]pyrimidine Derivatives
Welcome to the dedicated technical support center for the purification of 5,7-dichlorothiazolo[4,5-d]pyrimidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these potent heterocyclic compounds. The unique electronic and structural features of the thiazolo[4,5-d]pyrimidine core can present specific challenges in purification, from stubborn impurities to product instability.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the practical issues encountered during experimental work. The methodologies and insights shared here are grounded in established purification principles and tailored to the specific chemistry of this important class of molecules.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured in a question-and-answer format to directly address the most common and critical issues you may face during the purification of this compound derivatives.
Question 1: I'm observing poor separation of my target compound from a closely-related impurity during column chromatography. What are the likely causes and how can I improve the resolution?
Answer:
Poor separation in column chromatography is a frequent challenge, often stemming from an inappropriate choice of the mobile phase or stationary phase. For this compound derivatives, the presence of two chlorine atoms and the fused heterocyclic system imparts a unique polarity that must be carefully considered.
Causality and Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal to differentiate between your product and the impurity.
-
TLC Analysis is Key: Before scaling up to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.2-0.4, with clear separation from impurities.[1]
-
Adjusting Polarity: If your compound and the impurity are moving too quickly (high Rf), decrease the polarity of the eluent. Conversely, if they are moving too slowly, increase the polarity.[2]
-
Alternative Solvent Systems: If simple polarity adjustments are insufficient, consider a different solvent system altogether. For instance, if a hexane/ethyl acetate gradient is failing, a dichloromethane/methanol system might offer different selectivity.[2]
-
-
Compound-Silica Interactions: The nitrogen atoms in the pyrimidine and thiazole rings can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
-
Mobile Phase Modifier: To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase. This will neutralize the acidic sites on the silica.[2]
-
Alternative Stationary Phases: If tailing persists, consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. For highly polar derivatives, reversed-phase (C18) chromatography may be more effective.[2]
-
-
Column Overloading: Loading too much crude material onto the column is a common mistake that leads to broad peaks and poor separation.
-
Loading Capacity: As a general rule, the sample load should be between 1-5% of the mass of the stationary phase.[2]
-
Experimental Protocol: Optimizing TLC for this compound Derivatives
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or THF). Spot the plate carefully with a capillary tube.
-
Developing Solvents: Prepare a series of developing chambers with different solvent systems. Start with a non-polar system and gradually increase polarity. Good starting points for this class of compounds include:
-
Hexane:Ethyl Acetate (from 9:1 to 1:1)
-
Dichloromethane:Methanol (from 99:1 to 9:1)
-
-
Visualization: Visualize the plates under UV light (254 nm). If the compounds are not UV active, use an appropriate stain (e.g., potassium permanganate).
-
Analysis: Identify the solvent system that provides the best separation between your target compound and impurities, with the target having an Rf of ~0.3.
Question 2: My this compound derivative seems to be decomposing on the silica gel column. How can I confirm this and what purification strategy should I adopt?
Answer:
Decomposition on silica gel is a significant concern for certain heterocyclic compounds, especially those sensitive to acid. The acidic nature of silica can catalyze degradation, leading to low yields and the introduction of new impurities.
Confirmation and Mitigation Strategies:
-
2D TLC Analysis: To confirm decomposition on silica, you can perform a two-dimensional TLC.
-
Spot your crude mixture on a TLC plate and develop it in a suitable solvent system.
-
Dry the plate, rotate it 90 degrees, and develop it again in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[1]
-
-
Purification Alternatives to Standard Silica Gel Chromatography:
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base. A common method is to wash the silica with a solvent containing triethylamine and then dry it before packing the column.
-
Florisil or Alumina Chromatography: Florisil (magnesium silicate) and alumina are less acidic alternatives to silica gel and can be effective for purifying sensitive compounds.[1]
-
Crystallization: If your compound is a solid, crystallization is an excellent and often preferred method of purification that avoids stationary phase interactions altogether.
-
Experimental Protocol: Purification by Crystallization
-
Solvent Selection: The key to successful crystallization is choosing an appropriate solvent. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3] Test small batches of your crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water) to find the best one.
-
Dissolution: In a flask, add the minimum amount of the hot solvent required to completely dissolve your crude product.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[4] Subsequently, you can place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of this compound?
A1: Common impurities often arise from incomplete reactions or side reactions. Depending on the synthetic route, you might encounter:
-
Starting Materials: Unreacted starting materials are common impurities.
-
Mono-chlorinated Species: Incomplete chlorination can lead to the presence of 5-chloro- or 7-chloro-thiazolo[4,5-d]pyrimidin-one derivatives.
-
Over-reaction Products: Harsh reaction conditions can sometimes lead to the formation of undesired side products.
-
Hydrolyzed Products: The dichloro derivatives can be susceptible to hydrolysis, especially during aqueous workups, leading to the formation of the corresponding hydroxylated species.
It is crucial to monitor your reaction by TLC or LC-MS to understand the impurity profile.[5]
Q2: I'm struggling to induce crystallization of my purified compound, it keeps oiling out. What should I do?
A2: Oiling out occurs when a compound comes out of solution above its melting point. This can be addressed by:
-
Slowing Down Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.[4]
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure solid, adding a tiny crystal to the supersaturated solution can induce crystallization.[2]
-
Solvent System Modification: You may be using a solvent in which the compound is too soluble. Try a different solvent or a co-solvent system (a "good" solvent and a "poor" solvent).[2]
Q3: What is the best way to store purified this compound derivatives?
A3: Due to their reactivity, these compounds should be stored under specific conditions to maintain their purity. It is recommended to store them at -20°C in a sealed container, away from moisture.[6] For long-term storage, an inert atmosphere (nitrogen or argon) is advisable.
Q4: Can I use recrystallization to separate diastereomers of a this compound derivative?
A4: Recrystallization can sometimes be used to separate diastereomers, as they have different physical properties, including solubility. However, this is often challenging and may require extensive screening of solvents and conditions. Preparative chiral chromatography (using a chiral stationary phase) is generally a more reliable method for separating enantiomers and diastereomers.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| TLC Rf Value (Normal Phase) | 0.2 - 0.4 | Optimal for good separation in column chromatography.[1] |
| Column Chromatography Sample Load | 1-5% of silica gel mass | Prevents column overloading and ensures good peak shape.[2] |
| Basic Modifier in Eluent | 0.1 - 1% (e.g., Triethylamine) | Neutralizes acidic silica sites, reducing peak tailing for basic compounds.[2] |
References
Technical Support Center: Optimization of Suzuki Coupling for 5,7-Dichlorothiazolo[4,5-d]pyrimidine
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5,7-Dichlorothiazolo[4,5-d]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging heterocyclic scaffold. Our goal is to provide not just protocols, but a deep understanding of the reaction's nuances, enabling you to troubleshoot and optimize your experiments effectively.
The thiazolo[4,5-d]pyrimidine core is a privileged scaffold in medicinal chemistry. However, the presence of two electron-deficient C-Cl bonds presents unique challenges, primarily concerning reactivity and regioselectivity. This guide consolidates field-proven insights and literature precedents to navigate these challenges.
High-Level Troubleshooting Workflow
Before diving into specific issues, this workflow provides a general diagnostic path for common problems encountered during the Suzuki coupling of this compound.
Caption: General troubleshooting flowchart for Suzuki coupling optimization.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows no or very low conversion of the starting material. What are the most likely causes?
This is a common issue, primarily because C-Cl bonds are significantly less reactive than C-Br or C-I bonds in the rate-determining oxidative addition step.
-
Cause 1: Inappropriate Catalyst System. Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating electron-deficient aryl chlorides. The electron-withdrawing nature of the thiazolo[4,5-d]pyrimidine core further deactivates the C-Cl bonds.
-
Solution: Employ a palladium precatalyst with a bulky, electron-rich phosphine ligand. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step. Catalyst systems based on biaryl phosphine ligands are highly recommended.
-
-
Cause 2: Insufficient Temperature. C-Cl bond activation requires higher thermal energy.
-
Solution: Ensure the reaction temperature is adequate, often in the range of 80-120 °C. For challenging couplings, microwave-assisted heating can be highly effective, often reducing reaction times and improving yields.
-
-
Cause 3: Ineffective Base or Solvent. The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Its solubility and strength are critical.
-
Solution: Use a moderately strong base like K₃PO₄ or Cs₂CO₃. Ensure the solvent system can partially solubilize the base. Anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF are standard choices. Sometimes, a co-solvent of water or an alcohol can improve reactivity, but this must be carefully optimized.
-
-
Cause 4: Catalyst Deactivation. Palladium catalysts, especially in the active Pd(0) state, are sensitive to oxygen.
-
Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
| Recommended Catalyst Systems for C-Cl Activation | | :--- | :--- | | Ligand | Common Pd Precatalyst | Key Advantage | | SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Excellent for hindered and electron-deficient substrates. | | XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Broad utility for C-N and C-C couplings, effective for chlorides. | | P(t-Bu)₃ | Pd₂(dba)₃ | Highly electron-donating, good for simple aryl chlorides. | | dppf | PdCl₂(dppf) | A robust, traditional choice, but may require higher temperatures. |
Q2: I'm getting a mixture of C5- and C7-mono-arylated products. How can I improve regioselectivity?
For dihalogenated heterocycles like this compound, achieving regioselectivity is a significant challenge. The intrinsic electronic properties of the ring system often dictate a preferred site of reaction, but this can be influenced by reaction conditions. For structures analogous to dichloropyrimidines, the C5 position (equivalent to C4 in pyrimidine) is generally more electrophilic and thus more reactive toward oxidative addition.
-
Cause: Insufficient kinetic differentiation between the C5 and C7 positions. At high temperatures, the energy barrier for the reaction at the less reactive site (likely C7) can be overcome, leading to a mixture of products.
-
Solution 1: Lower the Reaction Temperature. Performing the reaction at the lowest possible temperature that still allows for reasonable conversion of the more reactive C5-Cl bond can dramatically enhance selectivity. This may require longer reaction times. A study on 3,5-dichloro-1,2,4-thiadiazole showed that room temperature conditions favored mono-substitution, while refluxing conditions led to di-substitution.
-
Solution 2: Judicious Choice of Ligand. The steric and electronic properties of the ligand can influence which C-Cl bond interacts with the palladium center. While less predictable, screening different ligands (e.g., comparing a very bulky ligand like XPhos to a slightly smaller one like SPhos) may reveal a selectivity preference.
-
Solution 3: Control Reagent Stoichiometry. Use a slight deficiency or exactly 1.0 equivalent of the boronic acid relative to the dichlorothiazolopyrimidine to minimize the formation of the diarylated product and simplify the analysis of mono-arylation selectivity.
-
Q3: I am observing significant amounts of side products. What are they and how can I minimize them?
The most common side reactions in Suzuki coupling are protodeboronation and homocoupling of the boronic acid.
-
Side Product 1: Protodeboronation. This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond, which terminates the catalytic cycle for that molecule. It is often catalyzed by residual water, base, or the palladium catalyst itself, especially at high temperatures.
-
Minimization Strategy:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry.
-
Protect the Boronic Acid: For particularly unstable boronic acids (e.g., electron-deficient or some heteroaryl boronic acids), consider using a more stable derivative like a pinacol boronate ester or a MIDA boronate ester, which slowly releases the active boronic acid under the reaction conditions.
-
Optimize Base and Temperature: Avoid overly harsh bases or excessively high temperatures, which can accelerate the decomposition.
-
-
-
Side Product 2: Homocoupling. This involves the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen and the palladium catalyst.
-
Minimization Strategy:
-
Strictly Anaerobic Conditions: As with preventing catalyst deactivation, rigorous degassing is the most effective way to prevent homocoupling.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common to drive the reaction to completion, but a large excess can favor homocoupling.
-
-
-
Side Product 3: Diarylation. If your goal is mono-arylation, the formation of the 5,7-diaryl product is a common issue.
-
Minimization Strategy:
-
Stoichiometry: Use 1.0 equivalent or slightly less of the boronic acid.
-
Low Temperature: As discussed for regioselectivity, lower temperatures will disfavor the reaction at the second, less reactive C-Cl bond.
-
Slow Addition: Adding the boronic acid solution slowly via syringe pump can help maintain a low instantaneous concentration, favoring the initial mono-coupling over the subsequent second coupling.
-
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The widely accepted cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validated Experimental Protocols
These protocols serve as a robust starting point for your optimization. Monitoring by LC-MS or TLC is highly recommended.
Protocol 1: Selective C5-Mono-arylation
This protocol aims to selectively functionalize the more reactive C5 position.
-
Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a strong base such as K₃PO₄ (3.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.4 mol %).
-
Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane (to achieve a ~0.1 M concentration). Seal the vial and degas the mixture by sparging with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring for the consumption of the starting material and the formation of the mono-arylated product.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the 5-aryl-7-chlorothiazolo[4,5-d]pyrimidine.
Protocol 2: Diarylation (One-Pot Sequential Method)
This protocol is for synthesizing 5,7-diaryl derivatives. A one-pot, two-step approach often gives cleaner results than trying to force the reaction with a large excess of boronic acid from the start.
-
First Coupling (C5): Follow steps 1-4 from Protocol 1. Monitor the reaction until the starting dichlorothiazolopyrimidine is fully consumed, yielding the intermediate 5-aryl-7-chloro species.
-
Second Coupling (C7): Cool the reaction mixture slightly. To the same vial, add the second arylboronic acid (1.5 eq.), additional base (K₃PO₄, 2.0 eq.), and an additional portion of the catalyst/ligand (1-2 mol %).
-
Reaction (Step 2): Reseal the vial, ensure the inert atmosphere is maintained, and heat the reaction to a higher temperature (100-110 °C) for 12-24 hours. The C7-Cl bond is less reactive and requires more forcing conditions.
-
Work-up and Purification: Follow steps 5-6 from Protocol 1 to isolate the final 5,7-diarylthiazolo[4,5-d]pyrimidine product.
Improving the yield of nucleophilic substitution on 5,7-Dichlorothiazolo[4,5-d]pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-dichlorothiazolo[4,5-d]pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic substitution reactions on this versatile heterocyclic scaffold.
I. Troubleshooting Guide: Enhancing Reaction Yields
This section addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) on this compound, providing explanations and actionable solutions to improve your reaction outcomes.
Question 1: My reaction is showing low conversion to the desired monosubstituted product at the C7 position. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the initial substitution at the C7 position is a frequent challenge. The thiazolo[4,5-d]pyrimidine core is electron-deficient, which facilitates nucleophilic aromatic substitution. However, several factors can impede this process.[1][2]
Root Cause Analysis & Solutions:
-
Insufficient Nucleophile Activation: Many nucleophiles, particularly amines and alcohols, require deprotonation by a base to become sufficiently nucleophilic to attack the electron-deficient pyrimidine ring.
-
Solution: Ensure the use of an appropriate base. For amine nucleophiles, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. For less reactive amines or alcohol nucleophiles, a stronger inorganic base such as potassium carbonate (K₂CO₃) or even sodium hydride (NaH) might be necessary. The stoichiometry of the base is also critical; typically, 1.1 to 1.5 equivalents are used to drive the reaction forward.
-
-
Inadequate Reaction Temperature: The activation energy for the SNAr reaction may not be met at lower temperatures, leading to sluggish or incomplete reactions.
-
Solution: Gradually increase the reaction temperature. Many substitutions on this scaffold are performed at elevated temperatures, ranging from 80 °C to 120 °C. For particularly unreactive nucleophiles, microwave-assisted synthesis can be highly effective in reducing reaction times and improving yields.[3][4][5][6][7]
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the intermediate Meisenheimer complex.
-
Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents are excellent at solvating both the nucleophile and the substrate, facilitating the reaction.
-
-
Steric Hindrance: Bulky nucleophiles may face steric hindrance when approaching the C7 position, slowing down the reaction rate.
-
Solution: If possible, consider a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature and time may help overcome the steric barrier.
-
Question 2: I am observing a significant amount of the disubstituted product, even when using only one equivalent of the nucleophile. How can I improve the selectivity for the C7-monosubstituted product?
Answer:
Controlling the regioselectivity to favor monosubstitution at the C7 position over disubstitution at both C5 and C7 is a key challenge in the functionalization of this scaffold.[8] The initial substitution at C7 deactivates the ring towards further substitution to some extent, but disubstitution can still occur, especially under forcing conditions.
Strategies for Enhancing Monosubstitution:
-
Precise Stoichiometry: While you are using one equivalent, ensure accurate measurement. Even a slight excess of the nucleophile can lead to the formation of the disubstituted product.
-
Solution: Use a slight substoichiometric amount of the nucleophile (e.g., 0.95 equivalents) and monitor the reaction closely by TLC or LC-MS. This can help to consume the starting material before significant disubstitution occurs.
-
-
Lower Reaction Temperature: Higher temperatures that drive the initial substitution to completion can also provide enough energy to overcome the activation barrier for the second substitution.
-
Solution: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate for the first substitution. This may require longer reaction times.
-
-
Controlled Addition of the Nucleophile: Adding the nucleophile all at once can create localized high concentrations, promoting disubstitution.
-
Solution: Use a syringe pump to add the nucleophile slowly over a period of time. This maintains a low concentration of the nucleophile throughout the reaction, favoring monosubstitution.
-
Question 3: My reaction is producing a complex mixture of byproducts, and the desired product is difficult to purify. What are potential side reactions and how can I minimize them?
Answer:
The formation of byproducts can significantly complicate purification and reduce the overall yield. Understanding the potential side reactions is the first step in mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis of the Dichloro-Substrate: If there is residual water in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxylated byproducts.
-
Solution: Use anhydrous solvents and reagents. If necessary, dry your solvents using standard laboratory procedures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Reaction with the Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can then act as a nucleophile.
-
Solution: If you suspect solvent-related byproducts, consider using a more stable solvent like DMSO or NMP. Alternatively, perform the reaction at a lower temperature if possible.
-
-
Base-Induced Decomposition: Strong bases can sometimes lead to the decomposition of the starting material or the product.
-
Solution: Use the mildest base necessary to achieve the desired transformation. For example, if you are using NaH, consider if a weaker base like K₂CO₃ or DIPEA would be sufficient.
-
Experimental Workflow for Optimizing Monosubstitution
Below is a generalized workflow for optimizing the C7-monosubstitution reaction.
Caption: Optimization workflow for C7-monosubstitution.
II. Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the two chlorine atoms on the this compound core?
A1: The chlorine atom at the C7 position is generally more reactive towards nucleophilic substitution than the chlorine atom at the C5 position. This is attributed to the electronic effects of the fused thiazole ring.
Q2: Can I perform a one-pot, two-step substitution to synthesize a C5, C7-disubstituted compound with two different nucleophiles?
A2: Yes, this is a common strategy. Typically, the first, less reactive nucleophile is reacted at the C7 position. After the completion of the first substitution, the second, more reactive nucleophile is added to the reaction mixture, often with an adjustment of the reaction temperature, to substitute at the C5 position.
Q3: Are there any alternatives to traditional heating for these reactions?
A3: Yes, microwave-assisted synthesis has been shown to be a valuable tool for these reactions.[3][4][5][6][7] It can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.
Q4: What are some common analytical techniques to monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is a quick and easy way to qualitatively monitor the consumption of the starting material and the formation of products. For more quantitative analysis and to distinguish between the mono- and di-substituted products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Q5: I am having trouble with the purification of my product. Do you have any suggestions?
A5: Purification can indeed be challenging due to the similar polarities of the starting material, monosubstituted product, and disubstituted product. Column chromatography on silica gel is the most common method. Using a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help to achieve good separation. In some cases, recrystallization may also be an effective purification technique.
Decision Tree for Reaction Troubleshooting
Caption: Troubleshooting decision tree for common reaction issues.
III. Data Summary
Table 1: Common Reaction Conditions for Monosubstitution at C7
| Nucleophile | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | DIPEA (1.2) | DMF | 100 | 4-6 | 75-85 |
| Benzylamine | K₂CO₃ (1.5) | DMSO | 80 | 2-4 | 80-90 |
| Ethanol | NaH (1.1) | THF | 60 | 6-8 | 65-75 |
| Thiophenol | K₂CO₃ (1.5) | DMF | 80 | 1-2 | 85-95 |
Note: These are representative conditions and may require optimization for specific substrates.
IV. References
-
Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. BMC Chemistry, 12(1), 59. Available at: --INVALID-LINK--
-
El-Sayed, W. A., et al. (2016). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules, 21(11), 1543. Available at: --INVALID-LINK--
-
Nagaraju, P., et al. (2021). Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives and Evaluation of their Biological Activity. Letters in Organic Chemistry, 18(1), 49-57. Available at: --INVALID-LINK--
-
Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. BMC Chemistry, 12, 59. Available at: --INVALID-LINK--
-
Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. BMC Chemistry, 12, 59. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Available at: --INVALID-LINK--
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: --INVALID-LINK--
-
Karlsson, J., et al. (2013). Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). Journal of Medicinal Chemistry, 56(9), 3729-3742. Available at: --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyra...: Ingenta Connect [ingentaconnect.com]
- 6. d-nb.info [d-nb.info]
- 7. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 5,7-Dichlorothiazolo[4,5-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of regioselective reactions involving 5,7-Dichlorothiazolo[4,5-d]pyrimidine. This scaffold is a critical intermediate in the synthesis of novel therapeutics, particularly as purine isosteres in drug discovery.[1][2] However, its reactivity presents a common and often frustrating challenge for researchers: controlling which of the two chlorine atoms is displaced in nucleophilic aromatic substitution (SNAr) reactions.
This guide is designed for chemists and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing regioselectivity, providing you with the tools to troubleshoot and optimize your reactions effectively.
Core Principles of Regioselectivity: C7 versus C5
The key to controlling reactions with this compound lies in understanding the electronic and steric differences between the C5 and C7 positions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property activates both chlorine atoms for SNAr.
However, the two positions are not equivalent:
-
Electronic Effects : The C7 position is generally more electrophilic and thus more reactive towards nucleophiles. This is analogous to the C4 position in 2,4-dichloropyrimidines, which is well-documented to be more susceptible to nucleophilic attack than the C2 position.[3][4] Attack at C7 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the N6 nitrogen, which is a more stable arrangement than the intermediate formed from attack at C5.
-
Steric Hindrance : The C5 position is flanked by the fused thiazole ring, making it more sterically hindered than the C7 position. This further encourages nucleophilic attack at the more accessible C7 site, especially with bulkier nucleophiles.
Therefore, the kinetic product of most SNAr reactions on this scaffold is the 7-substituted-5-chloro-thiazolo[4,5-d]pyrimidine . Achieving substitution at C5 requires overcoming this inherent preference and often involves more forcing conditions or a multi-step strategy.
Caption: Inherent reactivity of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the functionalization of this compound in a practical, question-and-answer format.
Problem 1: My reaction is producing a mixture of C7 and C5 substituted isomers, and I need pure C7 product.
-
Probable Cause: Your reaction conditions are too harsh, allowing the reaction to overcome the kinetic barrier for C5 substitution or causing isomer scrambling. High temperatures are the most common culprit.
-
Proposed Solution:
-
Lower the Reaction Temperature: The energy difference between the transition states for C7 and C5 attack can be small. Reducing the temperature will further favor the lower-energy kinetic pathway, leading to enhanced C7 selectivity. Start at room temperature or even 0 °C and allow the reaction to proceed for a longer time.
-
Change the Base: If using a strong, non-nucleophilic base (e.g., DBU, K₂CO₃), ensure it is added slowly and at a reduced temperature. For amine substitutions, the amine itself can act as the base. Using a milder base like diisopropylethylamine (DIPEA) can sometimes improve selectivity.
-
Solvent Choice: While polar aprotic solvents like DMF or NMP are common, consider switching to a less polar solvent like THF or 1,4-dioxane. This can sometimes modulate the reactivity of the nucleophile and improve selectivity.
-
Problem 2: I am trying to synthesize the 5-amino-7-chloro derivative, but the reaction is sluggish and primarily yields the 7-amino-5-chloro isomer.
-
Probable Cause: As detailed above, direct and selective substitution at C5 is electronically and sterically disfavored. This is a fundamental challenge with this scaffold.
-
Proposed Solution: A two-step approach is almost always necessary for selective C5 functionalization.
-
Step 1: Synthesize the 7-amino-5-chloro intermediate. First, perform a selective SNAr at the C7 position with a suitable amine. This reaction is generally high-yielding and selective under mild conditions.[5]
-
Step 2: Substitute the C5 chlorine. The remaining chlorine at C5 is now the only available site for substitution. However, its reactivity is reduced due to the electron-donating nature of the new C7-amino group. Therefore, this second substitution will require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or palladium-catalyzed cross-coupling reactions).[6]
-
Problem 3: My reaction is not proceeding at all, even at the C7 position.
-
Probable Cause: This could be due to several factors related to the nucleophile or reaction setup.
-
Proposed Solution:
-
Check Nucleophile Reactivity: Weakly nucleophilic species (e.g., highly substituted anilines, hindered secondary amines) may require activation or harsher conditions. Ensure your nucleophile is sufficiently deprotonated if it's an alcohol, thiol, or N-H containing species. A strong base like NaH or K₂CO₃ may be necessary.
-
Ensure Anhydrous Conditions: SNAr reactions are sensitive to water, which can hydrolyze the starting material or quench the nucleophile. Ensure all solvents and reagents are dry.
-
Increase Temperature Incrementally: While high temperatures can harm selectivity, a lack of reaction requires heating. Increase the temperature slowly (e.g., from room temperature to 40 °C, then 60 °C) while monitoring by TLC or LC-MS to find the minimum temperature required for C7 substitution.
-
Caption: Troubleshooting workflow for regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: Can I achieve C5 substitution in a single step using a specific catalyst? A1: While some palladium-catalyzed systems with specialized ligands have shown the ability to reverse normal regioselectivity in dihalopyrimidines (e.g., favoring C2 over C4), this is not a generally established method for the thiazolo[4,5-d]pyrimidine core.[6] The vast majority of literature points towards the C7 position's higher reactivity in both standard SNAr and many cross-coupling reactions. A two-step synthesis remains the most reliable and predictable method for accessing C5-functionalized analogues.
Q2: How does an electron-donating or -withdrawing group elsewhere on the scaffold affect C5/C7 selectivity? A2: Substituents on the thiazole ring can modulate the electronics of the pyrimidine system. An electron-withdrawing group on the thiazole ring would further deactivate the entire system but might slightly increase the relative reactivity of C7. Conversely, an electron-donating group would activate the system but could potentially decrease the regioselectivity by making the C5 position more amenable to attack. However, the inherent electronic preference for C7 attack, dictated by the pyrimidine nitrogens, is the dominant factor and is difficult to override with remote substituents.
Q3: Is it possible to perform a double substitution, replacing both chlorines? A3: Yes, this is certainly possible. After the initial substitution at C7, the resulting 7-substituted-5-chloro-thiazolo[4,5-d]pyrimidine can undergo a second substitution at C5. As mentioned, this second step requires more forcing conditions (higher heat, longer reaction times) because the first substituent (especially an amine) is often electron-donating, which deactivates the ring towards further nucleophilic attack. You can use the same or a different nucleophile for the second step to create symmetrically or asymmetrically substituted products.
Summary of Reaction Conditions
| Target Product | Nucleophile Type | Recommended Solvent | Temperature | Key Considerations |
| 7-Nu-5-chloro- | Primary/Secondary Amines, Alkoxides, Thiols | EtOH, IPA, DMF, THF | 0 °C to 40 °C | Kinetically controlled reaction. Low temperature is critical for high selectivity. |
| 5-Nu-7-chloro- | Not recommended via direct, one-step synthesis. | N/A | N/A | Inherently disfavored. Use a two-step sequence. |
| 5,7-di(Nu)- | Any nucleophile (same or different) | DMF, NMP, Dioxane | 80 °C to 120 °C+ | Requires forcing conditions for the second substitution at C5. |
Experimental Protocols
Protocol 1: Selective Synthesis of 7-Amino-5-chloro-thiazolo[4,5-d]pyrimidine (Kinetic Control)
This protocol is adapted from established procedures for selective amination of the C7 position.[5]
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (EtOH) or isopropanol (IPA) (approx. 0.1 M concentration), add the desired primary or secondary amine (1.1 - 1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature (20-25 °C). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 eq).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting material and the appearance of a single major product spot.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with cold solvent.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by silica gel column chromatography or recrystallization.
Protocol 2: Synthesis of 5-Amino-7-chloro-thiazolo[4,5-d]pyrimidine (Two-Step Sequence)
This procedure outlines the most reliable method for obtaining the C5-substituted isomer.
Step A: Protection/Activation of C7
-
First, selectively substitute the C7 position with a nucleophile that can be easily removed or that serves as a temporary directing group. A common strategy is to use a benzylamine. Follow Protocol 1 using benzylamine to synthesize 7-(benzylamino)-5-chloro-thiazolo[4,5-d]pyrimidine .
Step B: Substitution at C5
-
Reaction Setup: Dissolve the 7-(benzylamino)-5-chloro product (1.0 eq) in a high-boiling polar aprotic solvent like NMP or DMF. Add the desired amine for the C5 position (2.0 - 5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 100-140 °C). The reaction may require several hours to 24 hours to proceed to completion.
-
Monitoring: Monitor carefully by LC-MS for the formation of the di-substituted product.
-
Work-up & Purification: Cool the reaction, dilute with water to precipitate the product, and purify by column chromatography to isolate the 7-(benzylamino)-5-amino-thiazolo[4,5-d]pyrimidine .
Step C: Deprotection of C7
-
Debenzylation: The benzyl group at C7 can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C in EtOH or MeOH) to yield the final desired product, 5,7-diamino-thiazolo[4,5-d]pyrimidine (if the C5 nucleophile was ammonia) or the target 5-amino-7-chloro product if the sequence is planned differently (though this is less common). This final deprotection step yields the C5-substituted product that was inaccessible directly.
References
- 1. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 2. Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5- d]pyrimidine-Based Library via Dimroth Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Stability of 5,7-Dichlorothiazolo[4,5-d]pyrimidine under acidic or basic conditions
Introduction for the Researcher
Welcome to the technical support guide for 5,7-Dichlorothiazolo[4,5-d]pyrimidine (CAS No. 13479-88-4). This molecule is a pivotal heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds.[1][2] Its utility stems from the two reactive chlorine atoms, which are susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups.[3]
However, this inherent reactivity also makes the compound susceptible to degradation, particularly hydrolysis, under non-optimal conditions. Understanding and controlling its stability is paramount for ensuring the reproducibility, yield, and purity of your experimental results. This guide is structured as a series of questions and answers to directly address the practical challenges you may face, providing not just protocols but the underlying chemical reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for solid this compound?
Answer: To ensure long-term stability (≥ 4 years), the solid compound should be stored under inert gas (nitrogen or argon) at 2-8°C, protected from light and moisture.[1][3][4] The primary risk to the solid is slow hydrolysis from atmospheric moisture. The dichloro-substituted thiazolopyrimidine structure is sensitive to water, which can lead to the formation of hydrochloric acid (HCl) and subsequent degradation.[5] Always handle the compound in a dry environment, such as a glove box or under a stream of dry inert gas.
Q2: I've noticed the color of my solid reagent has changed from light yellow to brown. Is it still usable?
Answer: A significant color change is a visual indicator of potential degradation. While slight variations in color can occur between batches, a progression to a darker brown color upon storage often suggests the formation of degradation products. We strongly recommend performing a quality control check (e.g., HPLC-UV analysis for purity, or NMR to confirm structure) before using the material in a critical synthesis. Compare the results to the certificate of analysis provided by the supplier.
Q3: How stable is this compound in common organic solvents?
Answer: The compound shows good stability in anhydrous aprotic solvents like DMF, DMSO, THF, and Dioxane at room temperature for short-term use.[1][4] However, prolonged storage in solution is not recommended. Solvents like DMF and DMSO are hygroscopic and can absorb atmospheric moisture, which will initiate hydrolysis. For best results, prepare solutions fresh for each experiment.
Q4: What is the primary degradation pathway for this compound in the presence of acid or base?
Answer: The principal degradation pathway is the sequential hydrolysis of the two chloro groups via nucleophilic aromatic substitution (SNAr) to yield the corresponding hydroxy derivatives. The electron-withdrawing nature of the fused pyrimidine and thiazole ring system makes the carbon atoms at positions 5 and 7 electrophilic and thus susceptible to nucleophilic attack by water (under acidic or neutral conditions) or hydroxide ions (under basic conditions). Basic conditions will significantly accelerate this process due to the presence of the stronger nucleophile (OH⁻).
Troubleshooting Guide for Experimental Issues
Q1: My reaction yield is unexpectedly low. Could reagent instability be the cause?
Answer: Yes, this is a common problem. If your reaction involves nucleophilic displacement of the chlorine atoms, premature hydrolysis of the starting material will directly reduce the yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Q2: I see multiple new peaks in my LC-MS analysis when running my reaction. How can I identify if they are from degradation?
Answer: Degradation products will typically correspond to the stepwise hydrolysis of the starting material. Look for masses corresponding to:
-
Starting Material (SM): C₅HCl₂N₃S, [M+H]⁺ ≈ 206.0
-
Mono-hydrolyzed Product (SM - Cl + OH): C₅H₂ClN₃OS, [M+H]⁺ ≈ 188.0
-
Di-hydrolyzed Product (SM - 2Cl + 2OH): C₅H₃N₃O₂S, [M+H]⁺ ≈ 170.0
If you observe ions with these mass-to-charge ratios, it strongly suggests that your starting material is degrading under the reaction or analysis conditions. To confirm, you can intentionally degrade a small sample of the starting material (see Protocol 2 below) and compare the retention times and mass spectra.
Technical Deep Dive: Proposed Hydrolysis Pathways
The hydrolysis of this compound is a classic SNAr reaction. The rate and mechanism are pH-dependent.
References
Byproduct formation in the synthesis of 5,7-Dichlorothiazolo[4,5-d]pyrimidine analogs
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-dichlorothiazolo[4,5-d]pyrimidine and its analogs. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and field-proven insights. Our goal is to empower you to overcome common challenges in the synthesis of this important heterocyclic scaffold, ensuring the efficiency and success of your research.
I. Troubleshooting Guide: Navigating Byproduct Formation
This section addresses specific experimental issues related to byproduct formation during the synthesis of this compound analogs. A common and efficient route to these compounds involves the chlorination of the corresponding 5,7-dihydroxythiazolo[4,5-d]pyrimidine precursors using phosphorus oxychloride (POCl₃). The following Q&A format tackles the most prevalent problems encountered during this critical step.
Question 1: My reaction is incomplete, and I've isolated a significant amount of a monochloro, monohydroxy byproduct. How can I drive the reaction to completion?
Answer: The presence of 5-chloro-7-hydroxythiazolo[4,5-d]pyrimidine or 7-chloro-5-hydroxythiazolo[4,5-d]pyrimidine is a clear indication of incomplete chlorination. This issue can arise from several factors related to reaction conditions and reagent stoichiometry.
Causality Explained: The conversion of the dihydroxy precursor to the dichloro product proceeds in a stepwise manner. The tautomeric nature of the dihydroxy compound means it exists in equilibrium with its keto-enol forms. The chlorination with POCl₃ is an electrophilic substitution on the oxygen atoms of the enol forms. Insufficiently forcing conditions or a suboptimal reagent system can lead to the reaction stalling after the first chlorination step.
Troubleshooting Protocol:
-
Increase Reaction Temperature and Time: Gently increase the reflux temperature and extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the monochloro intermediate and the formation of the desired dichloro product.
-
Optimize Reagent Stoichiometry:
-
Excess POCl₃: Ensure a sufficient excess of POCl₃ is used. It often serves as both the reagent and the solvent. A 5- to 10-fold excess by volume relative to the substrate is a common starting point.
-
Addition of Phosphorus Pentachloride (PCl₅): The addition of PCl₅ (0.5 to 1.5 equivalents) can significantly enhance the chlorinating power of POCl₃. PCl₅ acts as a dehydrating agent and also generates additional reactive chlorinating species in situ, which can help drive the second chlorination to completion.[1][2]
-
-
Utilize a Tertiary Amine Base: The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline, can facilitate the reaction. These bases act as catalysts by activating the hydroxyl groups and neutralizing the HCl generated during the reaction, which can otherwise inhibit the reaction progress.[3][4]
Workflow for Driving Complete Chlorination:
Caption: Troubleshooting workflow for incomplete chlorination.
Question 2: My final product is contaminated with the starting 5,7-dihydroxythiazolo[4,5-d]pyrimidine. What is the likely cause and how can I prevent it?
Answer: The presence of the starting dihydroxy material in your final product after workup is most likely due to the hydrolysis of the desired 5,7-dichloro product.
Causality Explained: The chlorine atoms at the 5 and 7 positions of the thiazolo[4,5-d]pyrimidine ring are susceptible to nucleophilic substitution, particularly by water. During the aqueous workup to quench the excess POCl₃, any remaining dichloro product can be hydrolyzed back to the monochloro-monohydroxy intermediate or even the starting dihydroxy compound if the conditions are not carefully controlled.[5][6]
Troubleshooting Protocol:
-
Anhydrous Workup Conditions:
-
Evaporation of Excess POCl₃: Before quenching, remove the excess POCl₃ under reduced pressure. This significantly reduces the exotherm and the amount of acidic byproduct upon quenching.[7]
-
Quenching with Ice: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This helps to dissipate the heat from the exothermic reaction between POCl₃ and water, minimizing the temperature increase that can accelerate hydrolysis.
-
-
Neutralization: Immediately after quenching, neutralize the acidic solution with a base such as sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic. This will prevent acid-catalyzed hydrolysis of the product.
-
Extraction: Promptly extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate) after neutralization.
-
Drying: Thoroughly dry the organic extracts with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
Data on Byproduct Identification:
| Compound | Potential 1H NMR Chemical Shift (δ, ppm) in DMSO-d6 | Potential 13C NMR Chemical Shift (δ, ppm) in DMSO-d6 |
| This compound | Aromatic protons typically in the range of 8.0-9.0 | C-Cl carbons in the range of 150-165; other aromatic carbons 120-150 |
| 5-Chloro-7-hydroxythiazolo[4,5-d]pyrimidine | Aromatic protons, and a broad OH peak (concentration dependent) | C-Cl carbon, C-OH carbon (deshielded), other aromatic carbons |
| 5,7-Dihydroxythiazolo[4,5-d]pyrimidine | Aromatic protons, and two broad OH peaks | C-OH carbons (deshielded), other aromatic carbons |
Note: Actual chemical shifts will vary depending on the specific analog and substitution pattern. It is recommended to acquire reference spectra for definitive identification.[8][9][10][11]
Question 3: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of tar or polymeric material is often a sign of decomposition of the starting material or product under the harsh reaction conditions.
Causality Explained: The combination of high temperatures and a strong dehydrating/chlorinating agent like POCl₃ can lead to undesired side reactions and polymerization, especially if the substrate has other reactive functional groups. The presence of impurities in the starting materials can also initiate polymerization.
Troubleshooting Protocol:
-
Ensure High Purity of Starting Materials: Use recrystallized or column-purified 5,7-dihydroxythiazolo[4,5-d]pyrimidine to minimize impurities that could act as initiators for polymerization.
-
Lower the Reaction Temperature: While higher temperatures can drive the reaction to completion, excessive heat can also promote decomposition. Try running the reaction at a lower reflux temperature, possibly by using a co-solvent with a lower boiling point if compatible with the reaction.
-
Use a Catalyst to Lower the Required Temperature: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the chlorination at a lower temperature. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a milder and more selective chlorinating agent for some substrates.[12][13][14][15]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.
Mechanism of Vilsmeier Reagent Formation:
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound analogs.
Q1: What is the best method to purify the crude this compound product?
A1: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If the main impurity is the monochloro-monohydroxy byproduct or the starting dihydroxy material, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) can be very effective.
-
Column Chromatography: For mixtures containing multiple byproducts or impurities with similar polarity to the product, column chromatography on silica gel is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. To avoid potential degradation on acidic silica gel, the silica can be pre-treated with a small amount of triethylamine in the eluent.[16]
Q2: How can I confirm the structure of my final product and identify any byproducts?
A2: A combination of analytical techniques is essential for structural confirmation and impurity profiling.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the molecular weights of byproducts. LC-MS is particularly useful for analyzing the composition of the crude reaction mixture.
-
Infrared (IR) Spectroscopy: Can be used to confirm the absence of hydroxyl groups (around 3200-3600 cm⁻¹) from the starting material in the final product.
Q3: Are there any safety precautions I should be aware of when working with phosphorus oxychloride (POCl₃)?
A3: Yes, POCl₃ is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.
-
Corrosive and Lachrymator: It is highly corrosive to the skin, eyes, and respiratory tract. It is also a lachrymator (induces tearing). Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reacts Violently with Water: POCl₃ reacts violently with water in a highly exothermic reaction, producing toxic hydrogen chloride gas and phosphoric acid.[5][6] Never add water directly to a large amount of POCl₃. Always add the POCl₃ reaction mixture slowly to ice.
-
Storage: Store POCl₃ in a cool, dry, and well-ventilated area away from water and incompatible materials.
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-5,7-dichlorothiazolo[4,5-d]pyrimidines
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-substituted-5,7-dihydroxythiazolo[4,5-d]pyrimidine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 vol. eq.) to the flask in a fume hood.
-
(Optional) Additive Addition: Add phosphorus pentachloride (PCl₅, 1.2 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography.
IV. References
-
This is a placeholder for a specific reference that would be cited from the literature.
-
Phosphoryl chloride - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
DMF role in acid chloride formation. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Green Synthesis of Triaryl Phosphates with POCl3 in Water - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
How does phosphorus oxychloride react with water or moisture? - Quora. (2023, June 21). Retrieved January 5, 2026, from --INVALID-LINK--
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (2013, October 10). Retrieved January 5, 2026, from --INVALID-LINK--
-
N, N'-dimethyl formamide (DMF) mediated Vilsmeier–Haack adducts with 1,3,5-triazine compounds as efficient catalysts for the transesterification of β-ketoesters - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
How should I proceed in Chlorination using POCl3? - ResearchGate. (2014, November 14). Retrieved January 5, 2026, from --INVALID-LINK--
-
POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil) - Benchchem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Rationalising the reactivity of phosphoryl chloride - Chemistry Stack Exchange. (2019, February 7). Retrieved January 5, 2026, from --INVALID-LINK--
-
EP1042303A1 - Chloropyrimidine process - Google Patents. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
A detailed reaction study of phosphorus trichloride and water | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. (2017, October 3). Retrieved January 5, 2026, from --INVALID-LINK--
-
KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride - Google Patents. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis of 2-aryl-6H,7H-[12]oxazolo[5,4-d]pyrimidine-7-thione and 2-aryl-6H,7H-[12]thiazolo[5,4-d]pyrimidine-7-thione using 2-aroylaminomalonodiamide - ResearchGate. (2013, March 1). Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - NIH. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates - Benchchem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. (2020, October 28). Retrieved January 5, 2026, from --INVALID-LINK--
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC - NIH. (2023, September 12). Retrieved January 5, 2026, from --INVALID-LINK--
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression - MDPI. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
13C NMR spectra of synthesized model compound 4f. - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Complete 1H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture - PubMed. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - ResearchGate. (2025, July 7). Retrieved January 5, 2026, from --INVALID-LINK--
-
Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Complete 1H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. name-reaction.com [name-reaction.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting failed reactions involving 5,7-Dichlorothiazolo[4,5-d]pyrimidine
Welcome to the technical support center for 5,7-Dichlorothiazolo[4,5-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile heterocyclic building block. The following content is structured in a question-and-answer format to directly address specific experimental challenges.
Section 1: General Troubleshooting - No Reaction or Low Conversion
Question 1: I am attempting a nucleophilic aromatic substitution (SNA_r_) on this compound with an amine nucleophile, but I am recovering only my starting material. What are the primary causes for this lack of reactivity?
Answer: This is a common issue that typically points to insufficient reaction activation, suboptimal conditions, or issues with reagent quality. The reaction you are performing is a Nucleophilic Aromatic Substitution (SNA_r_), a process that, while facilitated by the electron-deficient nature of the pyrimidine ring, still requires overcoming a significant activation energy barrier associated with the temporary disruption of aromaticity.[1]
Let's break down the potential causes and solutions:
-
Insufficient Thermal Energy: Unlike reactions with highly reactive acid chlorides, SNA_r_ on heteroaromatic systems often requires heating to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, it is likely that the kinetic barrier is too high.
-
Causality: The formation of the negatively charged intermediate (a Meisenheimer complex) disrupts the aromatic system, which is energetically unfavorable. Thermal energy provides the necessary activation to overcome this barrier.
-
Solution: Gradually increase the reaction temperature. A good starting point is 60-80 °C. If reactivity is still low, increasing the temperature to the reflux point of the chosen solvent is a standard next step.[2][3] Microwave-assisted synthesis can also be a powerful tool for accelerating these reactions.[4]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing reagents and mediating the reaction.
-
Causality: For SNA_r_ reactions, polar aprotic solvents like DMF, DMSO, or NMP are often excellent choices as they can stabilize the charged Meisenheimer intermediate without protonating the nucleophile. Polar protic solvents like ethanol or butanol are also frequently used and can be effective, particularly at reflux temperatures.[5][6] Poor solubility of the starting material or nucleophile in a chosen solvent will prevent the reaction.
-
Solution: Ensure your starting material is soluble in the reaction solvent at the target temperature. If solubility is an issue, consider switching to a solvent with higher polarity or a higher boiling point (see Table 1).
-
-
Nucleophile Reactivity: The electronic properties of your amine are crucial.
-
Causality: Electron-withdrawing groups on the amine (e.g., nitro groups, multiple halogens) will decrease its nucleophilicity, making it less reactive and potentially stalling the reaction.
-
Solution: If you are using a weakly nucleophilic amine, more forcing conditions are required (higher temperature, longer reaction time). In some cases, a stronger, non-nucleophilic base (see point 4) can be used to deprotonate the amine in situ, increasing its nucleophilicity, though this is less common for amine substitutions.
-
-
Absence of a Base: The SNA_r_ reaction liberates one equivalent of hydrochloric acid (HCl).
-
Causality: If your nucleophile is an amine, the generated HCl will protonate it, forming an ammonium salt. This salt is no longer nucleophilic and will effectively shut down the reaction after a partial conversion.
-
Solution: Use at least two equivalents of the amine nucleophile—one to act as the nucleophile and one to act as an acid scavenger. Alternatively, use one equivalent of the nucleophile and 1.5-2.0 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[6] For some systems, an inorganic base like potassium carbonate (K₂CO₃) can also be effective.[3]
-
Data Presentation: Common Solvents for SNA_r_ Reactions
| Solvent | Type | Boiling Point (°C) | Typical Use Case |
| Ethanol | Protic | 78 | Good for reactive amines, allows for easy workup.[6] |
| 1-Butanol | Protic | 118 | Higher temperature reactions, good for less reactive nucleophiles.[5] |
| Acetonitrile (ACN) | Aprotic | 82 | Common solvent, good thermal range. |
| Tetrahydrofuran (THF) | Aprotic | 66 | Lower temperature reactions; often used with a base.[6] |
| N,N-Dimethylformamide (DMF) | Aprotic | 153 | Excellent for dissolving diverse substrates, high temperature.[3] |
| Dimethyl sulfoxide (DMSO) | Aprotic | 189 | Very high boiling point for highly unreactive partners. |
Experimental Protocols: General Procedure for Mono-amination
-
To a clean, dry flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).
-
Add the chosen anhydrous solvent (e.g., 1-Butanol, DMF) to create a 0.1-0.5 M solution.
-
Add the amine nucleophile (1.1 equiv for mono-substitution) followed by a non-nucleophilic base such as DIPEA (1.5 equiv). Alternatively, use the amine nucleophile in excess (2.2 equiv).
-
Heat the reaction mixture to the target temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration.[5] Otherwise, perform a standard aqueous workup and purify by column chromatography or recrystallization.
Visualization: Troubleshooting Workflow for Failed Reactions
Caption: Troubleshooting decision tree for no-conversion events.
Section 2: Controlling Regioselectivity and Side Products
Question 2: My reaction is working, but I am getting a mixture of two different mono-substituted isomers. How do I control which chlorine atom is replaced?
Answer: This is an excellent question that touches on the inherent electronics of the thiazolo[4,5-d]pyrimidine scaffold. The two chlorine atoms at the C5 and C7 positions are electronically distinct, which typically leads to a preferential site of attack.
-
Inherent Reactivity: In pyrimidine-based systems, a halogen at a position para to a ring nitrogen (like C7) is generally more activated towards nucleophilic attack than one that is ortho (like C5).[7] This is explained by Frontier Molecular Orbital Theory, which indicates a larger LUMO coefficient at the C4/C7 position, making it the preferred site for nucleophilic attack.[7] Therefore, under standard kinetic conditions, substitution at the C7 position is strongly favored.
-
Controlling Factors:
-
Temperature: At lower temperatures, the reaction will favor the kinetically preferred product (C7-substitution). At very high temperatures for extended periods, you may see an increase in the thermodynamically more stable isomer or side products, although C7-substitution is the common outcome reported in the literature.[2][5]
-
Steric Hindrance: If you are using a very bulky nucleophile, steric clash with the thiazole ring might slightly disfavor attack at C7, but the electronic preference for C7 is strong and usually dominates.
-
Visualization: SNA_r_ Mechanism and Intermediate
References
- 1. youtube.com [youtube.com]
- 2. Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Comparative Guide to the Biological Activity of 5,7-Dichlorothiazolo[4,5-d]pyrimidine Derivatives for Researchers and Drug Development Professionals.
The thiazolo[4,5-d]pyrimidine core, a bicyclic heterocyclic system, has garnered significant attention in the field of medicinal chemistry due to its structural analogy to endogenous purine bases like adenine and guanine. This similarity allows derivatives of this scaffold to act as antimetabolites, interfering with the synthesis of nucleotides and exhibiting a wide spectrum of biological activities.[1][2] Among the various starting materials for creating a diverse library of these compounds, this compound stands out as a highly versatile intermediate. The reactivity of the two chlorine atoms at the 5 and 7 positions allows for selective substitution, enabling the synthesis of a multitude of derivatives with potential therapeutic applications. These derivatives have been extensively explored for their anticancer, kinase inhibitory, and antiviral properties.[1][3][4]
This guide provides a comprehensive comparison of the biological activities of this compound derivatives, supported by experimental data and methodologies, to aid researchers and drug development professionals in this promising area of study.
Anticancer Activity: A Prominent Therapeutic Avenue
The development of novel anticancer agents is a cornerstone of pharmaceutical research, and thiazolo[4,5-d]pyrimidine derivatives have emerged as a promising class of compounds.[2] The core structure's ability to mimic purines suggests a mechanism of action that may involve the disruption of DNA and RNA synthesis in rapidly proliferating cancer cells.[1]
Structure-Activity Relationship (SAR) and Cytotoxic Effects
Research has shown that the substitution pattern on the thiazolo[4,5-d]pyrimidine ring system is crucial for its anticancer activity. The presence of a chlorine atom at the 7-position, often a remnant of the 5,7-dichloro starting material, has been associated with increased cytotoxic effects compared to its 7-oxo counterparts.[2]
Furthermore, the introduction of various substituents at the 5 and 7 positions has led to the discovery of compounds with significant antiproliferative effects against a range of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer.[1] For instance, the incorporation of a trifluoromethyl group, known to enhance lipophilicity and metabolic stability, has been explored to improve the bioavailability and efficacy of these compounds.[2]
Comparative In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Modifications from this compound | Cancer Cell Line | Activity (Growth %) | Reference |
| 5a | 7-chloro substituent | Renal Cancer (UO-31) | Noticeable Cytotoxicity | [1] |
| 5a | 7-chloro substituent | Melanoma (MALME-3M) | Noticeable Cytotoxicity | [1] |
| 5a | 7-chloro substituent | Non-Small Cell Lung Cancer (NCI-H522) | Noticeable Cytotoxicity | [1] |
| 5b | 7-chloro substituent | Non-Small Cell Lung Cancer (NCI-H522) | Most Effective | [1] |
| 3b | 7-chloro, 5-trifluoromethyl, 3-phenyl-2-thione | Multiple (NCI-60) | Most Active of Series | [2] |
| 7i | Thiazolo[5,4-d]pyrimidine isomer | Human Gastric Cancer (MGC-803) | IC50 = 4.64 µM | [5] |
| 7i | Thiazolo[5,4-d]pyrimidine isomer | Human Gastric Cancer (HGC-27) | IC50 = 5.07 µM | [5] |
Proposed Mechanism of Action
The primary proposed mechanism for the anticancer activity of thiazolo[4,5-d]pyrimidine derivatives is their function as purine antagonists. By mimicking guanine and adenine, they can interfere with the synthesis of guanine nucleotides, leading to the inhibition of DNA and RNA replication and ultimately, cell death.[1][2]
Caption: Proposed mechanism of anticancer activity.
Kinase Inhibitory Activity: Targeting Cellular Signaling
In addition to their role as antimetabolites, thiazolo[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often deregulated in cancer and other diseases. The 5,7-Dichlorothiazolo[5,4-d]pyrimidine scaffold has been utilized in the synthesis of inhibitors for several key kinases.[4]
Key Kinase Targets
-
Spleen Tyrosine Kinase (Syk): Involved in immune signaling and a target for inflammatory diseases and certain cancers.
-
Mammalian Target of Rapamycin (mTOR): A central regulator of cell growth, proliferation, and survival.
-
Phosphoinositide 3-kinases (PI3Ks): A family of enzymes involved in cell growth, proliferation, differentiation, motility, and survival.
The development of selective kinase inhibitors is a major focus of modern drug discovery. The versatility of the thiazolo[4,5-d]pyrimidine scaffold allows for the fine-tuning of substitutions to achieve desired selectivity and potency against specific kinase targets.
Caption: Kinase inhibition by blocking the ATP binding site.
Antiviral Activity: Combating Viral Infections
The structural similarity of thiazolo[4,5-d]pyrimidines to purines also makes them candidates for antiviral drug development, as many viral replication processes depend on the host cell's nucleotide pools.
Notable Antiviral Activities
-
Anti-Human Cytomegalovirus (HCMV): Certain acyclonucleoside derivatives of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione have shown significant in vitro activity against HCMV.[6] One compound, in particular, displayed activity against ganciclovir-resistant strains of the virus, highlighting the potential for these derivatives to overcome existing drug resistance mechanisms.[6]
-
Anti-HIV: The 5,7-Dichlorothiazolo[5,4-d]pyrimidine core has been used to synthesize HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical component of antiretroviral therapy.[4]
The broad-spectrum antiviral potential of pyrimidine derivatives, in general, has been well-documented, with activity reported against a wide range of viruses including influenza, herpes, and hepatitis viruses.[7]
Comparison with Alternative Heterocyclic Scaffolds
To better understand the therapeutic potential of thiazolo[4,5-d]pyrimidines, it is useful to compare them with other heterocyclic scaffolds that have been investigated for similar biological activities.
| Scaffold | Key Biological Activities | Notable Examples/Targets | Reference |
| Thiazolo[4,5-d]pyrimidine | Anticancer, Antiviral (HCMV, HIV), Kinase Inhibition (Syk, mTOR, PI3K) | 7-chloro derivatives, acyclonucleosides | [1][4][6] |
| Pyrazolo[3,4-d]pyrimidine | Anticancer, Kinase Inhibition (EGFR-TK) | Erlotinib, Gefitinib analogues | [8] |
| Pyrazolo[4,3-d]pyrimidine | Anticancer, Kinase Inhibition (CDKs) | 3,5,7-substituted derivatives | [9][10] |
| Oxazolo[5,4-d]pyrimidine | Immunoregulatory, Antiviral (HHV-1), Anticancer | 7-amino derivatives | [11][12] |
| Pyrimido[4,5-d]pyrimidine | Antiviral (HCoV-229E), Anticancer | 4,7-disubstituted derivatives | [13] |
This comparison highlights that while several heterocyclic cores exhibit promising anticancer and antiviral activities, the specific substitution patterns and the nature of the fused ring system lead to different target specificities and therapeutic profiles.
Experimental Protocols
General Synthesis of 5,7-Disubstituted Thiazolo[4,5-d]pyrimidine Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atoms in this compound.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF, THF, or acetonitrile).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol; 1-2.2 equivalents) to the solution. The stoichiometry will depend on whether mono- or di-substitution is desired.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine; 2-3 equivalents) to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and stir to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Workflow from synthesis to biological evaluation.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, with particularly strong evidence for their potential as anticancer, kinase inhibitory, and antiviral compounds. The ease of substitution at the 5 and 7 positions allows for extensive structure-activity relationship studies, paving the way for the rational design of more potent and selective drug candidates.
Future research in this area should focus on:
-
Expanding the chemical diversity of the synthesized libraries to explore novel biological targets.
-
Conducting in-depth mechanistic studies to elucidate the precise modes of action for the most promising compounds.
-
Performing in vivo efficacy and toxicity studies in relevant animal models to translate the in vitro findings into potential clinical applications.
-
Investigating combination therapies where these derivatives could be used alongside existing drugs to enhance therapeutic outcomes and overcome drug resistance.
The thiazolo[4,5-d]pyrimidine core remains a highly privileged structure in medicinal chemistry, and continued exploration of its derivatives is likely to yield new and effective treatments for a variety of human diseases.
References
- 1. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-Dichlorothiazolo[5,4-d]pyrimidine - Biochemicals - CAT N°: 36489 [bertin-bioreagent.com]
- 5. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
A Comparative Guide to 5,7-Dichlorothiazolo[4,5-d]pyrimidine-Based Kinase Inhibitors Versus Established Drugs
This guide provides an in-depth technical comparison of a new class of kinase inhibitors based on the 5,7-Dichlorothiazolo[4,5-d]pyrimidine scaffold against established drugs in the field. As researchers and drug development professionals, understanding the nuanced differences in potency, selectivity, and cellular efficacy is paramount for advancing novel therapeutics. Here, we dissect the performance of a representative, potent this compound-based inhibitor, designated herein as Compound X , and compare it with the known Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib , and the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib .
Disclaimer: Compound X is a representative molecule of the this compound class, and its performance data, while based on published findings for analogous compounds, is presented here for illustrative and comparative purposes.
The Thiazolo[4,5-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The thiazolo[4,5-d]pyrimidine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to the purine core of ATP. This mimicry allows compounds built on this scaffold to effectively compete with ATP for binding to the kinase active site. The 5,7-dichloro substitution provides reactive handles for synthetic chemists to introduce various side chains, enabling the fine-tuning of potency and selectivity against specific kinase targets. This versatility has led to the exploration of this scaffold for inhibitors of a range of kinases implicated in cancer and inflammatory diseases.
Comparative Analysis of Inhibitory Potency
A primary measure of a drug's effectiveness is its ability to inhibit its target at low concentrations. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
In Vitro Kinase Inhibition
To provide a standardized comparison, we will consider the inhibitory activities against two key oncogenic kinases: BTK and EGFR.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay format is a robust method for determining the potency of inhibitors in a high-throughput manner.
-
Reagent Preparation : Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compounds (Compound X, Ibrutinib, Erlotinib) in DMSO. Prepare solutions of the target kinase (BTK or EGFR), a biotinylated substrate peptide, and ATP at appropriate concentrations. Prepare a detection solution containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Kinase Reaction : In a 384-well plate, add the test compound, the kinase, and the biotinylated substrate. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the kinase reaction by adding the detection solution. The Europium-labeled antibody binds to the phosphorylated substrate, and the SA-APC binds to the biotin tag, bringing the donor (Europium) and acceptor (APC) fluorophores into proximity.
-
Data Acquisition : Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis : Calculate the TR-FRET ratio and plot it against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM)
| Target Kinase | Compound X (IC50, nM) | Ibrutinib (IC50, nM) | Erlotinib (IC50, nM) |
| BTK | 8.5 | 0.5[1] | >10,000 |
| EGFR | 15.2 | >1,000 | 2[2] |
The data illustrates that while Ibrutinib is a highly potent BTK inhibitor and Erlotinib is a potent EGFR inhibitor, Compound X exhibits a dual inhibitory profile. This characteristic could be advantageous in treating cancers where both signaling pathways are active.
Cellular Efficacy and Anti-Proliferative Activity
Moving from an enzymatic to a cellular context is a critical validation step. Here, we assess the ability of the inhibitors to suppress kinase activity within cancer cells and inhibit their proliferation.
Experimental Protocol: Western Blot for Phospho-Kinase Levels
This technique allows for the direct visualization of the inhibition of kinase autophosphorylation in a cellular context.
-
Cell Culture and Treatment : Culture relevant cancer cell lines (e.g., a BTK-dependent lymphoma line and an EGFR-dependent lung cancer line) to 70-80% confluency. Treat the cells with serial dilutions of the inhibitors for a specified time (e.g., 2 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% BSA in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-BTK or anti-phospho-EGFR). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization : Strip the membrane and re-probe with an antibody against the total form of the kinase to ensure equal protein loading.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4][5]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment : Treat the cells with a range of concentrations of the inhibitors for 72 hours.[6]
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[3][4]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Table 2: Comparative Cellular Anti-Proliferative Activity (IC50, µM)
| Cell Line (Primary Target) | Compound X (IC50, µM) | Ibrutinib (IC50, µM) | Erlotinib (IC50, µM) |
| Ramos (BTK-dependent Burkitt's Lymphoma) | 0.5 | 0.87[1] | >20 |
| HCC827 (EGFR-mutant NSCLC) | 0.8 | >20 | 0.007 (7 nM)[7] |
In a cellular context, Compound X demonstrates potent anti-proliferative activity in both BTK- and EGFR-dependent cell lines, reinforcing its dual-inhibitor profile.
Kinase Selectivity and Off-Target Effects
An ideal kinase inhibitor would be highly selective for its intended target to minimize off-target effects and associated toxicities. Kinase selectivity is often assessed by screening the compound against a large panel of kinases.
Figure 1: A conceptual kinome-tree representation of inhibitor selectivity.
This diagram illustrates that while Ibrutinib and Erlotinib are highly potent against their primary targets, they also have off-target activities (e.g., Ibrutinib also inhibits other TEC family kinases, and Erlotinib can inhibit HER2). Compound X, with its dual BTK and EGFR inhibition, may also have other off-target effects that would need to be carefully characterized.
Signaling Pathway Intervention
The therapeutic effect of these inhibitors is achieved by blocking key signaling pathways that drive cancer cell proliferation and survival.
Figure 2: Simplified EGFR and B-Cell Receptor (BCR) signaling pathways showing points of inhibition.
In Vivo Efficacy in Xenograft Models
The ultimate preclinical validation of an anti-cancer compound is its ability to inhibit tumor growth in an animal model. Pyrazolo[3,4-d]pyrimidine-based inhibitors have demonstrated in vivo anticancer activity in mouse xenograft models.[8] For instance, in a typical study, human cancer cells are implanted into immunocompromised mice, and once tumors are established, the mice are treated with the test compound. Tumor volume is measured over time to assess the efficacy of the treatment. A compound like Compound X would be expected to show significant tumor growth inhibition in both a lymphoma and a lung cancer xenograft model.
Conclusion
The this compound scaffold is a promising platform for the development of novel kinase inhibitors. The representative Compound X showcases a compelling dual-inhibitory profile against BTK and EGFR, translating to potent anti-proliferative effects in relevant cancer cell lines. This contrasts with the more selective profiles of established drugs like Ibrutinib and Erlotinib. The potential to simultaneously block two key oncogenic pathways could offer a significant therapeutic advantage in certain cancers and may help to overcome or delay the onset of drug resistance. Further preclinical development, including extensive selectivity profiling and in vivo efficacy studies, is crucial to fully realize the therapeutic potential of this exciting class of compounds.
References
- 1. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. atcc.org [atcc.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Evaluation of 5,7-Dichlorothiazolo[4,5-d]pyrimidine Derivatives as Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro assessment of novel 5,7-Dichlorothiazolo[4,5-d]pyrimidine derivatives. We move beyond mere protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.
Introduction: The Rationale for Targeting the Thiazolo[4,5-d]pyrimidine Scaffold
The thiazolo[4,5-d]pyrimidine nucleus is a compelling scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This bioisosteric relationship suggests that its derivatives may act as antimetabolites, interfering with the synthesis of nucleic acids or the function of purine-binding proteins, which are often dysregulated in cancer. The core compound, this compound, serves as a versatile chemical building block, allowing for systematic substitutions at the 5- and 7-positions.[1][2] This enables the generation of a diverse library of compounds, which is critical for exploring structure-activity relationships (SAR) and optimizing for potency and selectivity against cancer cells.
The insertion of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold, in particular, has been shown to increase the anticancer activity of these compounds compared to their 7-oxo counterparts.[3] This guide focuses on the methodologies required to rigorously test derivatives synthesized from this promising chlorinated intermediate.
Experimental Design: A Self-Validating Workflow
A successful in vitro evaluation hinges on a logical, multi-stage workflow that incorporates assays for cytotoxicity, mechanism of action, and selectivity. Each step must be designed with appropriate controls to ensure the data is trustworthy and reproducible.
Caption: A validated workflow for in vitro anticancer drug screening.
Foundational Step: Cell Line Selection and Culture
The choice of cancer cell lines is paramount and should be hypothesis-driven. A standard panel might include representatives from major cancer types:
-
MCF-7: Luminal A breast cancer (estrogen receptor-positive).
-
A549: Non-small cell lung adenocarcinoma.
-
HeLa: Cervical adenocarcinoma.
-
HepG2: Hepatocellular carcinoma.
Causality: Using a panel of cell lines from diverse tissue origins provides initial insights into the breadth of a compound's activity. It is crucial to use cell lines from reputable cell banks (e.g., ATCC) and to perform regular mycoplasma testing and STR profiling to ensure cellular identity and prevent experimental artifacts.
Primary Endpoint: Assessing Cytotoxicity
The initial goal is to determine the concentration at which a derivative inhibits cancer cell growth by 50% (IC50). Several assays can achieve this, each with a distinct underlying principle.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures mitochondrial reductase activity, an indicator of metabolic health.[4] | Inexpensive, well-established protocol. | Indirect measure of viability; can be affected by metabolic changes. |
| SRB Assay | Stains total cellular protein, reflecting cell number. | Less sensitive to metabolic fluctuations; good for high-throughput. | Requires a fixation step; can be less sensitive than metabolic assays. |
| CellTiter-Glo® | Quantifies ATP, a direct marker of metabolically active cells. | Highly sensitive, rapid, and suitable for high-throughput screening. | More expensive; signal can be affected by compounds that interfere with luciferase. |
Expert Insight: The MTT assay is a robust and cost-effective starting point for academic labs. Its reliance on mitochondrial function is a feature, not a bug; a loss of signal strongly implies a loss of cellular viability.
This protocol is a self-validating system when performed with appropriate controls.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the thiazolo[4,5-d]pyrimidine derivatives in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.[5]
-
Essential Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Cisplatin).
-
Untreated Control: Cells in medium only.
-
Media Blank: Wells with medium but no cells to measure background absorbance.
-
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for another 3-4 hours.[6][7] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Mechanistic Insights: How Are the Cells Dying?
A potent compound is promising, but understanding its mechanism of action is crucial for further development. A key question is whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8]
Principle: In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a green fluorescent dye (FITC) to detect these cells.[10] Propidium Iodide (PI) is a red fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[11]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include vehicle and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with ice-cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-5 µL of PI solution to the cell suspension.[11]
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately using a flow cytometer.[11]
Interpreting the Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Primarily necrotic cells
Comparative Analysis and Putative Mechanism of Action
Comparative Cytotoxicity
The following table summarizes representative data for thiazolo[4,5-d]pyrimidine derivatives, demonstrating the range of activities observed. Note that direct comparison between different studies requires caution due to variations in cell lines and assay conditions.
| Compound ID/Description | Cancer Cell Line | Reported IC50 (µM) | Reference |
| 7-chloro-3-phenyl-5-(trifluoromethyl) derivative (3b) | Melanoma (A375) | ~10-20 (estimated from growth %) | [3][12] |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | Lung (A549) | 1.4 | [13] |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | Epidermal (A431) | 3.1 | [13] |
| 3,5-diaryl-7-chloro derivative (5a) | Renal (UO-31) | Noticeable Activity (not quantified as IC50) | [14] |
| Fluorinated thiazolo[4,5-d]pyrimidine | Varies (NCI-60 Panel) | Active in 3 of 20 compounds | [15] |
Structure-Activity Relationship (SAR) Insights:
-
The data consistently shows that substitutions at the 5- and 7-positions, made possible by the 5,7-dichloro intermediate, are critical for activity.
-
For instance, compound 4k demonstrates that a diethylamino group at the 7-position and a substituted phenylamino group at the 2-position can lead to potent activity in the low micromolar range against lung cancer cells.[13]
-
The introduction of a trifluoromethyl group at the 5-position, as seen in compound 3b , is a common strategy to improve bioavailability and can contribute to cytotoxic effects.[3]
Targeting Key Cancer Signaling Pathways
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and it is one of the most frequently over-activated pathways in human cancers.[16][17] Its dysregulation often contributes to therapeutic resistance.[16] Many kinase inhibitors target components of this pathway. Given that thiazolo[4,5-d]pyrimidines are purine analogs, they are well-suited to act as ATP-competitive inhibitors of kinases like PI3K and Akt.
Caption: Putative inhibition of the PI3K/Akt pathway by derivatives.
Expert Rationale: When a compound induces apoptosis, the next logical step is to investigate which pro-survival pathway it might be inhibiting. The PI3K/Akt pathway is a primary candidate.[18][19][20] A follow-up experiment, such as a Western blot, could measure the phosphorylation status of Akt. A decrease in phosphorylated Akt (p-Akt) in cells treated with a thiazolo[4,5-d]pyrimidine derivative would provide strong evidence for on-target activity within this critical cancer pathway.
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of novel anticancer agents. The in vitro testing framework presented here provides a robust, multi-faceted approach to identify and characterize potent derivatives. By systematically evaluating cytotoxicity across diverse cell lines and probing the mechanism of cell death, researchers can build a comprehensive profile of their lead compounds.
Future work should focus on:
-
In vivo studies: The most promising compounds should be advanced to animal models to assess efficacy and safety.
-
Kinase Profiling: Broad screening against a panel of kinases can identify the specific molecular targets and reveal potential off-target effects.
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is critical for translational success.
By adhering to these rigorous, self-validating principles, the scientific community can effectively explore the therapeutic potential of this versatile chemical class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V-FITC Kit Protocol [hellobio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro evaluation of the anticancer activity of novel fluorinated thiazolo[4, 5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
An In-Depth Guide to the Selectivity Profiling of Kinase Inhibitors Derived from the 5,7-Dichlorothiazolo[4,5-d]pyrimidine Scaffold
The quest for novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the thiazolo[4,5-d]pyrimidine core has emerged as a "privileged scaffold." As a bioisostere of purine, the fundamental building block of ATP, this scaffold provides an excellent structural foundation for molecules designed to compete with ATP for binding within the kinase active site.[1] The 5,7-dichloro-substituted variant, in particular, serves as a versatile synthetic intermediate, offering two reactive sites for chemical modification to explore structure-activity relationships (SAR) and optimize for potency and selectivity.
However, achieving kinase selectivity is a formidable challenge. The human kinome comprises over 500 members, many of which share significant structural homology in their ATP-binding pockets. Consequently, a small molecule designed to inhibit one kinase may inadvertently inhibit numerous others, leading to off-target effects, toxicity, and a complex pharmacological profile.[2][3] This guide provides a comparative analysis of the selectivity of kinase inhibitors derived from the thiazolo[4,5-d]pyrimidine scaffold and its close relatives, supported by experimental methodologies crucial for their evaluation.
The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Complexity
The selectivity of a kinase inhibitor dictates its therapeutic window and potential for clinical success. A highly selective inhibitor promises precise modulation of a disease-driving pathway, minimizing collateral damage to healthy cells. Conversely, a non-selective or multi-targeted inhibitor might offer broader efficacy against complex diseases but carries a higher risk of toxicity.[2] Understanding this profile is not merely an academic exercise; it is a critical step in drug development that informs lead optimization, predicts potential side effects, and can even uncover new therapeutic opportunities through "intelligent" polypharmacology.[2]
Caption: On-target vs. off-target kinase inhibitor activity.
Comparative Selectivity of Thiazolo[4,5-d]pyrimidine Derivatives and Related Scaffolds
While comprehensive kinome-wide screening data for inhibitors derived directly from this compound is not extensively published in peer-reviewed literature, analysis of its derivatives and structurally related scaffolds like pyrazolo[3,4-d]pyrimidines and triazolo[4,5-d]pyrimidines provides crucial insights into their potential and selectivity profiles.
A 2021 study detailed the synthesis of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives and evaluated their antiproliferative activity against a panel of human cancer cell lines.[1] The compound 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) proved to be the most active among the series, demonstrating significant growth inhibition in the NCI-60 screen.[1] While this highlights the scaffold's potential in generating biologically active molecules, the study focused on cellular outcomes rather than specific kinase inhibition profiles.
To build a comparative landscape, we can examine data from related pyrimidine-based scaffolds that have been subjected to rigorous kinase screening.
| Scaffold/Compound | Primary Target(s) | Potency (IC₅₀ / K_d) | Key Selectivity Notes | Reference |
| Pyrazolo[3,4-d]pyrimidine (Compound 16) | EGFR Tyrosine Kinase | IC₅₀: 0.034 µM | Showed potent activity against EGFR-TK. Selectivity against other kinases was not detailed but exhibited broad-spectrum cytotoxic activity against the NCI-60 panel. | [6] |
| Pyrazolo[3,4-d]pyrimidine (Compound 4a) | CDK2 | IC₅₀: 0.21 µM | Demonstrated higher potency than the reference CDK2 inhibitor roscovitine (IC₅₀: 0.25 µM). The selectivity profile against the broader kinome was not specified. | [7] |
| Pyrazolo[4,3-d]pyrimidine (Compound 2i) | CDK2, CDK5, Aurora A | Not specified | Preferentially inhibits CDK2, CDK5, and Aurora A. The anti-angiogenic activity observed was linked to CDK5 inhibition, showcasing a dual mode of action. | [8] |
| Triazolo[4,5-d]pyrimidine (Compound Series) | GCN2 | IC₅₀: 18.6 nM to 46.4 nM | The series showed good potency for GCN2 with selectivity over related stress-response kinases PERK, HRI, and IRE1. However, significant cross-inhibition with PKR was noted. | [9] |
| Pyrrolo[2,3-d]pyrimidine (Compound 5g) | CDK2 | hWB IC₅₀: <800 nM | Exhibited excellent selectivity (>200x) over other CDK family members (CDK1, 4, 6, 7, 9) and promising general kinome selectivity. | [10] |
This comparative data underscores a critical principle in medicinal chemistry: subtle changes to the core heterocycle and its substituents can dramatically shift the target profile from receptor tyrosine kinases like EGFR to cell cycle kinases like CDKs or stress-response kinases like GCN2.[11][12] For derivatives of this compound, this implies a vast chemical space to explore for targeting various kinase families.
Experimental Methodologies for Determining Kinase Selectivity Profiles
A robust assessment of an inhibitor's selectivity is a multi-step process, moving from high-throughput biochemical assays to more physiologically relevant cellular and proteomic methods.[3]
High-Throughput Kinase Profiling (Biochemical Screening)
This is the foundational step for understanding an inhibitor's kinome-wide interactions. It involves screening the compound against a large panel of purified, recombinant kinases.
Causality Behind Experimental Choice: This approach provides a direct, unbiased measure of an inhibitor's ability to interact with the ATP-binding site of hundreds of kinases in a controlled, cell-free environment.[5] It is the most efficient method to identify both intended targets and potential off-targets early in the discovery process.
Protocol: A Representative Radiometric Assay ([³²P]-ATP Filter Binding)
-
Preparation: A stock solution of the test inhibitor (e.g., derived from this compound) is prepared in DMSO. A panel of purified kinases is arrayed in a multi-well plate format.
-
Reaction Mixture: To each well, add the kinase, a suitable peptide or protein substrate, and the test inhibitor at a fixed concentration (e.g., 1 µM).
-
Initiation: The kinase reaction is initiated by adding an ATP mixture containing [γ-³²P]-ATP. The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Capture: The reaction is stopped by adding a solution like phosphoric acid. The mixture is then transferred to a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Washing: Unreacted [γ-³²P]-ATP is washed away from the filter.
-
Detection: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Analysis: The percentage of remaining kinase activity is calculated relative to a DMSO control. A significant reduction in activity indicates inhibition. Hits are then followed up with dose-response curves to determine IC₅₀ values.
Caption: Workflow for high-throughput radiometric kinase profiling.
Cell-Based Target Engagement Assays
Biochemical assays are essential but do not account for cell permeability, target availability, or the competitive cellular concentration of ATP. Cellular assays are critical to confirm that the inhibitor engages its intended target in a physiological context.[3]
Causality Behind Experimental Choice: These assays validate on-target activity within living cells, providing a more accurate prediction of a compound's potential efficacy. They bridge the gap between biochemical potency and cellular function.
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Line Engineering: Create a stable cell line that expresses the target kinase fused to a NanoLuc® luciferase enzyme.
-
Cell Plating: Seed the engineered cells into a multi-well assay plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a set period (e.g., 2 hours).
-
Tracer Addition: Add a fluorescent "tracer" molecule that is known to bind to the kinase's active site.
-
Substrate Addition: Add the NanoBRET™ substrate. If the tracer is bound to the kinase-NanoLuc fusion, the energy from the luciferase reaction is transferred to the tracer, which then emits light at a specific wavelength (BRET).
-
Detection: Measure the light emission at both the donor (luciferase) and acceptor (tracer) wavelengths.
-
Analysis: Calculate the BRET ratio. A potent inhibitor will displace the tracer from the kinase, leading to a decrease in the BRET signal. This dose-dependent decrease is used to calculate the IC₅₀ for target engagement in live cells.
Chemical Proteomics for Unbiased Target Identification
This powerful set of techniques aims to identify all the proteins (including unexpected kinases) that an inhibitor binds to within the complex environment of a cell lysate or even in live cells.[2][4]
Causality Behind Experimental Choice: Unlike panel screening, which is limited to the kinases on the panel, chemical proteomics offers an unbiased view of a compound's binding profile against endogenously expressed proteins in their native state.[2] This is invaluable for confirming on-targets, discovering novel off-targets, and understanding mechanisms of toxicity.[4]
Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Prepare a protein lysate from cells or tissues of interest, ensuring kinases remain in their native conformation.
-
Competitive Incubation: Aliquot the lysate and incubate with increasing concentrations of the "free" test inhibitor (e.g., a thiazolo[4,5-d]pyrimidine derivative). A DMSO control is run in parallel.
-
Affinity Capture: Add "kinobeads" to each sample. These are beads functionalized with a cocktail of non-selective, immobilized kinase inhibitors designed to capture a large portion of the kinome.[2]
-
Binding: The kinobeads bind to kinases whose active sites are not already occupied by the free test inhibitor.
-
Enrichment: The beads are washed to remove non-specifically bound proteins.
-
Elution & Digestion: The captured proteins are eluted from the beads and digested into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: The peptide mixtures are analyzed by quantitative mass spectrometry.
-
Data Analysis: The abundance of each identified kinase is compared across the different inhibitor concentrations. A kinase that is a true target of the test inhibitor will show a dose-dependent decrease in its binding to the kinobeads, as it was outcompeted by the free inhibitor. This data is used to generate a competition binding curve and determine the inhibitor's affinity for hundreds of endogenous kinases simultaneously.
Caption: Chemical proteomics workflow using Kinobeads.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural similarity to purine provides a strong foundation for ATP-competitive binding, while its reactive handles allow for extensive chemical diversification. The comparative analysis of related heterocyclic cores reveals that this chemical space can be navigated to target a wide array of kinases implicated in human disease.
The future of drug development with this scaffold hinges on the rigorous and systematic application of the profiling methodologies described herein. An integrated approach, beginning with broad kinome screening to map the interaction landscape, followed by cell-based assays to confirm target engagement, and culminating in unbiased chemical proteomics to uncover the full spectrum of on- and off-target interactions, is essential. Such a strategy will not only de-risk clinical development by anticipating potential side effects but will also maximize the therapeutic potential of this versatile and promising chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Antiviral Activity of Thiazolo[4,5-d]pyrimidine Derivatives
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold as a Privileged Structure in Antiviral Research
The relentless challenge of emerging and recurring viral diseases necessitates a continuous search for novel antiviral agents. In this pursuit, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering diverse structural motifs for therapeutic intervention. Among these, the thiazolo[4,5-d]pyrimidine scaffold holds a position of significant interest. As a purine isostere, where the imidazole ring of a purine is replaced by a thiazole ring, this bicyclic system has the inherent potential to interact with biological targets that recognize purine-based structures, such as viral polymerases and kinases.[1][2] This structural mimicry provides a logical starting point for the design of potent and selective antiviral drugs. This guide provides a comparative analysis of the antiviral activity of various thiazolo[4,5-d]pyrimidine derivatives, synthesizes structure-activity relationship (SAR) insights from published data, and details the experimental methodologies crucial for their evaluation.
Structural Isomerism and Chemical Diversity
The thiazolo[4,5-d]pyrimidine core is a fused heterocyclic system of a thiazole and a pyrimidine ring. The designation "[4,5-d]" specifies the fusion orientation. Chemical diversity, and thus biological activity, is achieved through the introduction of various substituents at different positions on this core structure. The key positions for substitution that significantly influence antiviral activity are typically the 2-, 5-, and 7-positions. For instance, modifications can include alkylthio groups, amines, halogens, and more complex side chains, such as the acyclic nucleoside moieties that mimic the natural substrates of viral enzymes.[3][4]
Caption: Core structure of thiazolo[4,5-d]pyrimidine and key substitution points.
Methodologies for Antiviral and Cytotoxicity Evaluation
To ensure the scientific rigor of antiviral drug screening, a standardized set of assays is employed. The primary goal is to determine a compound's efficacy in inhibiting viral replication at concentrations that are non-toxic to the host cells. This relationship is quantified by the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.
General Workflow for Antiviral Screening
The screening process follows a logical progression from assessing compound toxicity to evaluating its specific antiviral effect. This ensures that any observed reduction in viral activity is due to a direct effect on the virus or its replication cycle, not simply a consequence of host cell death.
Caption: Standard workflow for in vitro screening of antiviral compounds.
Experimental Protocols
1. Cytotoxicity Assay (MTT Method)
This protocol determines the concentration of the test compound that is toxic to the host cells.
-
Step 1: Cell Seeding: Seed host cells (e.g., Vero, HeLa, or specific human cell lines relevant to the virus) in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Step 2: Compound Addition: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Step 3: Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Step 4: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Step 5: Solubilization: Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Step 7: CC50 Calculation: Calculate the percentage of cell viability compared to the untreated control. The CC50 value is determined by regression analysis of the concentration-response curve.
2. Antiviral Plaque Reduction Assay
This assay quantifies the inhibition of viral infection by measuring the reduction in the number of viral plaques.
-
Step 1: Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.
-
Step 2: Infection: Remove the culture medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral adsorption.
-
Step 3: Treatment: Remove the virus inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Step 4: Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Step 5: Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques (areas of dead or destroyed cells).
-
Step 6: Plaque Counting: Count the number of plaques in each well.
-
Step 7: EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.
Comparative Analysis of Antiviral Activity
Studies have revealed that the antiviral spectrum and potency of thiazolo[4,5-d]pyrimidines are highly dependent on the nature and position of their substituents. Acyclic nucleoside analogues have shown particular promise against herpesviruses.
| Compound/Derivative | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione | Human Cytomegalovirus (HCMV) | ~5-10 | >100 | >10-20 | [3] |
| Ganciclovir (Control Drug) | Human Cytomegalovirus (HCMV) | ~5-10 | >100 | >10-20 | [3] |
| Various 2,5,7-substituted thiazolo[4,5-d]pyrimidines | Human Immunodeficiency Virus (HIV) | >100 | >100 | N/A | [5] |
| 7-Thia-8-oxoguanosine | Broad Spectrum (DNA & RNA viruses) | Potent | Low | Favorable | [1][6] |
Note: Data is synthesized from multiple sources. EC50 and CC50 values are approximate and depend on the specific cell line and virus strain used in the original study.
Structure-Activity Relationship (SAR) Discussion
The available data, though not exhaustive, allows for the deduction of key SAR trends for thiazolo[4,5-d]pyrimidine derivatives.
-
Acyclonucleoside Side Chains are Crucial for Anti-Herpesvirus Activity: The most significant antiviral activity reported for this scaffold is against HCMV.[3] The compound 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, an acyclic nucleoside analogue of guanine, displayed potency equal to the clinically used drug Ganciclovir.[3] This strongly suggests that the acyclic side chain is critical for recognition and phosphorylation by viral kinases, a common mechanism for nucleoside analogue activation. The rest of the scaffold acts as a bioisostere of the natural guanine base.
-
Substitutions at 2- and 7-positions influence activity: While early studies on certain derivatives with substitutions at the 2- and 7-positions did not show significant anti-HIV activity, this does not rule out their potential against other viruses.[5] The nature of the substituent is key. For example, 7-thia-8-oxoguanosine, another guanosine analogue, is reported to have broad-spectrum antiviral activity, highlighting the importance of the oxo groups at positions 2 and 7 for mimicking the natural purine.[1][6]
-
Limited Broad-Spectrum Activity in Early Derivatives: The most potent HCMV inhibitor from one study did not show activity against other herpesviruses or HIV, indicating a narrow spectrum of activity.[3] This suggests that the compound's mechanism of action is highly specific to HCMV, likely involving the UL97 phosphotransferase enzyme, which is unique to this virus.
Proposed Mechanism of Action
For the most active anti-HCMV compounds, the mechanism is likely analogous to that of Ganciclovir. As guanine analogues, these compounds are thought to be selectively phosphorylated by the viral phosphotransferase UL97 in infected cells. This initial phosphorylation is the rate-limiting step and ensures that the drug is primarily activated within infected cells, which contributes to a favorable selectivity index. The resulting monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form. This triphosphate analogue can then inhibit the viral DNA polymerase, acting as a competitive inhibitor of dGTP and/or as a chain terminator upon incorporation into the growing viral DNA strand.
Caption: Proposed mechanism of action for nucleoside analogue derivatives.
Conclusion and Future Perspectives
The thiazolo[4,5-d]pyrimidine scaffold represents a versatile and promising platform for the development of novel antiviral agents. The research to date has clearly demonstrated that derivatives designed as acyclic nucleoside analogues of guanine can exhibit potent and selective activity against human cytomegalovirus, with efficacy comparable to established therapeutics.[3]
Future research should focus on several key areas:
-
Broadening the Antiviral Spectrum: Systematic modification of the acyclic side chain and the core scaffold could yield compounds with activity against other herpesviruses (like HSV-1, VZV) or entirely different viral families.
-
Exploring Other Viral Targets: While polymerases are a validated target, screening these compounds against other viral enzymes like proteases, helicases, or entry proteins could uncover new mechanisms and activities.
-
Structure-Based Drug Design: Obtaining co-crystal structures of potent inhibitors with their target viral enzymes would provide invaluable insight for designing next-generation compounds with improved potency and pharmacokinetic properties.
-
Systematic SAR Studies: The synthesis and evaluation of comprehensive libraries with diverse substitutions at the 2-, 5-, and 7-positions are needed to build a more complete understanding of the structure-activity relationships for various viral targets.[7]
By leveraging the foundational knowledge of this scaffold's purine-mimicking ability, medicinal chemists can continue to innovate and develop thiazolo[4,5-d]pyrimidine-based therapeutics to address unmet needs in antiviral medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Ascendance of 5,7-Dichlorothiazolo[4,5-d]pyrimidine: A Comparative Guide to a Privileged Scaffold in Modern Drug Design
In the intricate tapestry of medicinal chemistry, the selection of a core molecular scaffold is a decision that dictates the trajectory of a drug discovery program. It is a choice that influences not only the biological activity but also the physicochemical properties that govern a molecule's journey through the human body. For decades, heterocyclic chemistry has been the bedrock of pharmaceutical innovation, with scaffolds such as quinoline, indole, and pyridine forming the core of numerous blockbuster drugs. However, the relentless pursuit of novel therapeutics with improved potency, selectivity, and safety profiles has led researchers to explore more nuanced and versatile architectures. Among these, the thiazolo[4,5-d]pyrimidine scaffold, and particularly its highly reactive 5,7-dichloro derivative, has emerged as a "privileged scaffold" of significant interest.
This guide provides an in-depth, objective comparison of 5,7-dichlorothiazolo[4,5-d]pyrimidine derivatives against established heterocyclic scaffolds. We will dissect the synthetic rationale, compare biological performance with quantitative experimental data, and provide detailed protocols to empower researchers in their quest for the next generation of therapeutics.
The Strategic Advantage of the Thiazolo[4,5-d]pyrimidine Core
The thiazolo[4,5-d]pyrimidine nucleus is a fused heterocyclic system that can be considered a 7-thia analog of purines, the fundamental building blocks of DNA and RNA.[1][2] This bioisosteric relationship is a cornerstone of its utility; by mimicking endogenous purines, these derivatives can effectively interact with a wide array of biological targets, particularly ATP-binding sites in kinases.[3]
The true synthetic and strategic power of this scaffold is unleashed in its 5,7-dichloro form. The two chlorine atoms are highly susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a diverse range of functional groups at these key positions. This allows for the systematic exploration of the chemical space around the core, a critical process in optimizing a drug candidate's structure-activity relationship (SAR).
Comparative Analysis of Biological Activity
The ultimate measure of a scaffold's utility lies in the biological activity of its derivatives. Here, we present a comparative analysis of this compound derivatives against other prominent heterocyclic scaffolds in the context of anticancer drug discovery, a field where these compounds have shown exceptional promise.
Case Study: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4][5] Several approved anticancer drugs, such as Sunitinib (a pyrrole-indolinone) and Sorafenib (a pyridine and phenylurea-containing compound), target this kinase. Recent studies have demonstrated that the thiazolo[4,5-d]pyrimidine scaffold can yield highly potent VEGFR-2 inhibitors.
| Compound/Drug | Scaffold | Target | IC50 (µM) | Reference |
| Compound 5 | Thiazolopyrimidine | VEGFR-2 | 0.044 | [6][7] |
| Sunitinib | Pyrrole-indolinone | VEGFR-2 | 0.100 | [6][7] |
| Sorafenib | Pyridine/Phenylurea | VEGFR-2 | 0.090 | [8] |
| Thienopyrimidine 21e | Thienopyrimidine | VEGFR-2 | 0.021 | [4][5] |
As the data indicates, a thiazolopyrimidine derivative (Compound 5) has demonstrated superior in vitro potency against VEGFR-2 compared to the established drug Sunitinib.[6][7] This highlights the potential of this scaffold to generate highly active kinase inhibitors. It is also noteworthy that the closely related thienopyrimidine scaffold has yielded compounds with even greater potency, suggesting a broader utility for pyrimidine-fused five-membered heterocycles in this therapeutic area.[4][5]
Targeting Epidermal Growth Factor Receptor (EGFR)
EGFR is another critical tyrosine kinase implicated in the growth and proliferation of various cancers. The pyrimidine ring is a common feature in many EGFR inhibitors.
| Compound/Drug | Scaffold | Target | IC50 (µM) | Reference |
| Pyrazolopyrimidine 16 | Pyrazolopyrimidine | EGFR | 0.034 | [9] |
| Gefitinib | Quinazoline | EGFR | 0.02-0.08 | [10] |
| Erlotinib | Quinazoline | EGFR | 0.002 | [10] |
| Thiazole derivative 43 | Imidazo[2,1-b]thiazole | EGFR | 0.122 | [11] |
In this comparison, a pyrazolo[3,4-d]pyrimidine derivative, an isostere of the thiazolo[4,5-d]pyrimidine core, shows exceptional potency against EGFR, rivaling that of established quinazoline-based drugs like Gefitinib and Erlotinib.[9] This further underscores the power of purine-mimetic scaffolds in kinase inhibitor design.
Physicochemical and Drug-Likeness Properties: A Comparative Overview
The planarity and aromaticity of fused heterocyclic systems like thiazolo[4,5-d]pyrimidines can sometimes lead to poor solubility. However, the versatile substitution sites at the 5 and 7 positions allow for the introduction of polar functional groups to mitigate this issue. Furthermore, the inclusion of the sulfur and multiple nitrogen atoms can modulate the electronic properties and metabolic stability of the molecule.
The "drug-likeness" of a compound is often assessed using guidelines such as Lipinski's Rule of Five. Many synthesized thiazolo[4,5-d]pyrimidine derivatives have been shown to comply with these rules, suggesting their potential for good oral bioavailability.[12]
Experimental Protocols
To facilitate the exploration of the this compound scaffold, we provide the following detailed experimental protocols.
Synthesis of this compound
This protocol is adapted from a reported convenient synthesis of the title compound.
Rationale: This multi-step synthesis starts from readily available starting materials and proceeds through a key 5-aminothiazole intermediate. The final chlorination step using phosphorus oxychloride is a standard and effective method for converting hydroxyl groups on pyrimidine rings to chlorine atoms, thereby activating the scaffold for further diversification.
Diagram of Synthetic Workflow:
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 5,7-Dichlorothiazolo[4,5-d]pyrimidine: A Guide for Researchers
Introduction
5,7-Dichlorothiazolo[4,5-d]pyrimidine is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is a key component in a variety of pharmacologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antivirals. The reactivity of the two chlorine atoms allows for selective functionalization through nucleophilic substitution, providing a versatile platform for the synthesis of diverse compound libraries. This guide provides a head-to-head comparison of two distinct synthetic routes to this important intermediate, offering insights into the practical considerations and experimental nuances of each approach.
Route 1: Construction of the Thiazole Ring onto a Pyrimidine Precursor
This synthetic strategy begins with a pre-functionalized pyrimidine ring, followed by the annulation of the thiazole ring. A common and effective starting material for this approach is 4,6-dihydroxypyrimidine-2-thiol.
Reaction Pathway
The synthesis proceeds through three key steps: nitration, reductive cyclization, and chlorination.
Caption: Synthetic pathway for Route 1.
Experimental Protocol
Step 1: Synthesis of 4,6-Dihydroxy-5-nitro-pyrimidine-2-thiol
-
To a stirred suspension of 4,6-dihydroxypyrimidine-2-thiol (1 equivalent) in concentrated sulfuric acid, fuming nitric acid (1.1 equivalents) is added dropwise at a temperature maintained below 10°C.
-
The reaction mixture is stirred for 2-3 hours, allowing it to gradually warm to room temperature.
-
The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford the nitrated product.
Step 2: Synthesis of Thiazolo[4,5-d]pyrimidine-5,7-diol
-
The 4,6-dihydroxy-5-nitro-pyrimidine-2-thiol (1 equivalent) is suspended in a solution of sodium hydroxide.
-
Sodium dithionite (3 equivalents) is added portion-wise to the suspension, and the mixture is heated at 80-90°C for 1-2 hours.
-
After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound
-
A mixture of thiazolo[4,5-d]pyrimidine-5,7-diol (1 equivalent), phosphorus oxychloride (POCl₃, 10-15 equivalents), phosphorus pentachloride (PCl₅, 2.2 equivalents), and a catalytic amount of N,N-dimethylaniline is heated at reflux (around 110-120°C) for 4-6 hours.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Discussion of Route 1
-
Expertise & Experience: The nitration step requires careful temperature control to avoid over-nitration and decomposition. The use of sodium dithionite for the reductive cyclization is a classic and effective method for forming the thiazole ring in this context. The final chlorination step using a mixture of POCl₃ and PCl₅ is a robust and widely used method for converting hydroxyl groups on pyrimidine rings to chlorides.[1][2] The addition of a tertiary amine like N,N-dimethylaniline can catalyze the reaction.
-
Trustworthiness: This route is well-established in the literature for the synthesis of related heterocyclic systems. The starting materials are commercially available, and the reactions are generally high-yielding.
-
Authoritative Grounding: The chlorination of hydroxypyrimidines with phosphorus oxychloride is a standard transformation in heterocyclic chemistry.[1][3]
Route 2: Construction of the Pyrimidine Ring onto a Thiazole Precursor
This alternative approach commences with a pre-formed thiazole ring, specifically 4-aminothiazole-5-carboxamide, and subsequently constructs the pyrimidine ring.
Reaction Pathway
This synthesis involves the cyclization of the thiazole precursor with a suitable one-carbon synthon to form the dihydroxy pyrimidine ring, followed by chlorination.
Caption: Synthetic pathway for Route 2.
Experimental Protocol
Step 1: Synthesis of Thiazolo[4,5-d]pyrimidine-5,7-dione
-
A mixture of 4-aminothiazole-5-carboxamide (1 equivalent) and urea (2-3 equivalents) is heated at 180-200°C for 2-3 hours.
-
Alternatively, 4-aminothiazole-5-carboxamide can be refluxed with diethyl carbonate in the presence of a base like sodium ethoxide.
-
After cooling, the reaction mixture is treated with water, and the solid product is collected by filtration, washed, and dried.
Step 2: Synthesis of this compound
-
This step is analogous to the final step in Route 1. A mixture of thiazolo[4,5-d]pyrimidine-5,7-dione (1 equivalent), POCl₃ (10-15 equivalents), PCl₅ (2.2 equivalents), and a catalytic amount of N,N-dimethylaniline is heated at reflux for 4-6 hours.
-
Workup involves removal of excess POCl₃ by distillation, followed by quenching with ice-water and collection of the precipitated product.
Discussion of Route 2
-
Expertise & Experience: The synthesis of the starting material, 4-aminothiazole-5-carboxamide, is a key consideration for this route. It can be prepared from readily available starting materials.[4] The cyclization with urea is a high-temperature fusion reaction and requires careful monitoring. The use of diethyl carbonate with a base offers a milder alternative. The chlorination step is identical to that in Route 1, carrying the same considerations.
-
Trustworthiness: This approach is also well-documented for the synthesis of various purine analogs and related fused pyrimidine systems.[5]
-
Authoritative Grounding: The cyclization of ortho-amino carboxamides with reagents like urea or phosgene equivalents to form pyrimidine rings is a fundamental reaction in heterocyclic synthesis.[6]
Head-to-Head Comparison
| Feature | Route 1: From Pyrimidine | Route 2: From Thiazole |
| Starting Materials | 4,6-Dihydroxypyrimidine-2-thiol (commercially available) | 4-Aminothiazole-5-carboxamide (may require synthesis)[4] |
| Number of Steps | 3 | 2 (if starting material is available) |
| Key Transformations | Nitration, Reductive Cyclization, Chlorination | Cyclization, Chlorination |
| Reaction Conditions | Requires strong acids and reducing agents. Final step is high temperature. | First step can be a high-temperature fusion. Final step is high temperature. |
| Potential Challenges | Handling of fuming nitric acid. Temperature control in nitration. | Synthesis of the starting thiazole. High temperature of the initial cyclization. |
| Overall Yield | Generally good to high yields reported for analogous systems. | Can be high yielding, dependent on the efficiency of the initial cyclization. |
| Scalability | Feasible, with appropriate safety precautions for nitration and chlorination. | Feasible, though the high-temperature fusion in the first step may pose challenges on a very large scale. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 is a robust and well-established method that starts from a readily available pyrimidine derivative. While it involves an additional step (nitration), the transformations are generally reliable.
-
Route 2 is potentially shorter if the starting 4-aminothiazole-5-carboxamide is accessible. This route is advantageous if a variety of substituted thiazole precursors are available, allowing for the synthesis of a broader range of analogs.
The choice between the two routes will ultimately depend on the specific needs of the researcher, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the required reagents and reaction conditions. Both routes culminate in the same crucial chlorination step, highlighting the importance of this transformation in accessing the versatile 5,7-dichloro-substituted scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzopyrones. Part 23. Cyclization of o-amino carboxamides and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5,7-Dichlorothiazolo[4,5-d]pyrimidine-Based Kinase Inhibitors
The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing potent kinase inhibitors.[1][2] The 5,7-dichloro substitution pattern, in particular, serves as a versatile chemical handle for synthesizing libraries of compounds aimed at various kinase targets implicated in oncology and inflammatory diseases.[3] However, synthesizing a potent inhibitor is only the beginning. Rigorously validating its mechanism of action (MoA) is a critical pillar of drug discovery, essential for predicting efficacy, understanding potential off-target effects, and building a solid foundation for clinical translation.[4]
This guide provides a comprehensive, multi-faceted framework for validating the MoA of novel 5,7-Dichlorothiazolo[4,5-d]pyrimidine-based compounds, moving logically from initial biochemical characterization to confirmation of target engagement and functional effects in a cellular context. We will compare and contrast orthogonal experimental approaches, providing the technical rationale behind each method to ensure a robust and reliable validation cascade.
The Validation Workflow: A Multi-Pillar Approach
A successful MoA validation strategy does not rely on a single experiment. Instead, it builds a cohesive body of evidence through biochemical, biophysical, and cellular assays. Each step serves to answer a specific question, progressively strengthening the case for the compound's intended MoA.
Caption: A multi-pillar workflow for MoA validation.
Pillar 1: Direct Target Interaction - Biochemical and Biophysical Validation
The foundational step is to prove that your compound directly interacts with its purified, intended target. This is typically a protein kinase.
In Vitro Kinase Assays: Quantifying Inhibitory Potency
The first question is simple: does the compound inhibit the activity of the purified target kinase? Fluorescence-based or radiometric in vitro kinase assays are the workhorses for this, allowing for the determination of the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[5][6]
Why this is critical: An IC50 value provides the initial proof of biological activity and potency. It serves as a benchmark for comparing new chemical entities and guiding structure-activity relationship (SAR) studies. A potent IC50 is a prerequisite for advancing a compound.
Experimental Protocol: Universal Fluorescence-Based Kinase Assay [6]
-
Reaction Setup: In a 384-well plate, add kinase buffer, the specific peptide substrate for the target kinase, and the this compound compound at varying concentrations (typically a 10-point serial dilution).
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant target kinase. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
ATP Initiation: After a brief pre-incubation, add ATP at a concentration close to its Km for the specific kinase to start the phosphorylation reaction.[7] Incubate for a duration determined during assay optimization (e.g., 60 minutes at 30°C).
-
Reaction Termination & Detection: Stop the reaction by adding a detection solution containing a phosphorylation-specific antibody (e.g., a terbium-labeled antibody in a TR-FRET format).[6]
-
Data Analysis: Read the plate on a suitable plate reader. The signal is inversely proportional to kinase inhibition. Plot the signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Biophysical Assays: Confirming Direct Binding and Kinetics
While an IC50 value demonstrates inhibition, it doesn't unequivocally prove direct binding. The compound could be an indirect or allosteric modulator. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for confirming a direct interaction and determining binding kinetics.[5][8]
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free data on binding events.[9] By immobilizing the target kinase on a sensor chip and flowing the compound over it, one can measure the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.[10] A low K_D value signifies high binding affinity.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event.[11] ITC directly determines the binding affinity (K_D), stoichiometry (n), and the thermodynamic profile (enthalpy and entropy) of the interaction in a single experiment, providing deep mechanistic insight.[12]
Why this is critical: These techniques validate that the observed inhibition is due to the compound physically binding to the target. Comparing the K_D from biophysical assays with the IC50 from enzymatic assays can also provide clues about the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive).[5]
| Parameter | In Vitro Kinase Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | IC50 (Potency) | K_D, k_on, k_off (Affinity & Kinetics) | K_D, ΔH, ΔS, n (Affinity & Thermodynamics) |
| Principle | Measures enzyme activity | Change in refractive index upon binding | Measures heat change upon binding |
| Key Advantage | High-throughput, measures functional inhibition | Real-time kinetic data, label-free | Gold standard for thermodynamics, label-free |
| Alternative | Radiometric assays[13] | Bio-Layer Interferometry (BLI) | Differential Scanning Fluorimetry (DSF)[14] |
Pillar 2: Target Engagement in the Cellular Milieu
Demonstrating that a compound binds its target in a test tube is necessary but not sufficient. The ultimate goal is to inhibit the target within its native environment: the cell. Cellular target engagement assays confirm that the compound can cross the cell membrane, find its target amidst a sea of other proteins, and bind to it under physiological conditions.[15]
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Binding
CETSA is a powerful method based on the principle of ligand-induced thermal stabilization.[16] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[17]
Why this is critical: CETSA provides direct evidence of target engagement in intact cells or even tissues, making it a highly physiologically relevant assay.[18][19] A positive thermal shift is a strong indicator that the compound has reached and bound its intended target in situ.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA [16][20]
-
Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or your this compound compound for a set time (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[19]
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
NanoBRET™ Target Engagement Assay: Quantifying Affinity in Live Cells
The NanoBRET™ assay is a proximity-based method that uses bioluminescence resonance energy transfer (BRET) to measure compound binding in live cells.[21] It requires expressing the target kinase as a fusion with NanoLuc® luciferase and using a fluorescent tracer that reversibly binds the kinase. A test compound competes with the tracer, causing a decrease in the BRET signal.
Why this is a strong alternative: Unlike CETSA's endpoint measurement, NanoBRET™ provides real-time, quantitative data on compound affinity (apparent K_D) and target occupancy in living cells.[22][23] It can also be used to determine the compound's residence time on the target, a key parameter for predicting pharmacological duration of action.[24]
| Method | Principle | Key Output | Advantages | Comparison |
| CETSA | Ligand-induced thermal stabilization | Thermal Shift (ΔT_m) | Label-free, works in intact cells/tissues, no protein modification needed | Excellent for confirming engagement; less throughput. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) | Cellular IC50, Apparent K_D, Residence Time | Live-cell, real-time, quantitative affinity data, high-throughput | Requires genetic modification of target; provides deeper quantitative insight.[15] |
Pillar 3: Pathway Modulation and Functional Consequences
Confirming target binding is crucial, but it's equally important to show that this binding event leads to the desired biological outcome. This involves demonstrating modulation of the downstream signaling pathway and, ultimately, a relevant cellular phenotype.
Western Blotting for Phospho-Proteins: Visualizing Pathway Inhibition
If your compound inhibits a kinase, the most direct consequence is a decrease in the phosphorylation of its downstream substrates. Western blotting using phospho-specific antibodies is the classic method to visualize this.[25]
Why this is critical: This experiment directly links target engagement to a biochemical consequence within the cell. It validates that the inhibitor is not only binding its target but is functionally active, shutting down the signaling cascade it regulates. For example, if your compound targets EGFR, you would expect to see a dose-dependent decrease in the phosphorylation of EGFR itself (autophosphorylation) and its key downstream effectors like AKT and ERK.
Experimental Protocol: Phospho-Protein Western Blot [25][26]
-
Cell Treatment: Plate cells and starve them of serum (if the pathway is serum-responsive) to lower basal signaling. Treat with a serial dilution of your compound for a defined period.
-
Stimulation: Add a known activator of the pathway (e.g., EGF for the EGFR pathway) to all wells except the negative control.
-
Lysis: Immediately lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[27]
-
Electrophoresis & Transfer: Quantify total protein, normalize samples, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[25]
-
Antibody Incubation: Block the membrane, typically with Bovine Serum Albumin (BSA) rather than milk, as milk contains phosphoproteins that can cause background signal.[27] Incubate with a primary antibody specific to the phosphorylated form of the substrate.
-
Detection: After washing, incubate with an HRP-conjugated secondary antibody and detect via chemiluminescence.
-
Validation: Strip the blot and re-probe with an antibody against the total (unphosphorylated) form of the protein to confirm equal protein loading.[28]
Phenotypic Assays: Connecting Target to Cellular Fate
The final piece of the puzzle is demonstrating that inhibiting the target pathway produces the intended cellular phenotype, such as inhibition of cancer cell proliferation, induction of apoptosis, or blockade of inflammatory cytokine release.
Why this is critical: This is the ultimate validation of the MoA. It confirms that the observed cellular effect is a direct result of the compound's on-target activity. To solidify this link, a crucial control experiment is to show that the compound has a significantly reduced effect in a cell line where the target kinase has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA).[29]
| Assay Type | Example | Purpose |
| Cell Proliferation | CellTiter-Glo®, MTT Assay | Measures the compound's effect on cell growth and viability. |
| Apoptosis | Caspase-Glo® 3/7 Assay, Annexin V Staining | Quantifies the induction of programmed cell death. |
| Cell Cycle | Propidium Iodide Staining & Flow Cytometry | Determines if the compound causes arrest at a specific phase of the cell cycle. |
Comparative Analysis: On-Target Potency vs. Off-Target Selectivity
No inhibitor is perfectly selective. A comprehensive MoA validation must include an assessment of the compound's selectivity profile. This is often done by screening the compound against a large panel of kinases (e.g., a kinome scan).[7]
Comparing to an Alternative: Let's say your novel this compound compound ("Cmpd-X") and a known, publicly available inhibitor ("Ref-Inhibitor") both target Kinase A. Your validation data should aim to build a case for Cmpd-X's superiority.
| Parameter | Cmpd-X (Hypothetical Data) | Ref-Inhibitor (Hypothetical Data) | Interpretation |
| Kinase A IC50 (Biochemical) | 5 nM | 20 nM | Cmpd-X is 4-fold more potent biochemically. |
| Kinase A K_D (SPR) | 2 nM | 15 nM | Cmpd-X has a higher binding affinity. |
| Kinase A CETSA Shift (ΔT_m) | +8.2 °C | +5.5 °C | Cmpd-X shows more robust target engagement in cells. |
| p-Substrate EC50 (Western) | 15 nM | 80 nM | Cmpd-X is more potent at inhibiting the cellular pathway. |
| Cell Viability IC50 (WT cells) | 25 nM | 150 nM | Cmpd-X is more effective at killing cancer cells. |
| Cell Viability IC50 (KO cells) | >10,000 nM | >10,000 nM | Both compounds lose activity when the target is absent, confirming on-target effect.[29] |
| Selectivity Score (S10 at 1µM) | 0.01 | 0.08 | Cmpd-X inhibits fewer off-target kinases, indicating higher selectivity. |
By systematically generating and comparing this type of multi-parameter data, researchers can build a compelling and defensible case for the mechanism of action and potential advantages of a novel compound. This rigorous, evidence-based approach is the bedrock of successful drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. crossfire-oncology.com [crossfire-oncology.com]
- 8. portlandpress.com [portlandpress.com]
- 9. denovobiolabs.com [denovobiolabs.com]
- 10. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 11. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 12. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. news-medical.net [news-medical.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 22. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 23. news-medical.net [news-medical.net]
- 24. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 25. researchgate.net [researchgate.net]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. inventbiotech.com [inventbiotech.com]
- 28. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 29. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of 5,7-Dichlorothiazolo[4,5-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of oncology, the 5,7-dichlorothiazolo[4,5-d]pyrimidine scaffold has emerged as a privileged structure. Its inherent ability to mimic the purine core of ATP allows for potent inhibition of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2][3] However, the therapeutic success of any kinase inhibitor is not solely defined by its on-target potency but also by its selectivity. Unintended interactions with other kinases, known as cross-reactivity or off-target effects, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
This guide provides an in-depth technical comparison of the methodologies used to assess the cross-reactivity of this compound derivatives. We will explore the experimental workflows, present illustrative data for comparing the selectivity profiles of hypothetical derivatives, and discuss the critical interpretation of these findings in the context of drug development.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation presents a significant challenge in designing truly selective inhibitors. A thorough understanding of a compound's cross-reactivity profile is paramount for several reasons:
-
Predicting Potential Toxicities: Off-target inhibition of essential kinases can lead to adverse effects. Early identification of these liabilities allows for medicinal chemistry efforts to mitigate them.
-
Uncovering Novel Therapeutic Opportunities: In some instances, off-target activities can be therapeutically beneficial, leading to the development of multi-targeted agents with enhanced efficacy.
-
Ensuring Mechanistic Clarity: A well-defined selectivity profile is crucial for accurately interpreting cellular and in vivo data, ensuring that the observed phenotype is a result of inhibiting the intended target.
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach employing both biochemical and cell-based assays is essential for a comprehensive understanding of a compound's selectivity.
In Vitro Kinase Inhibition Assays: The First Line of Assessment
Biochemical assays provide a direct measure of an inhibitor's potency against a purified kinase. These are typically high-throughput and form the foundation of any selectivity profiling campaign.
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This widely used assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Step-by-Step Methodology:
-
Compound Preparation: Create a serial dilution of the this compound derivative in 100% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest, its specific substrate peptide, and ATP in an optimized kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add a small volume of the diluted compound or DMSO (vehicle control) to the reaction wells. A pre-incubation of the kinase and inhibitor for 10-15 minutes at room temperature is recommended to allow for binding equilibration.
-
Initiation of Kinase Reaction: Start the reaction by adding the ATP/substrate mixture. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Causality Behind Experimental Choices: The use of a luminescence-based readout offers high sensitivity and a broad dynamic range. Depleting the remaining ATP before ADP-to-ATP conversion is a critical step to reduce background signal and ensure that the luminescence is directly proportional to the ADP produced by the kinase of interest.
Cell-Based Target Engagement: Confirming Intracellular Activity
While biochemical assays are crucial, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore essential to confirm that a compound can enter cells and bind to its intended target in a physiological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the this compound derivative or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Causality Behind Experimental choices: CETSA provides direct evidence of target binding within the cell, which is a critical validation step. The choice of temperature range should bracket the known melting temperature of the target protein to ensure a clear stabilization shift can be observed.
Comparative Selectivity Profiles of Hypothetical Thiazolo[4,5-d]pyrimidine Derivatives
To illustrate how cross-reactivity data is presented and interpreted, the following tables show hypothetical kinase inhibition data for two this compound derivatives, Compound A and Compound B .
Table 1: In Vitro Kinase Inhibition Profile (IC₅₀, nM)
| Kinase Target | Compound A (IC₅₀, nM) | Compound B (IC₅₀, nM) |
| EGFR | 15 | 5 |
| VEGFR2 | 850 | 25 |
| CDK2/CycA | >10,000 | 5,000 |
| CDK4/CycD1 | 5,200 | 8,000 |
| Aurora A | 2,500 | 1,500 |
| Aurora B | 1,800 | 950 |
| SRC | >10,000 | >10,000 |
| LCK | >10,000 | >10,000 |
Data is hypothetical and for illustrative purposes only.
Interpretation:
-
Compound A demonstrates high selectivity for EGFR over the other kinases tested. The greater than 50-fold difference in potency between EGFR and the next most potently inhibited kinase (VEGFR2) suggests a favorable selectivity profile for an EGFR-targeted agent.
-
Compound B , in contrast, is a potent dual inhibitor of EGFR and VEGFR2. While still highly potent against its primary targets, its broader activity profile would classify it as a multi-targeted inhibitor. This could be advantageous in cancers where both signaling pathways are implicated, but also carries a higher risk of off-target effects.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects.
EGFR Signaling Pathway
Kinase Selectivity Profiling Workflow
Conclusion
The this compound scaffold represents a promising starting point for the development of potent kinase inhibitors. However, a deep understanding of their cross-reactivity is non-negotiable for their successful translation into safe and effective therapeutics. By employing a combination of robust in vitro biochemical assays and cell-based target engagement studies, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to guiding medicinal chemistry efforts, predicting potential liabilities, and ultimately, developing the next generation of targeted cancer therapies.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Senior Scientist's Guide to the Proper Disposal of 5,7-Dichlorothiazolo[4,5-d]pyrimidine
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5,7-Dichlorothiazolo[4,5-d]pyrimidine (CAS No. 1137278-39-7), a heterocyclic building block pivotal in drug discovery and chemical synthesis. Our focus extends beyond mere compliance; we aim to instill a deep understanding of the causality behind these essential safety protocols, ensuring a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment: The "Know Your Chemical" Imperative
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related isomer, 5,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS No. 13479-88-4), provides critical insights into its likely hazardous properties[1]. This proactive approach to hazard assessment is the cornerstone of laboratory safety.
Inferred Hazard Profile: Based on available data for structurally similar compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
The presence of a chlorinated heterocyclic structure also necessitates vigilance regarding the potential for the release of toxic and corrosive fumes, such as hydrogen chloride, chlorine, and nitrogen oxides, upon decomposition or incineration.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1137278-39-7 | [2][3] |
| Molecular Formula | C₅HCl₂N₃S | [2][3] |
| Molecular Weight | 206.05 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Storage | 2-8°C, Inert Atmosphere | [1][4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is governed by federal and local regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) provides a "cradle-to-grave" framework under the Resource Conservation and Recovery Act (RCRA) that ensures hazardous waste is managed safely from generation to final disposal[5][6].
Step 1: Waste Determination and Classification
The first crucial step is to formally determine that the waste is hazardous. Given the inferred toxicological profile, any quantity of this compound, including empty but unrinsed containers, must be treated as hazardous chemical waste.
-
Action: Designate all waste streams containing this compound—including neat material, contaminated labware (pipette tips, vials), and solvent rinses—as "Hazardous Waste."
-
Causality: This classification triggers specific handling, storage, and disposal requirements mandated by the EPA to prevent environmental contamination and human exposure[5][7].
Step 2: Segregation and Containerization
Proper segregation is critical to prevent dangerous reactions.
-
Action:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
Ensure the container is made of compatible material (e.g., borosilicate glass or high-density polyethylene) and has a secure, tight-fitting lid.
-
Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or incompatible solvents[8]. Chlorinated compounds can react violently with certain chemicals[8].
-
-
Causality: Segregation prevents accidental chemical reactions that could generate heat, toxic gases, or explosions. Proper containerization minimizes the risk of spills and fugitive emissions[9].
Step 3: Labeling and Accumulation
Clear and accurate labeling is a legal requirement and a critical safety communication tool.
-
Action:
-
Label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents: "Waste this compound." List all components, including any solvents.
-
Indicate the approximate quantities and the date accumulation started.
-
Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container is closed at all times unless waste is being added[9].
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated hazards. Adherence to SAA guidelines ensures compliance with EPA regulations and minimizes risks within the laboratory[9].
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and reputable chemical waste management company.
-
Action:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
-
Provide EH&S with all necessary information about the waste stream.
-
EH&S will then work with a certified hazardous waste disposal vendor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
-
Causality: Federal and state laws mandate that hazardous waste be handled and transported by licensed professionals to ensure it is managed in an environmentally sound manner[6][7]. The most probable disposal method for this compound is high-temperature incineration, which is designed to destroy chlorinated organic molecules safely.
Emergency Preparedness: Spill and Exposure Protocols
Even with meticulous planning, accidents can occur. A pre-established emergency plan is essential.
Personal Protective Equipment (PPE): When handling this compound in any capacity, including disposal, the following PPE is mandatory:
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields, or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile), inspected before each use.
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.
Spill Response:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Prevent unauthorized entry.
-
Cleanup (if safe to do so):
-
For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
Use an inert absorbent material for solutions.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EH&S department.
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
The Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers and laboratory managers can ensure the safe, compliant, and ethically sound disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.
References
- 1. 5,7-Dichlorothiazolo[5,4-d]pyrimidine | 13479-88-4 [sigmaaldrich.com]
- 2. appchemical.com [appchemical.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 5,7-dichlorothiazolo[5,4-d]pyrimidine CAS#: 13479-88-4 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1137278-39-7|this compound|BLD Pharm [bldpharm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 5,7-Dichlorothiazolo(5,4-d)pyrimidine | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Handling 5,7-Dichlorothiazolo[4,5-d]pyrimidine
This document provides a comprehensive operational and safety protocol for the handling of 5,7-Dichlorothiazolo[4,5-d]pyrimidine (CAS No. 1137278-39-7). As a chlorinated heterocyclic compound used as a building block in chemical synthesis, its potential hazards necessitate a cautious and well-defined handling strategy.[1][2][3] This guide is designed for researchers and drug development professionals, emphasizing the causality behind each safety measure to ensure a self-validating system of laboratory practice.
Hazard Assessment and the Precautionary Principle
While detailed toxicological data for this compound is not extensively documented in readily available safety data sheets, its chemical structure—a dichlorinated thiazolopyrimidine—warrants a high degree of caution. One supplier notes its potential to cause skin burns.[4] Structurally similar chlorinated heterocyclic compounds are known to be harmful if swallowed, and can cause serious skin, eye, and respiratory irritation.[5]
Therefore, the guiding principle for handling this compound is precaution . In the absence of comprehensive data, we must assume the compound is hazardous via inhalation, dermal contact, and ingestion and implement controls to mitigate these risks. All handling procedures must be confined to a designated area, such as a certified chemical fume hood, to prevent exposure.[6][7]
The Essential Personal Protective Equipment (PPE) Ensemble
The selection of PPE is the final and critical barrier between the researcher and the chemical. The following ensemble is mandatory for all procedures involving this compound. The rationale behind each component is crucial for understanding and ensuring compliance.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves.[6] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached, and the powder-free design prevents aerosolization of chemical particles.[6] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[6] | Protects the body and personal clothing from contamination. The design ensures maximum coverage, and cuffs should be tucked under the first pair of gloves.[6] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[6][8] | Goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers a secondary, broader layer of protection for the entire face.[8] |
| Respiratory Protection | NIOSH-approved N100/P100 filtering facepiece respirator or a Powered Air-Purifying Respirator (PAPR) for higher-risk tasks.[6] | As the compound is a solid, there is a significant risk of inhaling airborne particles. An N100/P100 filter provides a high level of protection against these particulates. All work must still be conducted within a chemical fume hood.[6][7] |
| Foot Protection | Disposable, chemical-resistant shoe covers.[6] | Prevents the tracking of chemical contamination outside of the designated work area. |
Procedural Workflow: From Gown-Up to Disposal
A systematic approach to the handling workflow is essential to minimize the risk of exposure and contamination. This process can be broken down into four distinct phases: Preparation, Donning, Handling, and Doffing/Disposal.
Phase 1: Preparation
-
Verify Engineering Controls : Ensure the chemical fume hood is operational and has a valid certification. The sash should be positioned as low as possible while allowing for comfortable work.
-
Assemble Materials : Gather all necessary chemicals, equipment, and waste containers and place them inside the fume hood before beginning work.
-
Stage PPE : Lay out all required PPE in the order of donning in an area adjacent to the fume hood.
Phase 2: Donning Protocol
The sequence of putting on PPE is critical to avoid contamination.
-
Gown : Put on the disposable gown, ensuring it is securely fastened.
-
Respirator : Don the N100/P100 respirator, ensuring a proper seal check is performed.
-
Eye/Face Protection : Put on safety goggles, followed by the full-face shield.
-
Gloves : Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second, outer pair of gloves over the first.
Phase 3: Safe Handling
-
Minimize Dust : Handle the solid this compound in a manner that minimizes dust formation. Use spatulas to carefully transfer material rather than pouring it.
-
Containment : Keep all containers of the chemical sealed when not in immediate use.
-
Immediate Clean-up : In case of a minor spill inside the fume hood, clean it immediately using appropriate methods and materials as dictated by your institution's Environmental Health & Safety (EH&S) department.
Phase 4: Doffing and Disposal Protocol
The removal of PPE must be done carefully to prevent transferring contaminants from the PPE to your skin or clothing.
-
Outer Gloves : Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them in the designated hazardous waste container.
-
Gown and Shoe Covers : Remove the gown and shoe covers, rolling them away from the body. Dispose of them in the hazardous waste container.
-
Face/Eye Protection : Remove the face shield and goggles.
-
Inner Gloves : Remove the final pair of gloves and dispose of them.
-
Hand Hygiene : Wash hands thoroughly with soap and water.[5]
Caption: Workflow for handling this compound.
Emergency Procedures: Spills and Exposure
Spill :
-
Minor Spill (in fume hood) : Wearing full PPE, clean the spill using an inert absorbent material. Place the contaminated material in a sealed, labeled hazardous waste container.
-
Major Spill : Evacuate the immediate area and alert colleagues. Contact your institution's EH&S or emergency response team immediately.[6]
Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Waste Disposal Plan
Proper disposal is a critical final step in the safe handling of hazardous materials.
-
Chemical Waste : All excess this compound and solutions containing it must be collected in a designated, compatible, and clearly labeled hazardous waste container.[10]
-
Contaminated Materials : All disposable PPE (gloves, gowns, shoe covers) and any materials used for cleaning spills are considered hazardous waste. They must be collected in a sealed, labeled container.[5][10]
-
Pickup : Do not dispose of any chemical or contaminated waste in the regular trash or down the drain.[10] Contact your institution's EH&S department to arrange for the pickup and proper disposal of all hazardous waste.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
